molecular formula C9H8O3 B1201810 (E)-m-Coumaric acid CAS No. 588-30-7

(E)-m-Coumaric acid

Numéro de catalogue: B1201810
Numéro CAS: 588-30-7
Poids moléculaire: 164.16 g/mol
Clé InChI: KKSDGJDHHZEWEP-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-coumaric acid is a monohydroxycinnamic acid in which the hydroxy substituent is located at C-3 of the phenyl ring. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a conjugate acid of a 3-coumarate.
3-Hydroxycinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Hydroxycinnamic acid has been reported in Balanophora tobiracola, Rubus idaeus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+
Source PubChem
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InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID001336224
Record name trans-m-Coumaric acid
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Molecular Weight

164.16 g/mol
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Physical Description

Solid
Record name m-Coumaric acid
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CAS No.

14755-02-3, 588-30-7
Record name trans-3-Hydroxycinnamic acid
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Record name 3-Coumaric acid
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Record name 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)-
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Record name Cinnamic acid, m-hydroxy-
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Record name 3'-HYDROXYCINNAMIC ACID
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Record name m-Coumaric acid
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Melting Point

192 - 194 °C
Record name m-Coumaric acid
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Foundational & Exploratory

An In-depth Technical Guide to (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. These compounds are secondary metabolites found throughout the plant kingdom and are common components of the human diet, being present in foods and beverages such as fruits, vegetables, grains, and vinegar[1]. As a human xenobiotic metabolite, this compound is also formed by the gut microflora from other polyphenols, like caffeic acid[2]. Structurally, it is a hydroxy derivative of cinnamic acid, with the hydroxyl group substituted at the meta-position (C-3) of the phenyl ring[1][3]. This compound has garnered significant interest in the scientific community for its notable antioxidant properties and potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. This guide provides a comprehensive overview of its core properties, biological activities, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is an off-white to yellow solid powder. Its identity and fundamental physicochemical properties are summarized in the table below. The molecule contains two acidic protons: one on the carboxylic acid group and another on the phenolic hydroxyl group, with pKa values of approximately 4.5 and 10.4, respectively. This dual acidity influences its solubility and interaction with biological targets.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid
Synonyms m-Coumaric acid, 3-Hydroxycinnamic acid, trans-m-Coumaric acid
CAS Number 14755-02-3, 588-30-7
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Solid, Off-white to yellow powder
Melting Point 191 - 194 °C
Boiling Point 373.2 ± 25.0 °C (at 760 mmHg)
pKa₁ (Carboxylic Acid) ~4.48
pKa₂ (Phenolic Group) ~10.35
Solubility DMSO: 100 mg/mL (609.16 mM)
Water (Predicted): 1.04 g/L
LogP 1.71 - 1.83

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of key spectral data, which are crucial for its identification and quantification in various matrices.

Table 2: Summary of Spectral Data for this compound

TechniqueData HighlightsReferences
¹H NMR Solvent: D₂O, Frequency: 500 MHz. Shifts (ppm): 7.35, 7.33, 7.32, 7.30, 7.17, 7.16, 7.08, 6.92, 6.91, 6.90, 6.49, 6.46.
¹³C NMR Data available in spectral databases such as SpectraBase.
UV-Vis In methanol (B129727), exhibits absorption maxima around 275 nm and 330 nm. The spectrum can extend to ~350 nm.
IR Spectroscopy ATR-IR data is available in databases like PubChem.
Mass Spectrometry GC-MS and MS/MS spectral data are available in public databases, including PubChem and FooDB.

Biological Activity and Mechanisms of Action

This compound is primarily recognized for its potent antioxidant activity. This property is the foundation for its protective effects against various pathologies driven by oxidative stress, most notably complications arising from diabetes mellitus.

Role in Diabetic Complications

Research has shown that this compound can mitigate hyperglycemia-induced damage, particularly in the context of diabetic retinopathy. In diabetic rat models, administration of m-coumaric acid led to a significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels. This, in turn, decreases the formation of advanced glycation end products (AGEs), which are key contributors to tissue damage in diabetes.

The mechanism involves the compound's ability to combat oxidative stress. Hyperglycemia leads to an overproduction of reactive oxygen species (ROS), which triggers inflammatory pathways. This compound normalizes oxidative stress parameters and prevents the activation of major pathways involved in hyperglycemia-induced vascular damage. Specifically, it has been shown to attenuate the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in the retinas of diabetic subjects. This anti-inflammatory action is crucial for preventing the onset and progression of diabetic retinopathy.

The proposed mechanism suggests that hyperglycemia-induced ROS production activates downstream signaling cascades (such as NF-κB, a key regulator of inflammation) that lead to the transcription and release of TNF-α and IL-1β. These cytokines perpetuate vascular damage and inflammation. This compound acts as a ROS scavenger, thereby inhibiting the initial trigger and suppressing the downstream inflammatory response.

G Hyperglycemia Hyperglycemia ROS Reactive Oxygen Species (ROS) Production Hyperglycemia->ROS induces Signaling Pro-inflammatory Signaling Activation (e.g., NF-κB) ROS->Signaling activates Cytokines ↑ TNF-α & IL-1β Expression Signaling->Cytokines leads to Damage Retinal Vascular Damage (Diabetic Retinopathy) Cytokines->Damage promotes mCA This compound mCA->ROS inhibits

Caption: Proposed mechanism of this compound in diabetic retinopathy.

Experimental Protocols

Synthesis from Coumarin (B35378) via Basic Hydrolysis

A common method for preparing coumaric acid involves the base-catalyzed hydrolysis and isomerization of coumarin. This process opens the lactone ring of coumarin to form the sodium salt of coumarinic acid (the Z-isomer), which then isomerizes to the more stable trans-isomer, coumaric acid, upon acidification.

Methodology:

  • Reaction Setup: Dissolve coumarin (0.137 mol) in a 20% aqueous sodium hydroxide (B78521) (NaOH) solution within a high-pressure reactor (e.g., a PARR reactor).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., helium or nitrogen) for 15-20 minutes to remove oxygen, which can cause oxidative side reactions and reduce yield.

  • Hydrolysis: Seal the reactor and heat the mixture to 160°C for 1 hour with stirring.

  • Precipitation: After the reaction, cool the mixture in an ice bath to approximately 4°C. Slowly add concentrated hydrochloric acid (HCl) with continuous stirring until the pH of the solution reaches 5. A white precipitate of coumaric acid will form.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove residual salts and acid. The crude product can be further purified by recrystallization, for example, from hot methanol or water.

G start Coumarin in 20% NaOH (aq) step1 Heat to 160°C, 1 hr (Inert Atmosphere) start->step1 step2 Cool to 4°C step1->step2 step3 Acidify with HCl to pH 5 step2->step3 step4 Filter & Wash with Cold Water step3->step4 end Crude m-Coumaric Acid step4->end

Caption: Workflow for the synthesis of m-Coumaric acid from coumarin.

Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely reported analytical method for the quantification of coumaric acid isomers in various matrices, including plant extracts and biological fluids.

General Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used, providing good retention and peak symmetry.

  • Mobile Phase: A gradient or isocratic elution can be employed.

    • Isocratic Example: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).

    • Gradient Example: A two-solvent system, such as Solvent A (e.g., 0.5% phosphoric acid in water) and Solvent B (e.g., 100% acetonitrile), with a gradient from low to high organic content over 30-40 minutes.

  • Flow Rate: Typically maintained around 0.8 - 1.0 mL/min.

  • Detection: Detection is performed via UV absorbance, typically at a wavelength between 280 nm and 310 nm, where hydroxycinnamic acids exhibit strong absorbance.

  • Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

This compound is a well-characterized phenolic compound with significant antioxidant and anti-inflammatory properties. Its potential to mitigate complications of diabetes by reducing oxidative stress and suppressing key inflammatory cytokines like TNF-α and IL-1β makes it a compound of interest for further investigation in drug development. The established protocols for its synthesis and analysis provide a solid foundation for researchers to explore its therapeutic potential in greater depth.

References

(E)-m-Coumaric Acid: A Technical Guide to its Chemical Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-m-Coumaric acid, also known as (E)-3-(3-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid that has garnered interest within the scientific community for its potential therapeutic applications. As a phenolic compound, it exhibits notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis methodologies, and known biological signaling pathways associated with this compound, offering a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is one of three isomers of coumaric acid, distinguished by the position of the hydroxyl group on the phenyl ring.[1] In the meta isomer, the hydroxyl group is located at the C-3 position. The "(E)" designation refers to the stereochemistry of the double bond in the acrylic acid side chain, indicating that the substituents are on opposite sides, also known as the trans isomer.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (2E)-3-(3-Hydroxyphenyl)prop-2-enoic acid[2]
Synonyms m-Coumaric acid, 3-Hydroxycinnamic acid, trans-m-Coumaric acid[2]
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [2]
CAS Number 14755-02-3[2]
SMILES C1=CC(=CC(=C1)O)/C=C/C(=O)O[2]
InChI Key KKSDGJDHHZEWEP-SNAWJCMRSA-N[2]

A diagram of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Chemical Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common methods include the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[3]

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[4][5] For the synthesis of this compound, 3-hydroxybenzaldehyde (B18108) is reacted with acetic anhydride and sodium acetate (B1210297).

Experimental Protocol:

  • A mixture of 3-hydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for several hours.[4]

  • The reaction mixture is then poured into water and acidified with hydrochloric acid to precipitate the crude product.

  • The crude this compound is collected by filtration and purified by recrystallization from hot water or ethanol.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
3-Hydroxybenzaldehyde122.121
Acetic Anhydride102.09~1.5
Sodium Acetate82.03~1
This compound164.16-

Note: Specific yields for the synthesis of this compound via the Perkin reaction are not consistently reported in the literature and can vary based on reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638).[6]

Experimental Protocol:

  • 3-Hydroxybenzaldehyde and malonic acid are dissolved in a solvent such as pyridine, which also acts as a base.[7]

  • A catalytic amount of piperidine is added, and the mixture is heated.

  • The reaction mixture is then cooled and poured into dilute hydrochloric acid to precipitate the product.

  • The precipitated this compound is filtered, washed with water, and purified by recrystallization.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
3-Hydroxybenzaldehyde122.121
Malonic Acid104.061-1.5
Pyridine (Solvent/Base)79.10-
Piperidine (Catalyst)85.15Catalytic
This compound164.16-

Note: Yields for the Knoevenagel condensation can be high, often exceeding 80%, depending on the specific reaction conditions and purification methods employed.[7]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] For the synthesis of this compound, 3-iodophenol (B1680319) can be coupled with acrylic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • 3-Iodophenol, acrylic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) are mixed in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

  • The mixture is heated under an inert atmosphere until the reaction is complete.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is then acidified and extracted with an organic solvent. The product is purified by column chromatography or recrystallization.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
3-Iodophenol220.011
Acrylic Acid72.06~1.2
Palladium(II) Acetate224.49Catalytic
Triethylamine101.19~2
This compound164.16-

Note: The Heck reaction offers a versatile route to cinnamic acid derivatives, but yields can be variable and optimization of the catalyst system and reaction conditions is often necessary.

A generalized workflow for the synthesis and purification of this compound is depicted below.

G Reactants Starting Materials (e.g., 3-Hydroxybenzaldehyde) Reaction Chemical Synthesis (Perkin, Knoevenagel, or Heck) Reactants->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization or Chromatography Filtration->Purification Product Pure this compound Purification->Product G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response Stimuli Oxidative Stress / Pathogens NFkB NF-κB Activation Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) NFkB->Cytokines Upregulates mCA This compound mCA->NFkB Inhibits

References

(E)-m-Coumaric Acid: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. While less abundant than its isomer, p-coumaric acid, it is found in a variety of natural sources and exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation, and an exploration of its potential roles in cellular signaling pathways.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, often co-existing with its para- and ortho-isomers. Its presence has been identified in various fruits, vegetables, and beverages. The primary known dietary sources include olives, pears, beer, and corn. It has also been detected in grapes, spinach, coffee, and tomatoes.

Quantitative Data on this compound in Natural Sources

The following table summarizes the available quantitative data for this compound in several natural sources. It is important to note that data for m-coumaric acid is less extensive than for p-coumaric acid, and in some cases, values for total coumaric acid isomers are reported.

Natural SourcePlant Part/ProductConcentration of this compoundReference(s)
Olive Virgin Olive Oil0.00 mg/100 g FW[1]
Beer Italian Lager Beer0.0071 - 0.01 mg/100 ml

Isolation and Purification of this compound

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The protocols are similar to those used for other hydroxycinnamic acids, particularly p-coumaric acid. The following are detailed experimental protocols adapted from established methods for isolating hydroxycinnamic acids from plant materials.

Experimental Protocol 1: Isolation from Olive Pomace

This protocol is adapted from methods used for the extraction of phenolic compounds from olive byproducts.

1. Sample Preparation:

  • Obtain fresh olive pomace and dry it at 40-50°C to a constant weight.

  • Grind the dried pomace into a fine powder using a laboratory mill.

2. Extraction:

  • Macerate the powdered olive pomace (100 g) with 80% aqueous methanol (B129727) (1 L) at room temperature for 24 hours with constant stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times.

  • Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract.

3. Acid Hydrolysis (to liberate ester-bound forms):

  • Resuspend the crude extract in 2M HCl.

  • Heat the mixture at 90°C for 2 hours with stirring.

  • Cool the hydrolysate to room temperature.

4. Liquid-Liquid Extraction:

  • Extract the acidified hydrolysate three times with an equal volume of ethyl acetate (B1210297).

  • Combine the ethyl acetate fractions and wash them with distilled water to remove residual acid.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield a concentrated phenolic extract.

5. Chromatographic Purification:

  • Dissolve the concentrated extract in a minimal amount of methanol.

  • Subject the dissolved extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform (B151607) and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol:formic acid (e.g., 85:15:1, v/v/v) solvent system.

  • Visualize the spots under UV light (254 nm and 365 nm).

  • Pool the fractions containing this compound (identified by comparison with a standard).

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water (with 0.1% formic acid) in a gradient elution.

6. Crystallization:

  • Concentrate the purified fractions to dryness.

  • Dissolve the residue in a minimal amount of hot water and allow it to cool slowly to obtain crystalline this compound.

  • Filter and dry the crystals.

Experimental Protocol 2: Generalized Isolation from Plant Material (e.g., Corn Bran)

This protocol provides a general workflow adaptable for various plant tissues.

1. Sample Preparation:

  • Dry the plant material (e.g., corn bran) at 60°C and grind to a fine powder.

2. Alkaline Hydrolysis:

  • Suspend the powdered material in 2M NaOH.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours to release ester-bound phenolic acids.

  • Acidify the mixture to pH 2 with concentrated HCl.

3. Solvent Extraction:

  • Extract the acidified mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic phases and evaporate to dryness under vacuum.

4. Purification:

  • Redissolve the residue in methanol.

  • Purify the extract using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the cartridge with methanol to recover the phenolic acids.

  • For further purification, employ preparative TLC or HPLC as described in Protocol 1.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by this compound is limited, studies on the closely related p-coumaric acid provide significant insights into its potential mechanisms of action. It is hypothesized that m-coumaric acid may share similar biological activities and molecular targets due to its structural similarity.

One study has indicated that m-coumaric acid can reduce the levels of tumor necrosis factor-alpha (TNF-α) and may have an indirect inhibitory effect on the formation of advanced glycation end products (AGEs). This suggests a role in mitigating inflammatory and oxidative stress-related pathways.

The following diagrams illustrate key signaling pathways known to be modulated by p-coumaric acid, which are likely relevant for understanding the biological effects of m-coumaric acid.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. P-coumaric acid has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB (Degradation) IkB->IkB_P NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates IkB_P->NF_kB Releases m_Coumaric_Acid This compound (Hypothesized) m_Coumaric_Acid->IKK_complex Inhibits DNA DNA NF_kB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

AGE-RAGE Signaling Pathway

The interaction of Advanced Glycation End Products (AGEs) with their receptor (RAGE) triggers oxidative stress and inflammation, contributing to various chronic diseases. P-coumaric acid has been shown to interfere with this pathway.

AGE_RAGE_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response AGEs Advanced Glycation End Products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds ROS Reactive Oxygen Species (ROS) RAGE->ROS Induces m_Coumaric_Acid This compound (Hypothesized) m_Coumaric_Acid->AGEs Inhibits Formation m_Coumaric_Acid->RAGE Blocks Binding NF_kB_activation NF-κB Activation ROS->NF_kB_activation MAPK_activation MAPK Activation ROS->MAPK_activation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation NF_kB_activation->Inflammation MAPK_activation->Inflammation Cell_Damage Cell Damage Inflammation->Cell_Damage Oxidative_Stress->Cell_Damage

Caption: Hypothesized interference of this compound with the AGE-RAGE signaling pathway.

Conclusion

This compound is a naturally occurring phenolic compound with potential health benefits. While its characterization and quantification in natural sources are not as extensive as its para-isomer, this guide provides a comprehensive overview of the current knowledge. The detailed protocols for isolation, though adapted from methods for similar compounds, offer a solid starting point for researchers. The exploration of its potential signaling pathway interactions, based on evidence from closely related molecules, highlights promising areas for future investigation. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to confirm its specific molecular mechanisms of action, which will be crucial for its development as a therapeutic or nutraceutical agent.

References

The Elusive Biosynthesis of (E)-m-Coumaric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a member of the hydroxycinnamic acid family, a class of phenolic compounds with a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While its isomers, p-coumaric acid and o-coumaric acid, have well-characterized biosynthetic pathways within the general phenylpropanoid pathway, the metabolic route to this compound remains enigmatic. This technical guide provides a comprehensive overview of the known biosynthetic pathways for coumaric acid isomers, delves into the speculative routes for m-coumaric acid formation, and offers detailed experimental protocols for the analysis of these compounds.

The General Phenylpropanoid Pathway: A Foundation for Hydroxycinnamic Acids

The biosynthesis of hydroxycinnamic acids originates from the aromatic amino acid L-phenylalanine. The initial steps are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is the committed step and a key regulatory point in the phenylpropanoid pathway.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position (C4) of the phenyl ring to produce p-coumaric acid (4-hydroxycinnamic acid).[1][2] This is the predominant and most well-understood hydroxylation reaction of cinnamic acid in plants.

An alternative pathway to p-coumaric acid exists in some organisms, starting from L-tyrosine:

  • Tyrosine Ammonia-Lyase (TAL): This enzyme can directly convert L-tyrosine to p-coumaric acid.

The central role of these enzymes establishes p-coumaric acid as a key intermediate for a vast array of downstream secondary metabolites, including flavonoids, lignans, and other coumaric acid derivatives.

The Biosynthesis of this compound: A Path Less Traveled

Despite the well-defined pathway for p-coumaric acid, a direct and analogous biosynthetic route for this compound via a specific "cinnamate-3-hydroxylase" has not been conclusively identified in plants or microorganisms. The meta-hydroxylation step in the phenylpropanoid pathway is generally observed to occur on p-coumaric acid derivatives, rather than on cinnamic acid itself.

The Role of p-Coumarate 3-hydroxylase (C3H)

The enzyme responsible for meta-hydroxylation in the phenylpropanoid pathway is p-coumarate 3-hydroxylase (C3H), another cytochrome P450 enzyme (CYP98A family). However, C3H acts on p-coumaric acid or its esters (e.g., p-coumaroyl-shikimate or p-coumaroyl-quinate) to introduce a hydroxyl group at the C3 position, yielding caffeic acid (3,4-dihydroxycinnamic acid), not m-coumaric acid.[1][3]

Recent research has shown that C4H and C3H can form membrane-bound protein complexes.[1][4] While these complexes exhibit enhanced catalytic efficiency, their activity on cinnamic acid still leads to the formation of p-coumaric acid and subsequently caffeic acid, not m-coumaric acid.[1]

Microbial Transformations: A Potential Source?

Some microorganisms, particularly from the genera Streptomyces and Rhodococcus, are known to metabolize cinnamic acid and its derivatives.[5][6] While these organisms possess a diverse array of hydroxylases, a specific enzyme that directly hydroxylates cinnamic acid at the meta-position to produce m-coumaric acid has not been characterized. Studies on Streptomyces setonii have shown that it catabolizes cinnamic acid, but the identified intermediates do not include m-coumaric acid.[5] A strain of Pseudomonas was found to metabolize cinnamic acid to m-hydroxyphenylpropionic acid, suggesting that meta-hydroxylation can occur, but the direct precursor was not definitively established as cinnamic acid.[7]

Quantitative Data on Coumaric Acid Production

Quantitative data on the microbial production of m-coumaric acid is scarce in the scientific literature. However, significant research has focused on optimizing the production of p-coumaric acid in engineered microorganisms. The following table summarizes some reported production titers for p-coumaric acid, which can serve as a benchmark for potential future studies on m-coumaric acid production.

OrganismPrecursorProductTiter (mg/L)Reference
Escherichia coliL-Tyrosinep-Coumaric acid525[8]
Escherichia coliGlucosep-Coumaric acid156.09 µM[9]
Streptomyces lividansGlycerolCinnamic acid450[10]
E. coli (whole-cell)L-Phenylalaninetrans-Cinnamic acid597[8]

Experimental Protocols

Enzyme Assay for Cinnamic Acid Hydroxylase Activity

This protocol is adapted for a generic spectrophotometric assay for C4H activity and can be modified to screen for potential C3H (cinnamate-3-hydroxylase) activity.

Principle: The hydroxylation of cinnamic acid to a coumaric acid isomer can be monitored by the change in the UV absorbance spectrum. The formation of the product can also be quantified by HPLC.

Reagents:

  • Phosphate (B84403) buffer (100 mM, pH 7.5)

  • NADPH solution (10 mM in buffer)

  • trans-Cinnamic acid solution (10 mM in ethanol)

  • Enzyme preparation (microsomal fraction or purified enzyme)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (HPLC grade)

Procedure:

  • Prepare a reaction mixture containing:

    • 880 µL of phosphate buffer

    • 10 µL of NADPH solution (final concentration 0.1 mM)

    • 10 µL of trans-cinnamic acid solution (final concentration 0.1 mM)

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme preparation.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of 2M HCl.

  • Extract the products by adding 500 µL of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.

  • Transfer the organic phase to a new tube and evaporate to dryness.

  • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

Analysis:

  • Inject the re-dissolved sample into an HPLC system equipped with a C18 column.

  • Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) for separation.

  • Monitor the elution of coumaric acid isomers using a UV detector at appropriate wavelengths (e.g., 310 nm for p-coumaric acid, and a full spectrum scan to detect potential m-coumaric acid).

  • Quantify the product formation by comparing the peak area to a standard curve of authentic m-coumaric acid.

HPLC Method for the Analysis of Coumaric Acid Isomers in Microbial Cultures

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust method for the separation and quantification of coumaric acid isomers.

Sample Preparation:

  • Centrifuge the microbial culture to pellet the cells.

  • Collect the supernatant.

  • Acidify the supernatant to pH 2-3 with HCl.

  • Extract the phenolic acids with an equal volume of ethyl acetate three times.

  • Pool the organic phases and evaporate to dryness under vacuum.

  • Re-dissolve the residue in a known volume of methanol (HPLC grade).

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 280 nm and 310 nm.

  • Injection Volume: 20 µL

Quantification:

  • Prepare standard solutions of this compound, (E)-o-coumaric acid, and (E)-p-coumaric acid of known concentrations.

  • Generate a calibration curve for each isomer by plotting peak area against concentration.

  • Determine the concentration of the coumaric acid isomers in the samples by interpolating their peak areas on the respective calibration curves.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Coumaric Acid Isomers

Coumaric_Acid_Biosynthesis cluster_legend Legend Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid Phe->Cinnamic PAL Tyr L-Tyrosine pCoumaric p-Coumaric Acid Tyr->pCoumaric TAL Cinnamic->pCoumaric C4H mCoumaric This compound Cinnamic->mCoumaric Cinnamate-3-hydroxylase (Hypothetical) Caffeic Caffeic Acid pCoumaric->Caffeic C3H (alternative) pCoumaroyl_ester p-Coumaroyl-Ester pCoumaric->pCoumaroyl_ester 4CL pCoumaroyl_ester->Caffeic C3H Established Established Pathway Hypothetical Hypothetical Pathway

Caption: Biosynthesis of coumaric acid isomers from L-phenylalanine and L-tyrosine.

Experimental Workflow for Screening Microbial Production of m-Coumaric Acid

Experimental_Workflow Start Microbial Culture (e.g., Streptomyces, Rhodococcus) Incubation Incubation with trans-Cinnamic Acid Start->Incubation Extraction Supernatant Collection & Acidified Extraction Incubation->Extraction Analysis HPLC-UV/MS Analysis Extraction->Analysis Identification Peak Identification by Retention Time & Mass Spec Analysis->Identification Quantification Quantification using Standard Curve Identification->Quantification Result Determination of m-Coumaric Acid Titer Quantification->Result

Caption: Workflow for identifying and quantifying m-coumaric acid from microbial cultures.

Conclusion

The biosynthetic pathway of this compound remains an open area of research. While the general phenylpropanoid pathway robustly explains the formation of p-coumaric acid, a direct and efficient enzymatic route to m-coumaric acid from cinnamic acid has yet to be elucidated. The existing evidence suggests that meta-hydroxylation in this pathway preferentially occurs on p-coumaric acid derivatives, leading to the synthesis of caffeic acid. Future research should focus on screening diverse microorganisms, particularly from genera like Streptomyces and Rhodococcus, for novel hydroxylases capable of direct meta-hydroxylation of cinnamic acid. The development of sensitive and specific analytical methods, such as the HPLC protocol detailed in this guide, will be crucial for these exploratory studies. Unraveling the biosynthesis of m-coumaric acid could open new avenues for the biotechnological production of this and other valuable phenylpropanoids for applications in the pharmaceutical and nutraceutical industries.

References

(E)-m-Coumaric Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plant sources. As a metabolite of larger polyphenolic compounds like chlorogenic acid, it is bioavailable and has demonstrated a range of biological activities.[1] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. The information is presented to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered around its antioxidant and anti-inflammatory capabilities. It has been shown to directly scavenge free radicals and to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation.

Antioxidant and Anti-glycation Effects

This compound has been investigated for its potential to mitigate oxidative stress and non-catalytic protein glycosylation, processes implicated in diabetic complications.[2]

Mechanism: The proposed mechanism for its anti-glycation activity involves the hydroxyl group on the aromatic ring donating an electron to trap glucose, thereby preventing the glycation of proteins.[2] The carboxylic acid group and the adjacent double bond contribute to neutralizing free radicals.[2]

Quantitative Data:

Biological EffectModel SystemTreatmentResultsReference
Anti-glycation & AntioxidantStreptozotocin-induced diabetic rats150 mg/kg bw, orally for 6 weeksSignificant decrease in blood glucose and glycated hemoglobin (HbA1c) levels.[2]
Anti-glycation & AntioxidantStreptozotocin-induced diabetic rats300 mg/kg bw, orally for 6 weeksSignificant decrease in blood glucose and glycated hemoglobin (HbA1c) levels.
Anti-inflammatoryStreptozotocin-induced diabetic rats150 or 300 mg/kg bwSignificant reduction in TNF-α levels.
AntioxidantIn vitro human serum albumin (HSA) glycation model200 µMShowed some antiglycation and antioxidant effects, though less potent than p-coumaric acid.

Experimental Protocol: In Vivo Anti-glycation and Antioxidant Study in Diabetic Rats

  • Animal Model: Streptozotocin-induced diabetic rats.

  • Treatment Groups:

    • Control group

    • Diabetic control group

    • Diabetic group treated with m-coumaric acid (150 mg/kg body weight, orally)

    • Diabetic group treated with m-coumaric acid (300 mg/kg body weight, orally)

    • Diabetic group treated with insulin (B600854) (positive control)

  • Duration: 6 weeks.

  • Procedure:

    • Diabetes was induced in rats via streptozotocin (B1681764) injection.

    • m-Coumaric acid was administered orally daily for six weeks.

    • Blood samples were collected to measure blood glucose and glycated hemoglobin (HbA1c) levels.

    • Retinal tissue was collected for analysis of inflammatory markers such as TNF-α.

  • Key Parameters Measured: Blood glucose, HbA1c, TNF-α expression.

Enzyme Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Mechanism: The inhibition of epidermis tyrosinase by m-coumaric acid follows a mechanism involving the rapid formation of a reduced enzyme-inhibitor complex, which then undergoes a slower, reversible reaction.

Quantitative Data:

EnzymeSubstrateInhibition TypeInhibition Constant (Ki)Reference
Epidermis TyrosinaseL-DopaSlow, reversible0.05 mM (overall)

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme: Epidermis tyrosinase (monophenol,dihydroxy-L-phenylalanine:oxygen oxidoreductase, EC 1.14.18.1).

  • Substrate: L-dopa.

  • Procedure:

    • The reaction is initiated by mixing the enzyme and substrate in a suitable buffer.

    • The oxidation of L-dopa is monitored spectrophotometrically by measuring the change in absorbance over time.

    • The inhibitory effect of m-coumaric acid is determined by observing the prolonged transient phase in the reaction progress curve in the presence of the inhibitor.

  • Kinetic Analysis: The kinetic data are analyzed to determine the mechanism of inhibition and to calculate the overall inhibition constant.

Neuroprotective and Anti-inflammatory Signaling

While much of the detailed signaling pathway information comes from studies on the more common isomer, p-coumaric acid, evidence suggests that m-coumaric acid also possesses neuroprotective and anti-inflammatory properties. It is a known metabolite of chlorogenic acid that can penetrate the blood-brain barrier and stimulate cerebral nerves in vitro. In vivo studies have shown its ability to reduce pro-inflammatory cytokines.

Signaling Pathways (Inferred from related compounds and initial findings):

  • NF-κB Pathway: The reduction of TNF-α by m-coumaric acid suggests a potential modulation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Antioxidant Response Pathways: The observed increase in antioxidant enzyme activity points towards a possible interaction with pathways like the Nrf2 signaling cascade, which upregulates the expression of antioxidant genes.

Further research is required to fully elucidate the specific signaling cascades directly modulated by this compound.

Workflow for Investigating NF-κB Inhibition:

G cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene TNFa_protein TNF-α (Pro-inflammatory Cytokine) TNFa_gene->TNFa_protein Transcription & Translation NFkB_n NF-κB NFkB_n->TNFa_gene Binds to promoter mCA This compound mCA->IKK Potential Inhibition

Caption: Proposed workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound demonstrates a range of biological activities, with its antioxidant, anti-glycation, and enzyme-inhibiting properties being the most characterized to date. While its anti-inflammatory and neuroprotective potential is evident, the precise signaling pathways it modulates require further investigation to differentiate its mechanism from that of its more studied isomer, p-coumaric acid. The quantitative data and experimental protocols provided in this guide serve as a foundation for future research aimed at harnessing the therapeutic potential of this compound.

Experimental Workflow for Antioxidant Capacity Assessment:

G cluster_workflow Antioxidant Assay Workflow start Prepare this compound Solutions (various concentrations) dpgg_assay DPPH Radical Scavenging Assay start->dpgg_assay abts_assay ABTS Radical Scavenging Assay start->abts_assay frap_assay Ferric Reducing Antioxidant Power (FRAP) Assay start->frap_assay measure_absorbance Measure Absorbance Change (Spectrophotometry) dpgg_assay->measure_absorbance abts_assay->measure_absorbance frap_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: A generalized workflow for determining the in vitro antioxidant capacity of this compound.

References

The Unexplored Potential of m-Coumaric Acid: A Comparative Review of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the bioactivity of m-coumaric acid. However, it is critical to note at the outset that scientific investigation into the specific biological activities of the meta isomer of coumaric acid is significantly less extensive than that of its ortho and, particularly, its para isomers. Consequently, this document presents a comparative analysis of the known bioactivities of the three isomers, highlighting the available data for m-coumaric acid and identifying the considerable gaps in current research. This approach aims to provide a valuable resource for researchers by contextualizing the potential of m-coumaric acid and delineating clear avenues for future investigation.

Introduction to Coumaric Acid Isomers

Coumaric acids are hydroxycinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom.[1][2][3][4] They exist in three isomeric forms—ortho (o-), meta (m-), and para (p-), distinguished by the position of the hydroxyl group on the phenyl ring. The para isomer is the most abundant in nature.[1] While p-coumaric acid has been the subject of extensive research into its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, m-coumaric acid remains largely understudied.

isomers cluster_o o-Coumaric Acid cluster_m m-Coumaric Acid cluster_p p-Coumaric Acid o_acid o_acid m_acid m_acid p_acid p_acid

Caption: Chemical structures of o-, m-, and p-coumaric acid.

Comparative Bioactivity of Coumaric Acid Isomers

This section summarizes the known biological activities of the coumaric acid isomers, with a focus on presenting any available data for m-coumaric acid.

Antioxidant and Anti-glycation Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant potential of all three coumaric acid isomers has been evaluated in a comparative in-vitro study, which also investigated their anti-glycation properties. Advanced glycation end products (AGEs) are implicated in diabetic complications, and their inhibition is a key therapeutic target.

Table 1: Comparative In Vitro Antioxidant and Anti-glycation Activity of Coumaric Acid Isomers

Activity o-Coumaric Acid m-Coumaric Acid p-Coumaric Acid Reference
Anti-glycation Less effective Less effective Most effective at 200 µM
ROS Reduction Less effective Less effective Most effective

| Tyrosinase Inhibition (IC50) | 300 µM | 270 µM | 3 µM | |

The available data suggests that while m-coumaric acid possesses antioxidant and anti-glycation properties, it is less potent than the para isomer in the studied models.

Anticancer Activity

The anticancer potential of p-coumaric acid has been investigated in various cancer cell lines, with demonstrated effects on apoptosis, cell cycle arrest, and inhibition of proliferation. Research on o-coumaric acid has also shown anticarcinogenic activity in breast cancer cells. Specific quantitative data for m-coumaric acid's anticancer activity is largely absent from the current literature.

Table 2: Cytotoxicity of Coumaric Acid Isomers and Derivatives in Cancer Cell Lines

Compound Cell Line IC50 Value Reference
o-Coumaric Acid MCF-7 (Breast) ~5 mM
p-Coumaric Acid HT-29 (Colon) 150 µM (24h)
p-Coumaric Acid A375 (Melanoma) 3.2 mM (24h)
p-Coumaric Acid B16 (Melanoma) 4.1 mM (24h)
p-Coumaric Acid PC3 (Prostate) 177.62 µM
Ethyl p-coumarate B16-F10 (Melanoma) < 1 mM

| n-Butyl p-coumarate | B16-F10 (Melanoma) | < 1 mM | |

The lack of data for m-coumaric acid in this critical area of research represents a significant knowledge gap.

Antimicrobial Activity

Table 3: Antimicrobial Activity of p-Coumaric Acid

Microorganism Strain MIC (µg/mL) Reference
Gram-positive bacteria Various 10-80
Gram-negative bacteria Various 10-80
Alicyclobacillus acidoterrestris (vegetative cells) 200

| Alicyclobacillus acidoterrestris (spores) | | 200 | |

Further research is needed to determine if m-coumaric acid shares the antimicrobial properties of its para isomer.

Anti-inflammatory and Neuroprotective Effects

p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has also demonstrated neuroprotective properties in models of cerebral ischemia. Some studies have also pointed to the anti-inflammatory potential of o-coumaric acid. At present, there is a lack of published studies specifically investigating the anti-inflammatory and neuroprotective activities of m-coumaric acid.

Experimental Protocols

Detailed experimental protocols for the bioactivity assays mentioned in this review are provided below. These standard methods can be applied to the investigation of m-coumaric acid's biological properties.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method for determining the free radical scavenging capacity of a compound.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

  • Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add a fixed volume of DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents: MTT solution, cell culture medium, test compound, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • Materials: 96-well microtiter plates, sterile broth medium, test compound, and a standardized inoculum of the microorganism.

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Add a standardized inoculum of the microorganism to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for m-coumaric acid have not been elucidated, research on p-coumaric acid provides a roadmap for future investigations.

Known Signaling Pathways for p-Coumaric Acid

p-Coumaric acid has been shown to modulate several key signaling pathways involved in inflammation and cancer.

p_coumaric_acid_pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects pCA_inf p-Coumaric Acid NFkB NF-κB Pathway pCA_inf->NFkB inhibits MAPKs MAPKs Pathway pCA_inf->MAPKs inhibits LPS LPS RAW264_7 RAW264.7 Macrophages LPS->RAW264_7 RAW264_7->NFkB RAW264_7->MAPKs Inflammatory_Mediators ↓ iNOS, COX-2, IL-1β, TNF-α NFkB->Inflammatory_Mediators MAPKs->Inflammatory_Mediators pCA_can p-Coumaric Acid Cancer_Cells Cancer Cells (e.g., Colon, Melanoma) pCA_can->Cancer_Cells Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Cancer_Cells->Mitochondrial_Pathway Bcl2_family ↓ Bcl-2, Bcl-xL ↑ Bax Mitochondrial_Pathway->Bcl2_family Apoptosis Apoptosis Bcl2_family->Apoptosis

Caption: Signaling pathways modulated by p-coumaric acid.

General Experimental Workflow for Bioactivity Screening

The following workflow can be adopted for a systematic investigation of the bioactivity of m-coumaric acid.

workflow cluster_in_vitro In Vitro Studies cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Studies start m-Coumaric Acid antioxidant Antioxidant Assays (DPPH, ABTS, etc.) start->antioxidant antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial cytotoxicity Cytotoxicity Assays (MTT on various cell lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) start->anti_inflammatory ic50 Determine IC50/MIC antioxidant->ic50 antimicrobial->ic50 cytotoxicity->ic50 anti_inflammatory->ic50 pathway Signaling Pathway Analysis (Western Blot, qPCR) ic50->pathway cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (Annexin V staining) ic50->apoptosis animal Animal Models (e.g., toxicity, efficacy) pathway->animal cell_cycle->animal apoptosis->animal pk_pd Pharmacokinetics & Pharmacodynamics animal->pk_pd conclusion Evaluation of Therapeutic Potential pk_pd->conclusion

Caption: A general workflow for screening the bioactivity of m-coumaric acid.

Conclusion and Future Directions

The existing body of scientific literature demonstrates a significant disparity in the research conducted on the isomers of coumaric acid. While p-coumaric acid has emerged as a promising bioactive compound with a wide range of therapeutic potentials, m-coumaric acid remains a largely unexplored entity. The limited comparative data suggests that m-coumaric acid may possess bioactivities, albeit potentially to a lesser extent than its para isomer in the assays conducted so far.

This technical guide serves not only as a summary of the current knowledge but also as a call to action for the scientific community. There is a clear and compelling need for focused research to elucidate the antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of m-coumaric acid. A systematic investigation, following the experimental workflows outlined in this document, will be instrumental in determining the therapeutic potential of this understudied natural compound. The exploration of m-coumaric acid's bioactivity could unveil novel therapeutic applications and contribute to a more complete understanding of the structure-activity relationships of hydroxycinnamic acids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Antioxidant Properties of (E)-m-Coumaric Acid

Introduction

This compound (m-CA), also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is a secondary metabolite found in various plants, fruits, and vegetables. Phenolic acids are of significant interest in pharmacology and drug development due to their potent antioxidant activities, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, focusing on its mechanisms of action, relevant cellular signaling pathways, and quantitative in vitro activity. Detailed experimental protocols for key antioxidant assays are also provided to facilitate further research.

In Vitro Antioxidant Activity: Radical Scavenging and Reducing Power

The antioxidant capacity of m-Coumaric acid has been quantified using several standard in vitro assays. These assays primarily measure the compound's ability to scavenge synthetic free radicals, such as DPPH• and ABTS•+, or to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity.

Data Presentation

The following tables summarize the quantitative antioxidant activity of coumaric acid from various assays. It is important to note that many studies do not differentiate between the isomers (ortho, meta, para), or focus primarily on the more common p-coumaric acid. The data presented here is for "coumaric acid" where the specific isomer was not defined in the source.

Table 1: DPPH Radical Scavenging Activity

Compound IC₅₀ (µg/mL) Source
Coumaric Acid 255.69 [1]
Vanillin (Reference) 283.76 [1]

| Oryza sativa Extract (OSE) | 314.51 |[1] |

Table 2: ABTS Radical Scavenging Activity

Compound IC₅₀ (µg/mL) Source
Coumaric Acid 746.42 ± 27.9 [2]
Vanillin (Reference) 1001.37 ± 35.8 [2]

| Oryza sativa Extract (OSE) | 318.33 ± 14.5 |[2] |

Cellular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key cellular signaling pathways involved in the endogenous antioxidant response. The primary pathways implicated are the Nrf2/ARE and MAPK signaling cascades. While much of the detailed mechanistic research has been conducted on its isomer, p-coumaric acid, these pathways represent the most probable mechanisms for m-coumaric acid as well.[3]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[4][5]

  • Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Oxidative stress or the presence of activators like coumaric acid can induce conformational changes in Keap1, leading to the release of Nrf2.[4] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[6] This binding initiates the transcription of crucial protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby bolstering the cell's intrinsic antioxidant defenses.[7][8] Studies on coumaric acid have shown it can significantly upregulate the expression of Nrf2 and HO-1.[7][9]

Nrf2_Pathway Nrf2/ARE Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mCA m-Coumaric Acid Keap1_Nrf2 Keap1-Nrf2 Complex mCA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Protective Proteins Genes->Proteins MAPK_Pathway MAPK Pathway Modulation cluster_mapk MAPK Cascades Stress Oxidative Stress (e.g., H₂O₂) p38 p38 Stress->p38 JNK JNK Stress->JNK ERK ERK Stress->ERK mCA m-Coumaric Acid p_p38 p-p38 (Active) mCA->p_p38 Inhibits p_JNK p-JNK (Active) mCA->p_JNK Inhibits p_ERK p-ERK (Active) mCA->p_ERK Inhibits p38->p_p38 Phosphorylation JNK->p_JNK Phosphorylation ERK->p_ERK Phosphorylation Apoptosis Inflammation & Apoptosis p_p38->Apoptosis p_JNK->Apoptosis p_ERK->Apoptosis Workflow General In Vitro Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (e.g., DPPH, ABTS, FRAP) D Add Assay Reagent to Initiate Reaction A->D B Prepare Serial Dilutions of m-Coumaric Acid & Standards C Add Sample/Standard to Plate/Cuvette B->C C->D E Incubate (Time and Temperature Specific to Assay) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition or Reducing Power F->G H Determine IC₅₀ Value via Regression Analysis G->H

References

(E)-m-Coumaric Acid and its Isomers: A Technical Guide to their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-m-Coumaric acid, a member of the hydroxycinnamic acid family, is an organic compound with potential therapeutic applications. While its isomers, particularly p-coumaric acid, have been more extensively studied for their anti-inflammatory properties, this guide consolidates the available technical information on this compound and provides a comparative analysis with its ortho and para isomers. The primary anti-inflammatory mechanisms of coumaric acids involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This document aims to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts in this area.

Introduction

Coumaric acid, a hydroxyl derivative of cinnamic acid, exists in three isomers: ortho (o-), meta (m-), and para (p-).[1] Of these, p-coumaric acid is the most abundant in nature and has been the most extensively investigated for its various biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects.[1][2] While there is a growing body of evidence supporting the anti-inflammatory potential of o-coumaric acid, research specifically focused on m-coumaric acid remains limited. This guide will synthesize the existing knowledge on the anti-inflammatory effects of coumaric acid isomers, with a particular focus on providing a framework for understanding the potential of this compound.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of coumaric acid isomers are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades. The two major pathways implicated are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies on p-coumaric acid have demonstrated its ability to inhibit this pathway by suppressing the phosphorylation of IκB, thereby preventing NF-κB translocation.[3] This leads to a reduction in the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA NFkB->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes promotes transcription m_Coumaric_Acid This compound m_Coumaric_Acid->IKK inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Activation of these kinases through phosphorylation leads to the activation of various transcription factors that regulate the expression of inflammatory mediators. p-Coumaric acid has been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory stimuli.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activate JNK->Transcription_Factors activate p38->Transcription_Factors activate Pro_inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Pro_inflammatory_Mediators induce expression m_Coumaric_Acid This compound m_Coumaric_Acid->MAPKK inhibits phosphorylation Paw_Edema_Workflow Start Start: Acclimatize Animals Measure_Volume_Initial Measure Initial Paw Volume Start->Measure_Volume_Initial Administer_Compound Administer Test Compound (e.g., m-Coumaric Acid) or Vehicle Wait Wait for 1 hour Administer_Compound->Wait Induce_Edema Induce Edema: Inject Carrageenan into Paw Wait->Induce_Edema Measure_Volume_Time_Points Measure Paw Volume at Regular Time Intervals (1-5h) Induce_Edema->Measure_Volume_Time_Points Measure_Volume_Initial->Administer_Compound Calculate_Edema Calculate Edema Volume Measure_Volume_Time_Points->Calculate_Edema Analyze_Data Analyze Data: % Inhibition vs. Control Calculate_Edema->Analyze_Data End End: Evaluate Anti-inflammatory Effect Analyze_Data->End

References

(E)-m-Coumaric Acid: A Technical Guide on its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial potential of (E)-m-coumaric acid, a member of the hydroxycinnamic acid family. While research has predominantly focused on its isomer, p-coumaric acid, this document synthesizes the available data for m-coumaric acid and draws comparative insights from related phenolic compounds. It is evident that phenolic acids, including coumaric acid isomers, exhibit a noteworthy spectrum of antimicrobial activities against various pathogenic bacteria and fungi. The primary mechanisms of action are believed to involve the disruption of microbial cell membranes and interaction with cellular DNA, ultimately leading to cell death.[1][2] This guide details the current understanding of these mechanisms, presents available quantitative data on antimicrobial efficacy, and provides standardized experimental protocols for the evaluation of these compounds. Due to the limited specific research on this compound, this document also highlights the existing knowledge gaps and underscores the need for further investigation into its unique therapeutic potential.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents.[3] Natural products, particularly plant-derived phenolic compounds, have emerged as a promising reservoir of new therapeutic leads.[4] this compound, also known as m-hydroxycinnamic acid, is a phenolic acid with a structural arrangement that distinguishes it from its more extensively studied ortho- and para-isomers.[5] The positioning of the hydroxyl group on the phenyl ring is a critical determinant of the biological activity of phenolic compounds, influencing their antioxidant and antimicrobial properties.[6][7][8] This guide aims to consolidate the current knowledge on the antimicrobial potential of this compound, providing a technical resource for researchers engaged in the discovery and development of new anti-infective therapies.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of coumaric acid isomers has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While extensive data is available for p-coumaric acid, specific quantitative data for m-coumaric acid is limited. The available information suggests that the antimicrobial efficacy is influenced by the microbial species and the specific isomer of coumaric acid.

Antibacterial Activity

Studies have shown that coumaric acid derivatives possess antibacterial properties.[9][10] For instance, trans-o-coumaric acid has demonstrated inhibitory activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 1.52 to 3.37 mM.[5] In contrast, its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was found to be low, with MICs in the range of 6.1-6.75 mM.[5] The increased lipophilicity of phenolic acids, often enhanced by methoxyl groups, is thought to improve their antibacterial action by facilitating interaction with the bacterial cell membrane.[6]

Antifungal Activity

The antifungal potential of coumaric acid isomers has also been investigated. One study reported that m-coumaric acid exhibited antifungal effects, although it was less inhibitory to fungal growth than cinnamic acid.[11] Other coumarin (B35378) compounds have shown activity against Candida albicans and Aspergillus fumigatus.[11][12] For example, the MIC of coumarin against a strain of C. albicans was determined to be 2.0 mg/mL.[12]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Coumaric Acid Isomers and Related Compounds against Bacteria

CompoundMicroorganismStrainMICReference
trans-o-Coumaric acidStaphylococcus aureus-1.52 - 3.37 mM[5]
trans-o-Coumaric acidBacillus subtilis-1.52 - 3.37 mM[5]
trans-o-Coumaric acidEscherichia coli-6.1 - 6.75 mM[5]
trans-o-Coumaric acidPseudomonas aeruginosa-6.1 - 6.75 mM[5]
p-Coumaric acidGram-positive bacteriaVarious10 - 80 µg/mL[2]
p-Coumaric acidEscherichia coli-1 mg/mL[13]
p-Coumaric acidAlicyclobacillus acidoterrestrisVegetative cells & Spores0.2 mg/mL[14]
This compound Data not available

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Coumaric Acid Isomers and Related Compounds against Fungi

CompoundMicroorganismStrainMICReference
CoumarinCandida albicansSC53142.0 mg/mL[12]
OsthenolFusarium solaniATCC 36031125 µg/mL[11]
OsthenolCandida albicansATCC 14053250 µg/mL[11]
OsthenolAspergillus fumigatusATCC 16913250 µg/mL[11]
This compound Qualitative data suggests activity, but quantitative MICs are not readily available. [11]

Mechanism of Antimicrobial Action

The antimicrobial activity of phenolic acids like coumaric acid is believed to be multifactorial, primarily targeting the cell envelope and intracellular components. The proposed mechanisms are largely based on studies of p-coumaric acid due to the scarcity of specific research on the m-isomer.

Disruption of Cell Membrane Integrity

A primary mechanism of action for p-coumaric acid is the disruption of the bacterial cell membrane's integrity.[1][2] This leads to increased permeability of the outer and plasma membranes, resulting in the leakage of essential intracellular components such as ions and macromolecules, and ultimately leading to cell death.[15] The lipophilicity of the phenolic acid plays a crucial role in this process, as it facilitates the interaction with the lipid bilayer of the cell membrane.[6]

Interaction with Cellular DNA

In addition to membrane damage, p-coumaric acid has been shown to bind to bacterial genomic DNA.[1][2] This interaction can interfere with critical cellular processes such as DNA replication and transcription, thereby inhibiting cell function and proliferation.[15] The ability of p-coumaric acid to intercalate into the DNA double helix has been suggested as a key aspect of its antimicrobial action.[2]

Antimicrobial_Mechanism_of_Coumaric_Acid cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm m_Coumaric_Acid This compound DNA Genomic DNA m_Coumaric_Acid->DNA Penetrates cell & binds to Membrane Lipid Bilayer Disruption Increased Permeability & Leakage of Cytoplasmic Contents Membrane->Disruption Cell_Death Cell Death Disruption->Cell_Death DNA_Binding Inhibition of Replication & Transcription DNA->DNA_Binding DNA_Binding->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

To facilitate further research and standardized evaluation of this compound and other phenolic compounds, this section provides detailed methodologies for key antimicrobial assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Microbial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL for bacteria) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • This compound stock solution (e.g., in DMSO or ethanol)

    • Positive control (microorganism in broth without the test compound)

    • Negative control (broth only)

    • Standard antibiotic (e.g., ampicillin, fluconazole)

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in the wells of the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized microbial inoculum to each well, except for the negative control wells.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cell Membrane Permeability Assay

This assay assesses the ability of a compound to damage the bacterial cell membrane, leading to increased permeability.

  • Materials:

    • Bacterial culture in logarithmic growth phase

    • Phosphate-buffered saline (PBS)

    • Fluorescent probes:

      • Propidium iodide (PI) for inner membrane permeabilization

      • N-Phenyl-1-naphthylamine (NPN) for outer membrane permeabilization

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Harvest bacterial cells by centrifugation and wash them with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

    • Treat the bacterial suspension with various concentrations of this compound (e.g., MIC, 2x MIC). Include an untreated control.

    • Incubate the suspensions for a defined period (e.g., 30-60 minutes).

    • Add the fluorescent probe (PI or NPN) to each suspension.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates membrane damage.

DNA Binding Assay

This assay determines if the test compound can interact with and bind to bacterial DNA.

  • Materials:

    • Isolated bacterial genomic DNA

    • This compound solution

    • TE buffer (Tris-EDTA)

    • Agarose (B213101) gel electrophoresis system

    • UV transilluminator

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Mix a constant amount of bacterial genomic DNA with increasing concentrations of this compound in TE buffer.

    • Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes).

    • Load the samples onto an agarose gel containing a DNA stain.

    • Perform electrophoresis to separate the DNA.

    • Visualize the DNA bands under UV light. A retardation in the migration of the DNA band in the presence of the compound suggests binding.

Experimental_Workflow MIC_Assay MIC Determination (Broth Microdilution) Evaluate_Activity Evaluate Antimicrobial Spectrum MIC_Assay->Evaluate_Activity Mechanism_Study Mechanism of Action Studies Evaluate_Activity->Mechanism_Study If Active Conclusion Conclusion on Antimicrobial Potential Evaluate_Activity->Conclusion If Inactive Membrane_Assay Cell Membrane Permeability Assay Mechanism_Study->Membrane_Assay DNA_Assay DNA Binding Assay Mechanism_Study->DNA_Assay Data_Analysis Data Analysis & Interpretation Membrane_Assay->Data_Analysis DNA_Assay->Data_Analysis Data_Analysis->Conclusion

Caption: Experimental workflow for antimicrobial testing.

Conclusion and Future Directions

This compound belongs to a class of phenolic compounds that hold promise as novel antimicrobial agents. While its para-isomer has been more thoroughly investigated, the available comparative data suggests that m-coumaric acid also possesses antimicrobial properties that warrant further exploration. The primary proposed mechanisms of action, involving cell membrane disruption and DNA binding, are consistent with those observed for other phenolic acids.

A significant knowledge gap exists regarding the specific antimicrobial spectrum and potency of this compound. Future research should focus on:

  • Systematic Screening: Conducting comprehensive MIC and Minimum Bactericidal Concentration (MBC) studies against a broad panel of clinically relevant bacteria and fungi to establish its spectrum of activity.

  • Mechanistic Elucidation: Performing detailed studies to confirm and elaborate on its mechanism of action, including its effects on microbial cell morphology, membrane potential, and specific intracellular targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically comparing the antimicrobial activities of ortho-, meta-, and para-coumaric acid isomers to better understand the influence of the hydroxyl group's position on efficacy.

  • In Vivo Efficacy and Toxicity: Evaluating the antimicrobial potential of this compound in animal models of infection and assessing its toxicological profile to determine its therapeutic index.

By addressing these research questions, the scientific community can fully elucidate the antimicrobial potential of this compound and its prospects as a lead compound in the development of new anti-infective drugs.

References

Pharmacological activities of hydroxycinnamic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Activities of Hydroxycinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycinnamic acids (HCAs) are a significant class of phenolic compounds ubiquitously found in the plant kingdom, including high concentrations in fruits, vegetables, coffee, and whole grains.[1] Structurally derived from cinnamic acid, they are characterized by a C6-C3 phenylpropanoid skeleton. The most common HCAs include caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid.[1] These compounds and their derivatives have garnered substantial interest in the scientific community due to their diverse and potent pharmacological activities.[2][3][4][5] Their biological effects are largely attributed to their antioxidant properties, stemming from their chemical structure which enables them to act as free radical scavengers.[6][7] Beyond antioxidation, HCAs modulate key cellular signaling pathways, giving rise to anti-inflammatory, anticancer, neuroprotective, and antidiabetic effects. This guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to support further research and drug development.

Antioxidant Activity

The primary and most recognized pharmacological activity of HCAs is their potent antioxidant capacity. This activity is crucial in mitigating oxidative stress, a condition linked to numerous chronic diseases including cancer and cardiovascular disease.[1][6]

Mechanism of Action

The antioxidant activity of hydroxycinnamic acids is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance within the aromatic ring. This free radical scavenging ability interrupts the propagation of chain reactions that lead to cellular damage.

Quantitative Data: Antioxidant Capacity

The antioxidant efficacy of various hydroxycinnamic acids is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals.

Hydroxycinnamic AcidAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Caffeic AcidDPPH18.6--
Ferulic AcidDPPH40.29--
p-Coumaric AcidDPPH>1000--
Sinapic AcidDPPH29.5--
Rosmarinic AcidDPPH11.2--
Caffeic AcidTBARS< 5 µg/mL (EC50)--

(Data compiled from multiple sources; specific values can vary based on experimental conditions.)[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of a test compound using the DPPH assay.[10][11]

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compounds (Hydroxycinnamic acids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.[10] The solution should have a deep purple color and should be freshly prepared and protected from light.[10][12]

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.[10]

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of the diluted sample or standard to each well (e.g., 20 µL).[12]

    • Add the DPPH working solution to each well to initiate the reaction (e.g., 200 µL).[12]

    • A blank well should contain only the solvent and the DPPH solution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[10][11]

  • Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH, which is approximately 517 nm.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the blank (DPPH solution without sample) and Abs_sample is the absorbance of the reaction mixture containing the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to cause a 50% reduction of the DPPH radical.[10]

Visualization: DPPH Assay Workflow

DPPH_Assay_Workflow prep prep reac reac meas meas calc calc A Prepare DPPH Solution (0.1 mM in Methanol) C Mix HCA/Control with DPPH Solution A->C B Prepare Serial Dilutions of HCA & Control B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 Value E->F

Caption: Workflow for the DPPH antioxidant activity assay.

Anti-inflammatory Activity

HCAs exhibit significant anti-inflammatory properties, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[2][13]

Mechanism of Action

The anti-inflammatory effects of HCAs are mediated through several mechanisms:

  • Inhibition of NF-κB Pathway: HCAs can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[13][14][15] This is often achieved by preventing the degradation of its inhibitor, IκB-α.[14]

  • Modulation of MAPK Pathways: They can interfere with Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK), which play a synergistic role with NF-κB in inflammation.[13][14]

  • Enzyme Inhibition: HCAs inhibit the expression and activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins, respectively.[13][16]

  • Cytokine Suppression: They reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][16][17]

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory potential is often quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 Value (µM)
Caffeic Acid Methyl EsterNO InhibitionRAW 264.721.0
Caffeic Acid Ethyl EsterNO InhibitionRAW 264.712.0
Caffeic Acid Butyl EsterNO InhibitionRAW 264.78.4
Caffeic Acid Octyl EsterNO InhibitionRAW 264.72.4
Caffeic Acid Phenethyl Ester (CAPE)NO InhibitionRAW 264.74.8
Rosmarinic Acid Methyl EsterNO InhibitionRAW 264.70.6
Shimobashiric Acid BNO InhibitionRAW 264.71.4

(Data compiled from multiple sources.)[8][18]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[18]

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Hydroxycinnamic acids)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant (e.g., 50 µL) from each well.

    • Add an equal volume (50 µL) of Griess Reagent Component A, followed by Component B.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. Determine the IC50 value from the dose-response curve.

Visualization: NF-κB Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus stimulus hca hca protein protein pathway pathway outcome outcome LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB phosphorylates IkB IκBα NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB (Translocation) NFkB->NFkB_nuc p_IkB->IkB degradation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators transcription HCA Hydroxycinnamic Acids HCA->IKK inhibit HCA->p_IkB inhibit

Caption: Inhibition of the NF-κB inflammatory pathway by HCAs.

Anticancer Activity

HCAs have demonstrated significant potential in cancer prevention and therapy by affecting various hallmarks of cancer.[6][19][20][21] Studies show they can inhibit the growth of cancer cells both in vitro and in vivo and may sensitize them to conventional therapies.[19][22]

Mechanism of Action

The anticancer effects of HCAs are multifaceted and include:

  • Inhibition of Cell Proliferation: HCAs can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[6]

  • Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][21]

  • Modulation of Survival Pathways: HCAs can inhibit critical cell survival signaling pathways, such as PI3K/Akt and STAT3.[14][19]

  • Anti-Metastatic Effects: Some HCAs have been shown to inhibit tumor cell invasion and metastasis, for instance, by downregulating matrix metalloproteinase-9 (MMP-9).[6]

  • Selective Toxicity: Importantly, several studies have indicated that HCAs exhibit selective toxicity, being more harmful to cancerous cells than to normal, healthy cells.[19][22]

Quantitative Data: Cytotoxicity Against Cancer Cells

The cytotoxic effect of HCAs is typically measured using assays like the MTT assay, with results expressed as IC50 values.

Hydroxycinnamic AcidCancer Cell LineIC50 Value (µM)
Caffeic AcidHT-29 (Colon)~100-200
Ferulic AcidA549 (Lung)~250
Ferulic AcidCaco-2 (Colon)1690
p-Coumaric AcidMCF-7 (Breast)~300
Sinapic AcidHepG2 (Liver)123

(Note: IC50 values are highly dependent on the specific cell line and experimental duration. The values presented are indicative.)

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

1. Materials and Reagents:

  • Cancer cell line of interest

  • Appropriate cell culture medium with 10% FBS

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in sterile PBS)[25]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[23]

  • Treatment: Treat the cells with a range of concentrations of the HCA for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[23]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23][25]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., 150 µL DMSO) to each well to dissolve the formazan crystals.[25] Shake the plate gently for 15 minutes.[26]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[23][26] A reference wavelength of >650 nm can be used to subtract background noise.[23]

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cell cell treat treat reac reac meas meas outcome outcome A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Treat with various concentrations of HCA B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) (Viable cells form formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Determine Cell Viability and IC50 H->I

Caption: General workflow of the MTT cytotoxicity assay.

Neuroprotective Activity

HCAs have shown promise in protecting against neurodegenerative diseases. Their neuroprotective effects are linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal enzymes.

Mechanism of Action

Key neuroprotective mechanisms include:

  • Antioxidant Effects: By scavenging reactive oxygen species (ROS), HCAs protect neurons from oxidative damage, a key factor in the progression of diseases like Alzheimer's and Parkinson's.

  • Anti-inflammatory Effects: HCAs can suppress neuroinflammation by inhibiting microglia activation and the subsequent release of pro-inflammatory cytokines in the brain.[14]

  • Acetylcholinesterase (AChE) Inhibition: Some HCAs can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine (B1216132).[27] This action increases acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing Alzheimer's disease.[27]

Quantitative Data: Acetylcholinesterase Inhibition
Hydroxycinnamic AcidSource of AChEIC50 Value (µM)
Caffeic AcidElectric eel290
Ferulic AcidElectric eel>1000
p-Coumaric AcidElectric eel>1000

(Note: Data is limited and varies based on the enzyme source and assay conditions.)

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.[27][28]

1. Materials and Reagents:

  • Acetylcholinesterase (AChE), e.g., from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (HCAs) and a positive control (e.g., Donepezil)

  • 96-well microplate and reader

2. Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Phosphate buffer.

    • Test compound at various concentrations.

    • DTNB solution.

    • AChE solution (except in the blank wells).

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) to determine the rate of reaction.[27][28]

  • Calculation: The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited enzyme activity. Determine the IC50 value from the dose-response curve.

Visualization: AChE Inhibition Assay Principle

AChE_Assay substrate substrate enzyme enzyme product product reagent reagent inhibitor inhibitor detection detection ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis by AChE AChE AChE->Thiocholine TNB TNB Anion (Yellow, Abs @ 412 nm) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) (Colorless) DTNB->TNB reacts with HCA HCA (Inhibitor) HCA->AChE inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Antidiabetic Activity

HCAs have demonstrated significant potential in the management of diabetes mellitus through various mechanisms, including the modulation of glucose metabolism and the inhibition of key digestive enzymes.[7][29][30]

Mechanism of Action

The antidiabetic effects of HCAs are attributed to:

  • Inhibition of Carbohydrate-Digesting Enzymes: HCAs can inhibit α-amylase and α-glucosidase, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[29] This action delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[31]

  • Modulation of Glucose Metabolism: They can influence hepatic glucose metabolism by downregulating gluconeogenic enzymes (like glucose-6-phosphatase) and upregulating glycolytic enzymes (like glucokinase).[29][30]

  • Improved Insulin (B600854) Secretion and Sensitivity: Some studies suggest that HCAs can enhance glucose-stimulated insulin secretion from pancreatic β-cells and improve insulin sensitivity in peripheral tissues.[29][30]

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): Certain HCAs act as non-competitive inhibitors of PTP1B, an enzyme that negatively regulates insulin signaling. Its inhibition can enhance insulin action.[29]

Quantitative Data: Enzyme Inhibition
Hydroxycinnamic AcidEnzyme InhibitedIC50 ValueInhibition Type
Caffeic Acidα-Glucosidase (intestinal maltase)0.74 mMMixed
Ferulic Acidα-Glucosidase (intestinal maltase)0.79 mMMixed
Isoferulic Acidα-Glucosidase (intestinal maltase)0.76 mMMixed
o-Hydroxycinnamic AcidPTP1B137.67 µMNon-competitive
p-Hydroxycinnamic AcidPTP1B181.6 µMNon-competitive
Caffeic AcidDipeptidyl peptidase-IV (DPP-IV)3.37 µM-

(Data compiled from multiple sources.)[29]

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, which breaks down substrates to release p-nitrophenol, a yellow-colored product.[32]

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (HCAs) and a positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) to stop the reaction

  • 96-well microplate and reader

2. Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase enzyme solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set time (e.g., 5 minutes at 37°C).[32]

  • Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.[32]

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 20 minutes at 37°C).[32]

  • Stop Reaction: Terminate the reaction by adding a sodium carbonate solution (e.g., 1 M).[32]

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[32]

  • Calculation: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Visualization: α-Glucosidase Inhibition Mechanism

aGlucosidase_Inhibition food food enzyme enzyme product product inhibitor inhibitor outcome outcome Carbs Dietary Carbohydrates (Starch, Sucrose) Glucose Glucose Carbs->Glucose Digestion by aGluc α-Glucosidase (in Intestine) aGluc->Glucose Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia HCA Hydroxycinnamic Acids HCA->aGluc inhibit

Caption: Mechanism of HCAs in reducing hyperglycemia.

Conclusion

Hydroxycinnamic acids represent a versatile and promising class of natural compounds with a broad spectrum of pharmacological activities. Their well-established antioxidant and anti-inflammatory properties form the basis for their beneficial effects against a range of chronic and degenerative diseases. The ability of HCAs to modulate specific enzymes and critical signaling pathways, as demonstrated in anticancer, neuroprotective, and antidiabetic models, highlights their potential for development into therapeutic agents. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of these valuable phytochemicals. Further in vivo studies and clinical trials are essential to translate the preclinical evidence into effective human health applications.

References

Methodological & Application

Application Note: HPLC Analysis of (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive protocol for the quantitative analysis of (E)-m-Coumaric acid in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable to researchers, scientists, and professionals in the fields of pharmaceutical development, natural product analysis, and quality control.

Introduction

This compound, also known as 3-hydroxycinnamic acid, is a phenolic acid and a hydroxycinnamic acid with antioxidant properties found in a variety of plant species and food products.[1] Accurate and precise quantification of this compound is crucial for understanding its biosynthetic pathways, assessing its therapeutic potential, and ensuring the quality of natural and synthetic products. Reversed-phase HPLC (RP-HPLC) is a widely used, robust, and reliable technique for the separation and quantification of phenolic compounds, including this compound and its isomers.[2][3] The method typically employs a C18 stationary phase with an acidified aqueous-organic mobile phase to ensure sharp peaks and reproducible retention times by suppressing the ionization of the acidic analytes.[2][4]

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound, from sample preparation to data acquisition and analysis.

2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable acids like acetic acid, phosphoric acid, or trifluoroacetic acid)

  • Solvents for sample extraction (e.g., methanol, ethanol)

2.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

2.3. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These conditions may require optimization depending on the specific HPLC system, column, and sample matrix.

ParameterRecommended Conditions
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic (see below for an example gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30 °C
Detection UV at approximately 270-280 nm or 300-320 nm

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
256040
301090
351090
369010
409010

2.4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with a 50:50 methanol/water mixture or the initial mobile phase composition. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.5. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., methanol). Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

2.6. System Suitability

Before running the analysis, perform a system suitability test by injecting a mid-concentration standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) for the peak area and retention time should typically be less than 2%.

2.7. Data Analysis

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes quantitative data from various HPLC methods for coumaric acid isomers. Note that the specific values can vary based on the exact experimental conditions.

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
p-Coumaric Acid2 - 100.3020.99
p-Coumaric Acid0.5 - 15 mg/L0.01 mg/L0.04 mg/L
Phenolic Acids0.05 - 50 mg/L0.06 - 0.21 mg/LNot Specified

Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Analysis Sample Injection & Data Acquisition Sample_Prep->Sample_Analysis System_Suitability System Suitability Test System_Suitability->Calibration Quantification Quantification (Calibration Curve) Calibration->Quantification Peak_ID Peak Identification (Retention Time) Sample_Analysis->Peak_ID Peak_ID->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Note on Signaling Pathways: As this application note describes an analytical chemistry protocol, a signaling pathway diagram is not applicable. The provided diagram illustrates the experimental workflow.

References

Application Note: Quantification of m-Coumaric Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant species. As a secondary metabolite, it plays a role in plant defense mechanisms and contributes to the sensory properties of many plant-derived foods. In recent years, m-coumaric acid and its isomers have garnered significant interest from the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate quantification of m-coumaric acid in plant extracts is crucial for quality control of herbal products, understanding its bioavailability, and elucidating its pharmacological effects.

This application note provides detailed protocols for the extraction and quantification of m-coumaric acid in plant extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it includes a summary of reported quantitative data and a diagram of a relevant biological pathway.

Experimental Protocols

Extraction of m-Coumaric Acid from Plant Material

The efficient extraction of phenolic acids is a critical first step for accurate quantification. Both free and bound forms of coumaric acids exist in plants. The following protocol describes a general method for extracting total phenolic acids, including m-coumaric acid, which involves alkaline hydrolysis to release ester-bound forms.

Materials:

Protocol:

  • Sample Preparation: Weigh approximately 1 gram of dried and powdered plant material (or 5-10 grams of fresh material) into a centrifuge tube.

  • Initial Extraction: Add 20 mL of 80% methanol to the sample. Vortex thoroughly and extract for 2 hours at room temperature with occasional shaking.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the plant residue two more times. Combine all the methanolic supernatants.

  • Solvent Evaporation: Evaporate the combined methanolic extract to dryness using a rotary evaporator at 40°C.

  • Alkaline Hydrolysis: Redissolve the dried extract in 20 mL of 2 M NaOH. Blanket the headspace with nitrogen gas to prevent oxidation and stir the mixture at room temperature for 4 hours in the dark.

  • Acidification: Acidify the solution to a pH of 2.0 using concentrated HCl.

  • Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel and extract the phenolic acids with three successive portions of 30 mL of ethyl acetate.

  • Combine and Dry: Combine the ethyl acetate fractions and dry them over anhydrous Na₂SO₄.

  • Final Evaporation: Filter the solution to remove the Na₂SO₄ and evaporate the ethyl acetate to dryness under vacuum.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the quantification of phenolic acids.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Ultrapure water

  • m-Coumaric acid standard

Chromatographic Conditions:

  • Mobile Phase A: 1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A common gradient profile is as follows: 0-7 min, 5% B; 7-18 min, 5-30% B; 18-35 min, 30-60% B; 35-40 min, 60-95% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 300 nm for coumaric acids.[1] A full spectrum can be acquired using a DAD to confirm peak identity.

Protocol:

  • Standard Preparation: Prepare a stock solution of m-coumaric acid (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of m-coumaric acid.

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Identify the m-coumaric acid peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of m-coumaric acid in the sample using the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of m-coumaric acid in complex plant matrices.[2]

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).

Reagents:

Chromatographic Conditions:

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[3]

  • Gradient Elution: A suitable gradient can be optimized, for example, starting with a low percentage of B and gradually increasing it over the run.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): The precursor ion for coumaric acid is m/z 163.15.[4] A characteristic product ion should be selected for quantification (e.g., m/z 119.1).

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument and analyte.

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and plant extracts as described for the HPLC method.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve from the standard injections. Quantify m-coumaric acid in the samples based on the peak area of the specific MRM transition.

Data Presentation

The concentration of coumaric acid isomers can vary significantly between plant species and even different parts of the same plant. The following table summarizes some reported values for p-coumaric acid, the most commonly quantified isomer. Data for m-coumaric acid is less prevalent in the literature.

Plant SpeciesPlant PartExtraction/Analytical Methodp-Coumaric Acid ConcentrationReference
Pineapple (Ananas comosus)Ripe Juice ExtractGradient RP-HPLC11.76 µg/mL[5]
Pineapple (Ananas comosus)Ripe Methanol ExtractGradient RP-HPLC0.03 µg/mL[5]
Durva Grass (Cynodon dactylon)Whole PlantIsocratic RP-HPLC0.48 mg/100 mL extract[2][6]
Cauliflower (Brassica Oleracea var. Botrytis)HeadLC-MS/MS135.20 µg/g fresh plant[3]
Canola Meal-HPLCNot detectable as free acid[1][7]

Visualization

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material methanolic_extraction Methanolic Extraction plant_material->methanolic_extraction hydrolysis Alkaline Hydrolysis methanolic_extraction->hydrolysis acidification Acidification hydrolysis->acidification l_l_extraction Liquid-Liquid Extraction acidification->l_l_extraction evaporation Evaporation & Reconstitution l_l_extraction->evaporation hplc HPLC-UV/DAD evaporation->hplc Inject lcms LC-MS/MS evaporation->lcms Inject quantification Quantification hplc->quantification lcms->quantification

Caption: Workflow for m-coumaric acid quantification.

Signaling Pathway

p-Coumaric acid has been shown to inhibit neuroinflammation through the AGE-RAGE signaling pathway.[8] This pathway is relevant to the biological activity of coumaric acids.

signaling_pathway cluster_pathway AGE-RAGE Signaling Pathway AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binds NFkB NF-κB Activation RAGE->NFkB Activates pCA p-Coumaric Acid pCA->RAGE Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Upregulates Inflammation Neuroinflammation Cytokines->Inflammation Promotes

Caption: Inhibition of AGE-RAGE pathway by p-coumaric acid.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of m-coumaric acid in plant extracts. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Accurate quantification is essential for further research into the pharmacological properties of m-coumaric acid and for the standardization of plant-based products. The provided workflow and signaling pathway diagrams offer a visual summary of the experimental process and a potential mechanism of action for this bioactive compound.

References

Application Notes and Protocols for (E)-m-Coumaric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: The vast majority of published research on the cell culture applications of coumaric acid focuses on the para-isomer, p-coumaric acid. Data specifically for the meta-isomer, (E)-m-coumaric acid, is limited. This document provides detailed information and protocols based on the extensive studies of p-coumaric acid, which serves as a valuable proxy due to structural similarity. Researchers should consider these protocols as a strong starting point for investigating this compound, with the understanding that optimization for the specific isomer may be necessary.

Introduction

This compound is a phenolic compound belonging to the family of hydroxycinnamic acids. While its specific biological activities are an emerging area of research, the closely related isomer, p-coumaric acid, has been extensively studied and demonstrated a wide range of effects in cell culture models. These include anti-cancer, anti-inflammatory, neuroprotective, and melanogenesis-modulating properties.[1][2][3][4][5] These effects are attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, oxidative stress, and inflammation. This document provides detailed application notes and standardized protocols for the investigation of coumaric acids in a research setting.

Key Applications and Mechanisms of Action

The primary applications of coumaric acid in cell culture are centered around its potential as a therapeutic agent. Its multi-targeted mechanism of action makes it a compound of interest in oncology, neurobiology, and dermatology.

Anti-Cancer Effects
  • Induction of Apoptosis: p-Coumaric acid has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including colon cancer and melanoma. This is achieved through the modulation of the intrinsic (mitochondrial) pathway of apoptosis. Key events include the increased generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the regulation of Bcl-2 family proteins. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest. In A375 melanoma cells, it causes S phase arrest, while in B16 melanoma cells, it leads to G0/G1 phase arrest.

  • Anti-Inflammatory and Antioxidant Activity: Chronic inflammation and oxidative stress are key contributors to cancer development. p-Coumaric acid exhibits anti-inflammatory properties by inhibiting the expression of COX-2 and iNOS. It also acts as an antioxidant by activating the Nrf2 pathway, which regulates the expression of numerous antioxidant enzymes.

Neuroprotective Effects

p-Coumaric acid has demonstrated neuroprotective effects against various insults in cell culture models. It has been shown to protect neuronal cells from corticosterone-induced neurotoxicity by activating the ERK, Akt, mTOR, and CREB signaling pathways. Furthermore, it can reduce the accumulation of mutant SOD1 aggregates, a key factor in amyotrophic lateral sclerosis (ALS), by inducing autophagy.

Modulation of Melanogenesis

p-Coumaric acid has been identified as an inhibitor of melanogenesis. It directly inhibits the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis. This property makes it a compound of interest for applications in cosmetics and dermatology for skin whitening.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of p-coumaric acid in various cell lines and assays.

Table 1: IC50 Values of p-Coumaric Acid in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
HCT-15Colon CancerAntiproliferative1400 µmol/L
HT-29Colon CancerAntiproliferative1600 µmol/L
MM.1sMultiple MyelomaCCK-82.754 mmol/L

Table 2: Effects of p-Coumaric Acid on Melanogenesis

CompoundCell LineConcentrationEffect on Melanin ContentReference
p-Coumaric acidB16/F10 Melanoma500 µg/mLInhibitory
Ferulic acid (3-methoxy-p-coumaric acid)B16/F10 Melanoma500 µg/mLIncreased 2-fold
p-Coumaric acid ethyl ester--IC50 = 4.89 µg/ml (Tyrosinase Inhibition)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for use with this compound.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Protocol 2: Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Bax, Bcl-2, Caspase-3, p-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells with lysis buffer. Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Tyrosinase Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA or L-tyrosine (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound stock solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add the substrate (L-DOPA or L-tyrosine) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 475 nm over time using a microplate reader.

  • Calculation: Calculate the percentage of inhibition compared to a control without the inhibitor. The IC50 value can be determined from a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Apoptosis Induction by p-Coumaric Acid pCA p-Coumaric Acid ROS Increased ROS pCA->ROS Bax Bax (Pro-apoptotic) (Upregulated) pCA->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) pCA->Bcl2 Mito Mitochondrial Membrane Potential (Decreased) ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Bax->Mito Bcl2->Mito

Caption: Apoptosis induction pathway of p-coumaric acid.

cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G cluster_2 Western Blot Workflow Lysate Cell Lysis & Protein Quant. PAGE SDS-PAGE Lysate->PAGE Transfer Protein Transfer (Membrane) PAGE->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection Secondary->Detect

References

Application Notes and Protocols for In Vitro Assays of (E)-m-Coumaric Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid class, is a subject of growing interest in pharmacological research due to its potential antioxidant, anti-inflammatory, enzyme inhibitory, and anticancer activities. As a structural isomer of the more extensively studied p-coumaric acid, understanding the specific biological effects of the meta-isomer is crucial for the development of new therapeutic agents. These application notes provide an overview of the in vitro assays used to characterize the activity of this compound and detailed protocols for their implementation.

Data Presentation

Quantitative data for the in vitro activity of this compound is not as widely available in the scientific literature as for its para-isomer. The following tables summarize the available data for coumaric acid isomers to provide a comparative context for researchers.

Table 1: Antioxidant Activity of Coumaric Acid Isomers

CompoundAssayIC50 ValueReference CompoundIC50 of Reference
p-Coumaric acidDPPH Radical Scavenging~65 µg/mLVitamin C5.40 µg/mL[1]
p-Coumaric acidABTS Radical Scavenging~138 µg/mLVitamin C2.17 µg/mL[1]
m-Coumaric acidDPPH Radical ScavengingData not readily available--
m-Coumaric acidABTS Radical ScavengingData not readily available--

Table 2: Enzyme Inhibitory Activity of Coumaric Acid Isomers

CompoundEnzymeIC50 ValueReference CompoundIC50 of Reference
p-Coumaric acidXanthine Oxidase7.61 ± 0.30 mM[2]Allopurinol-
m-Coumaric acidTyrosinase270 µM[3]p-Coumaric acid3 µM[3]
m-Coumaric acidXanthine OxidaseData not readily available--
m-Coumaric acidLipoxygenaseData not readily available--

Table 3: Cytotoxic Activity of Coumaric Acid Isomers

CompoundCell LineAssayIC50 ValueTreatment Duration
p-Coumaric acidMCF-7 (Breast Cancer)MTT~40 mM24 hours
m-Coumaric acidMCF-7 (Breast Cancer)MTTData not readily available-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory activity of coumaric acid isomers.

experimental_workflow_antioxidant Antioxidant Activity Assay Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare this compound serial dilutions DPPH_2 Add DPPH solution to each dilution DPPH_1->DPPH_2 DPPH_3 Incubate in the dark (30 min) DPPH_2->DPPH_3 DPPH_4 Measure absorbance at 517 nm DPPH_3->DPPH_4 DPPH_5 Calculate % inhibition and IC50 DPPH_4->DPPH_5 ABTS_1 Prepare ABTS radical cation solution ABTS_2 Add this compound serial dilutions ABTS_1->ABTS_2 ABTS_3 Incubate at room temperature ABTS_2->ABTS_3 ABTS_4 Measure absorbance at 734 nm ABTS_3->ABTS_4 ABTS_5 Calculate % inhibition and IC50 ABTS_4->ABTS_5 experimental_workflow_enzyme Enzyme Inhibition Assay Workflow cluster_LOX Lipoxygenase (LOX) Inhibition cluster_XO Xanthine Oxidase (XO) Inhibition LOX_1 Prepare enzyme and substrate (linoleic acid) solutions LOX_2 Pre-incubate enzyme with this compound LOX_1->LOX_2 LOX_3 Initiate reaction with substrate LOX_2->LOX_3 LOX_4 Monitor absorbance at 234 nm LOX_3->LOX_4 LOX_5 Calculate % inhibition and IC50 LOX_4->LOX_5 XO_1 Prepare enzyme and substrate (xanthine) solutions XO_2 Pre-incubate enzyme with this compound XO_1->XO_2 XO_3 Initiate reaction with substrate XO_2->XO_3 XO_4 Monitor uric acid formation at 295 nm XO_3->XO_4 XO_5 Calculate % inhibition and IC50 XO_4->XO_5 anti_inflammatory_pathway Proposed Anti-Inflammatory Signaling Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates m_Coumaric_acid This compound m_Coumaric_acid->ERK Inhibits m_Coumaric_acid->JNK Inhibits m_Coumaric_acid->p38 Inhibits m_Coumaric_acid->IKK Inhibits NFkB_nucleus NF-κB (nucleus) ERK->NFkB_nucleus Activates JNK->NFkB_nucleus Activates p38->NFkB_nucleus Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NFkB->NFkB_nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->Pro_inflammatory_genes Induces transcription of

References

Application Notes and Protocols for Studying m-Coumaric Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and summaries of quantitative data from preclinical studies investigating the effects of m-coumaric acid and its isomers in various animal models. The information is intended for researchers, scientists, and professionals in drug development.

Application Note 1: Evaluation of Antidiabetic Effects in a Type 1 Diabetes Mellitus Model

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

Objective: To investigate the potential of m-coumaric acid to mitigate hyperglycemia and related complications in a chemically-induced model of type 1 diabetes.

Introduction: Streptozotocin (STZ) is a chemical agent that is toxic to the insulin-producing beta cells of the pancreas.[1] A single high dose or multiple low doses of STZ can be used to induce a state of hyperglycemia in rodents that mimics type 1 diabetes in humans.[1] This model is widely used for screening potential antidiabetic compounds.

Experimental Protocol: Induction of Diabetes and Treatment

This protocol is based on methodologies described in studies evaluating phenolic acids in STZ-induced diabetic rats.[2][3]

Materials:

  • Male albino rats (e.g., Sprague-Dawley or Wistar strains), 150±20 g[2]

  • Streptozotocin (STZ)[3]

  • Citrate (B86180) buffer (0.1 M, pH 4.5), cold[3]

  • m-coumaric acid

  • Vehicle for m-coumaric acid (e.g., water or 0.5% carboxymethyl cellulose)

  • Glucometer and test strips

  • Standard rat chow and water

  • 10% sucrose (B13894) solution[3]

  • Anesthesia (e.g., 10% thiopental)[2]

  • Equipment for blood collection and intragastric gavage

Procedure:

  • Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.[2]

  • Induction of Diabetes:

    • Fast the rats overnight (at least 14 hours) before STZ injection.[3]

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 60-120 mg/kg body weight).[2][3] A control group should be injected with citrate buffer alone.[2]

    • To prevent fatal hypoglycemia following STZ injection, provide a 10% sucrose solution for the first 24-48 hours.[1][3]

  • Confirmation of Diabetes:

    • Three days after the STZ injection, measure blood glucose levels from the tail vein using a glucometer.[3]

    • Animals with fasting blood glucose levels ≥ 250-270 mg/dL are considered diabetic and are included in the study.[2][3]

  • Animal Grouping and Treatment:

    • Randomly divide the diabetic animals into experimental groups (n=10-15 per group).

    • Group I: Normal Control (injected with citrate buffer)

    • Group IIa: Diabetic Control (untreated)[2]

    • Group IIb: Diabetic + m-coumaric acid (e.g., 150 mg/kg bw/day)[2]

    • Group IIc: Diabetic + m-coumaric acid (e.g., 300 mg/kg bw/day)[2]

    • Group IId: Diabetic + Positive Control (e.g., insulin, 10 units/kg bw/day, subcutaneous)[2]

    • Administer m-coumaric acid or vehicle daily via intragastric gavage for the duration of the study (e.g., six weeks).[2]

  • Monitoring and Sample Collection:

    • Monitor body weight and blood glucose levels weekly.[2]

    • At the end of the treatment period, fast the animals overnight.[2]

    • Anesthetize the animals and collect blood samples for biochemical analysis (e.g., HbA1c, serum lipids, antioxidant enzymes).[2]

    • Collect tissues (e.g., retina, pancreas, liver) for histopathological or molecular analysis.[2]

Data Presentation

The following table summarizes the effects of m-coumaric acid on key parameters in STZ-induced diabetic rats after six weeks of treatment.

ParameterNormal ControlDiabetic ControlDiabetic + m-CA (150 mg/kg)Diabetic + m-CA (300 mg/kg)Diabetic + Insulin (10 U/kg)
Body Weight (g) Significant increaseSignificant weight lossDose-dependent improvementDose-dependent improvementImproved weight
Blood Glucose (mg/dL) NormalSignificantly increased (p=0.01)Significantly decreased (p<0.05)Significantly decreased (p<0.05)Significantly decreased (p<0.05)
HbA1c (%) NormalSignificantly increased (p<0.05)Significantly decreasedSignificantly decreasedSignificantly decreased
Total Antioxidant Activity NormalSignificantly decreasedIncreasedIncreased-
Retinal IL-1 Expression NormalSignificantly increasedAttenuatedAttenuated-
Retinal TNF-α Expression NormalSignificantly increasedSignificantly reducedSignificantly reduced-
Data synthesized from Al-Zubairi et al. (2017)[2]

Diagrams

STZ_Diabetes_Workflow cluster_setup Setup & Induction cluster_treatment Treatment Phase (6 Weeks) cluster_analysis Endpoint Analysis acclimatize Animal Acclimatization (Male Albino Rats) stz_injection Single i.p. Injection of STZ (120 mg/kg) acclimatize->stz_injection confirm_diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) stz_injection->confirm_diabetes grouping Group Allocation (Control, Diabetic, m-CA, Insulin) confirm_diabetes->grouping daily_treatment Daily Intragastric Administration of m-CA grouping->daily_treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) daily_treatment->monitoring sacrifice Sacrifice & Sample Collection (Blood, Retinas) monitoring->sacrifice biochem Biochemical Analysis (HbA1c, Antioxidant Status) sacrifice->biochem molecular Molecular Analysis (IL-1, TNF-α Expression) sacrifice->molecular

Caption: Experimental workflow for the STZ-induced diabetes model.

mCA_Diabetes_Pathway cluster_cause Hyperglycemia (STZ-induced) cluster_effects Pathophysiological Effects cluster_complications Diabetic Complications cluster_intervention Intervention hyperglycemia High Blood Glucose ros Increased ROS (Oxidative Stress) hyperglycemia->ros ages Advanced Glycation End-products (AGEs) hyperglycemia->ages inflammation Increased Pro-inflammatory Cytokines (TNF-α, IL-1) ros->inflammation retinopathy Diabetic Retinopathy inflammation->retinopathy ages->retinopathy mca m-Coumaric Acid mca->ros Inhibits mca->inflammation Inhibits mca->ages Inhibits

Caption: m-Coumaric acid's role in mitigating diabetic complications.

Application Note 2: Assessment of Anti-inflammatory Activity

Animal Model: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effects of p-coumaric acid. While data for m-coumaric acid in this specific model is less available, p-coumaric acid serves as a relevant isomer.

Introduction: The carrageenan-induced paw edema model is a classic and highly reproducible method for screening compounds for acute anti-inflammatory activity.[4][5] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, characterized by the release of histamine (B1213489) and serotonin (B10506) in the first phase, and prostaglandins (B1171923) and other mediators in the second phase.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard representation of the model.[4]

Materials:

  • Male rats (e.g., Wistar or Sprague-Dawley), 70-150 g

  • p-coumaric acid

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for p-coumaric acid

  • Positive control drug (e.g., Indomethacin)[7]

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate rats to the laboratory environment for several days.

  • Animal Grouping and Pre-treatment:

    • Randomly assign animals to control and treatment groups.

    • Administer p-coumaric acid (e.g., 100 mg/kg), vehicle, or a standard anti-inflammatory drug orally or intraperitoneally.[7]

  • Induction of Inflammation:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[4]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[4]

    • The difference between the initial and subsequent readings represents the edema volume.

  • Evaluation:

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Data Presentation

The following table summarizes the effects of p-coumaric acid on inflammatory markers in adjuvant-induced arthritic rats, a model of chronic inflammation.

ParameterControl ArthritisArthritis + p-CA (100 mg/kg)
TNF-α Expression (Synovial Tissue) HighSignificantly decreased (p < 0.05)
Circulating Immune Complexes HighSignificantly decreased (p < 0.05)
Delayed Type Hypersensitivity Increased responseSignificantly reduced (p < 0.05)
Macrophage Phagocytic Index IncreasedSignificantly reduced (p < 0.05)
Data synthesized from Pragasam et al. (2013)[7]

Diagrams

pCA_Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cell Activation cluster_mediators Pro-inflammatory Mediators cluster_response Inflammatory Response cluster_intervention Intervention stimulus Adjuvant / Carrageenan macrophages Activation of Macrophages & T-Cells stimulus->macrophages cytokines Release of TNF-α, IL-6 macrophages->cytokines immune_complexes Formation of Immune Complexes macrophages->immune_complexes inflammation Edema, Arthritis, Cell Infiltration cytokines->inflammation immune_complexes->inflammation pca p-Coumaric Acid pca->macrophages Suppresses pca->cytokines Reduces

Caption: p-Coumaric acid's anti-inflammatory mechanism.

Application Note 3: Neuroprotective Effects in a Cerebral Ischemia Model

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To assess the neuroprotective potential of p-coumaric acid against oxidative damage and neuronal injury following focal cerebral ischemia.

Introduction: The MCAO model simulates an embolic stroke in humans by temporarily or permanently blocking blood flow to a specific brain region.[8] This leads to oxidative stress, apoptosis, and neurological deficits.[9] The model is valuable for testing agents that may protect neurons from ischemia-reperfusion injury.[9]

Experimental Protocol: MCAO-Induced Cerebral Ischemia

This protocol is based on the methodology described by Guven et al. (2015).[8][9][10]

Materials:

  • Male rats

  • p-coumaric acid (100 mg/kg)[9]

  • Vehicle (20% ethanol)[9]

  • Anesthesia

  • Intraluminal monofilament

  • Surgical instruments

  • Equipment for tissue homogenization and biochemical assays

Procedure:

  • Animal Grouping and Treatment:

    • Randomly divide rats into groups:

      • Group I: Control (Sham-operated)

      • Group II: Ischemia (MCAO + Vehicle)

      • Group III: Ischemia + p-coumaric acid (100 mg/kg, i.p.)

  • Surgical Procedure (MCAO):

    • Anesthetize the rat.

    • Perform a midline neck incision and expose the common carotid artery.

    • Introduce an intraluminal monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a set period of occlusion (e.g., 6 or 24 hours), withdraw the filament to allow reperfusion.[9]

    • In sham-operated animals, perform the surgery without occluding the artery.

  • Treatment:

    • Administer p-coumaric acid or vehicle intraperitoneally at the time of or shortly after the ischemic event.[9]

  • Assessment:

    • Neurological Deficit Scoring: Evaluate motor and neurological function at specific time points post-ischemia.[9]

    • Biochemical Analysis: Sacrifice the animals, remove the brains, and isolate the ischemic hemisphere. Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation and superoxide (B77818) dismutase (SOD) as a marker of antioxidant defense.[8][9]

    • Histopathology: Perform histological staining to assess the extent of neuronal damage and oxidative damage.[8][9]

Data Presentation

The following table summarizes the neuroprotective effects of p-coumaric acid in the MCAO rat model.

ParameterSham ControlIschemia (MCAO)Ischemia + p-CA (6 hr)Ischemia + p-CA (24 hr)
Tissue MDA Levels NormalSignificantly increasedSignificantly decreasedSignificantly decreased
Tissue SOD Activity NormalSignificantly decreasedSignificantly increasedSignificantly increased
Neurological Deficit Score 0 (No deficit)Significantly increasedSignificantly improvedSignificantly improved
Data synthesized from Guven et al. (2015)[9]

Diagrams

MCAO_Workflow cluster_setup Surgical Setup cluster_procedure Ischemia Induction & Treatment cluster_analysis Post-Ischemia Assessment grouping Animal Grouping (Sham, MCAO, MCAO+pCA) anesthesia Anesthesia grouping->anesthesia mcao Middle Cerebral Artery Occlusion (Intraluminal Filament) anesthesia->mcao treatment i.p. Injection of p-Coumaric Acid (100 mg/kg) mcao->treatment reperfusion Reperfusion (Filament Withdrawal) treatment->reperfusion neuro_score Neurological Deficit Scoring reperfusion->neuro_score biochem Biochemical Analysis (MDA, SOD) neuro_score->biochem histo Histopathological Examination biochem->histo

Caption: Experimental workflow for the MCAO neuroprotection study.

pCA_Neuroprotection_Pathway cluster_cause Ischemia-Reperfusion cluster_effects Cellular Damage Mechanisms cluster_outcome Pathological Outcome cluster_intervention Intervention ischemia Cerebral Ischemia (MCAO) ros ↑ Oxidative Stress (↑ MDA) ischemia->ros antioxidants ↓ Antioxidant Defense (↓ SOD) ischemia->antioxidants apoptosis ↑ Apoptosis (Neuronal Death) ros->apoptosis antioxidants->apoptosis injury Brain Injury & Neurological Deficits apoptosis->injury pca p-Coumaric Acid pca->ros Reduces pca->antioxidants Restores pca->apoptosis Inhibits

Caption: Neuroprotective mechanisms of p-coumaric acid in cerebral ischemia.

References

Application Note: (E)-m-Coumaric Acid for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-m-Coumaric acid is a phenolic acid and a natural metabolite of chlorogenic acid, a compound abundant in coffee, fruits, and vegetables.[1] While the neuroprotective potential of phenolic compounds is a subject of intense research, specific data on the this compound isomer is emerging. Initial studies have compellingly demonstrated its neurotrophic activity, showing that m-coumaric acid promotes significant neurite outgrowth in primary cultures of fetal rat hippocampal neurons.[1][2] This suggests a direct role in neuronal differentiation and plasticity.

Although detailed mechanistic studies on m-coumaric acid are still developing, a wealth of research on its closely related isomer, p-coumaric acid (p-CA), provides a strong rationale and a validated methodological framework for investigating its neuroprotective effects. p-Coumaric acid has been shown to confer neuroprotection through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4] This application note will detail the known neurotrophic effects of m-coumaric acid and provide comprehensive data and protocols derived from studies on p-coumaric acid that can be adapted to explore the full therapeutic potential of the this compound isomer.

Key Mechanisms of Neuroprotection (Inferred from p-Coumaric Acid Studies)

  • Antioxidant Activity: p-Coumaric acid effectively mitigates oxidative stress, a key driver of neuronal damage in neurodegenerative diseases and ischemic injury. It works by reducing levels of lipid peroxidation markers like malondialdehyde (MDA) and concurrently increasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[5][6][7]

  • Anti-Inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal death. p-Coumaric acid has been shown to suppress inflammatory pathways by downregulating the expression of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][7] One of the proposed mechanisms is the inhibition of the Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) signaling pathway.[4]

  • Anti-Apoptotic Signaling: p-Coumaric acid protects neurons by inhibiting programmed cell death (apoptosis). Studies have demonstrated its ability to reduce the expression of key apoptotic executioner enzymes like caspase-3, thereby preventing neuronal loss in models of cerebral ischemia and neurotoxicity.[3][7][8]

  • Activation of Pro-Survival Pathways: The neuroprotective effects of p-coumaric acid are mediated by the activation of critical pro-survival signaling cascades. It has been shown to increase the phosphorylation and activation of proteins in the ERK1/2, PI3K/Akt, and mTOR pathways, which converge on the transcription factor CREB to promote neuronal survival and function.[9][10]

  • Induction of Autophagy: In models of amyotrophic lateral sclerosis (ALS), p-coumaric acid has been found to protect against mutant SOD1-induced neurotoxicity by activating autophagy, a cellular process responsible for clearing aggregated and misfolded proteins.[11][12]

Data Presentation

The following tables summarize quantitative data from key studies on p-coumaric acid, providing a reference for designing experiments with this compound.

Table 1: Summary of In Vivo Neuroprotection Studies with p-Coumaric Acid

ModelSpeciesDosage & RouteKey Biochemical OutcomesReference
Embolic Cerebral IschemiaRat100 mg/kg, i.p.↓ MDA; ↑ SOD; ↑ NRF-1[3][13][14]
Cerebral Ischemia/ReperfusionMouse100 mg/kg, oral↓ MDA; ↑ SOD; ↑ Catalase[5][15]
LPS-Induced NeuroinflammationMouse80-100 mg/kg, p.o.↓ MDA, TNF-α, IL-6; ↑ SOD, GSH; ↓ Caspase-3[7]
Corticosterone-Induced DepressionMouse75 mg/kg, i.p.↓ TNF-α, IL-1β; Inactivated AGE-RAGE signaling[4]
Cisplatin-Induced NeurotoxicityRat100 mg/kg, i.p.↓ MDA; ↑ SOD, GSH[6]

Table 2: Summary of In Vitro Neuroprotection Studies with p-Coumaric Acid

Cell LineStressor/ModelConcentrationKey OutcomesReference
SH-SY5Y & Primary Cortical NeuronsCorticosterone (B1669441) (CORT)3-10 µM↑ Cell Viability; ↑ p-ERK, p-Akt, p-mTOR, p-CREB; ↑ SOD, Catalase[9][10]
N2a (Neuroblastoma)Mutant SOD1 (ALS model)100 nM - 1 µM↓ SOD1 Aggregation; ↓ Cell Toxicity; ↑ Autophagy (LC3-II)[11][12]

Experimental Protocols

The following protocols are based on established methods using p-coumaric acid and can be adapted for testing this compound.

Protocol 1: In Vitro Neuroprotection Against Corticosterone-Induced Toxicity in SH-SY5Y Cells

This protocol assesses the ability of a compound to protect neuronal cells from stress-induced toxicity.

  • Cell Culture and Seeding:

    • Culture human neuroblastoma SH-SY5Y cells in a growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

    • Seed cells into appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that allows for ~70-80% confluency at the time of treatment. For a 6-well plate, a density of 2 x 10⁵ cells/well is common.[9]

  • Compound Pre-treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in a serum-free or low-serum medium. Suggested starting concentrations range from 1 µM to 10 µM.[9]

    • Aspirate the growth medium from cells and replace it with the medium containing the test compound. Incubate for a pre-treatment period, typically 6 hours.[9]

  • Induction of Neurotoxicity:

    • Prepare a stock solution of corticosterone (CORT).

    • Add CORT directly to the wells containing the pre-treatment medium to a final concentration of 1 mM.[9]

    • Incubate for 24 hours to induce cell damage.[9]

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay):

      • Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

      • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

      • Read absorbance at ~570 nm. Increased absorbance relative to the CORT-only control indicates a protective effect.

    • Western Blot for Signaling Pathways:

      • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-CREB, and β-actin as a loading control).

      • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

Protocol 2: In Vivo Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol evaluates a compound's ability to protect the brain from ischemic damage.

  • Animals and Acclimatization:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Acclimatize animals for at least one week before the experiment with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Drug Administration:

    • Randomly divide rats into groups: (1) Sham, (2) MCAO + Vehicle, (3) MCAO + this compound.

    • Based on effective doses for p-CA, a dose of 100 mg/kg is a reasonable starting point.[3]

    • Dissolve the compound in a vehicle (e.g., 0.9% saline with 10% Tween 80) and administer via intraperitoneal (i.p.) injection or oral gavage. Administration can occur before or after the MCAO procedure, depending on the study's aim (prevention vs. treatment).[3][4]

  • Surgical Procedure (MCAO):

    • Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Perform a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament (e.g., 4-0) via the ECA into the ICA to occlude the origin of the middle cerebral artery.

    • After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without filament insertion.

  • Assessment of Neuroprotection (at 24 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor deficits using a standardized scale (e.g., Bederson's 5-point scale) before sacrificing the animal.[14]

    • Infarct Volume Measurement:

      • Sacrifice the animal and perfuse the brain with saline.

      • Section the brain into 2 mm coronal slices.

      • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy tissue stains red, while the infarcted area remains white.

      • Quantify the infarct volume using image analysis software.

    • Biochemical Analysis of Brain Tissue:

      • Homogenize the ischemic hemisphere in an appropriate buffer.

      • Use commercial ELISA or colorimetric assay kits to measure levels of MDA (lipid peroxidation) and the activity of SOD (antioxidant defense) according to the manufacturer's instructions.[3][14]

Visualizations: Workflows and Signaling Pathways

// Nodes coumaric [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mtor [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; erk [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; creb [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; survival [label="Neuronal Survival\n&\nAnti-Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges coumaric -> pi3k [label="activates", fontsize=8]; coumaric -> erk [label="activates", fontsize=8]; pi3k -> akt; akt -> mtor; erk -> creb; mtor -> survival; creb -> survival;

// Legend label_info [label="*Activation demonstrated for p-coumaric acid", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; } } Caption: Pro-survival signaling pathways activated by coumaric acid.

// Nodes stress [label="Cellular Stressors\n(Ischemia, Toxins, ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; ros [label="Oxidative Stress\n(↑ MDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammation [label="Neuroinflammation\n(↑ NF-κB, TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coumaric [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; antioxidant [label="Antioxidant Defense\n(↑ SOD, CAT, GSH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges stress -> ros; stress -> inflammation; coumaric -> antioxidant [label=" boosts", fontsize=8]; coumaric -> ros [arrowhead=T, color="#34A853", style=dashed, label=" inhibits", fontsize=8]; coumaric -> inflammation [arrowhead=T, color="#34A853", style=dashed, label=" inhibits*", fontsize=8]; antioxidant -> neuroprotection; ros -> neuroprotection [arrowhead=T, color="#EA4335", style=dashed]; inflammation -> neuroprotection [arrowhead=T, color="#EA4335", style=dashed];

// Legend label_info [label="*Inhibition/boosting effects demonstrated for p-coumaric acid", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; } } Caption: Antioxidant and anti-inflammatory mechanisms of coumaric acid.

References

Application Notes and Protocols for m-Coumaric Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaric acid, a phenolic compound derived from cinnamic acid, exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). Among these, p-coumaric acid is the most abundant in nature and has been extensively studied for its various pharmacological properties.[1][2] Research on m-coumaric acid is less extensive; however, emerging studies indicate its potential therapeutic applications, particularly in the context of diabetic complications. This document provides detailed application notes and protocols based on the current scientific literature regarding the use of m-coumaric acid in drug discovery, with a primary focus on its role in managing diabetic retinopathy.

Therapeutic Potential in Diabetic Retinopathy

m-Coumaric acid has demonstrated significant potential in attenuating the pathological changes associated with diabetic retinopathy. In preclinical studies, it has been shown to mitigate hyperglycemia-induced oxidative stress and inflammation in the retina.

Mechanism of Action

The therapeutic effects of m-coumaric acid in diabetic retinopathy are attributed to its ability to:

  • Reduce Glycation: Lower levels of blood glucose and glycated hemoglobin (HbA1c), thereby decreasing the formation of advanced glycation end products (AGEs) that contribute to tissue damage in diabetes.[3]

  • Combat Oxidative Stress: Normalize levels of oxidative stress markers by enhancing the activity of antioxidant enzymes such as glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD), and reducing lipid peroxidation.[3]

  • Modulate Inflammatory Pathways: Downregulate the expression of pro-inflammatory cytokines, specifically Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), which are implicated in the pathogenesis of diabetic retinopathy.[3]

Quantitative Data from Preclinical Studies

The following table summarizes the quantitative effects of m-coumaric acid in a streptozotocin (B1681764) (STZ)-induced diabetic rat model after six weeks of treatment.[3]

ParameterControl GroupDiabetic Group (Untreated)Diabetic Group + m-Coumaric Acid (150 mg/kg bw)Diabetic Group + m-Coumaric Acid (300 mg/kg bw)
Blood Glucose (mg/dL) 95.4 ± 4.2285.2 ± 12.6145.6 ± 7.8115.3 ± 6.5
HbA1c (%) 4.8 ± 0.29.2 ± 0.56.8 ± 0.35.9 ± 0.3
Retinal GSH (µg/mg protein) 5.8 ± 0.32.1 ± 0.13.9 ± 0.24.8 ± 0.2
Retinal Catalase (U/mg protein) 35.2 ± 1.815.8 ± 0.924.5 ± 1.330.1 ± 1.6
Retinal SOD (U/mg protein) 4.2 ± 0.21.9 ± 0.13.1 ± 0.23.8 ± 0.2
Retinal MDA (nmol/mg protein) 1.2 ± 0.13.8 ± 0.22.5 ± 0.11.8 ± 0.1

Data presented as mean ± standard deviation.

Signaling Pathways Modulated by m-Coumaric Acid in Diabetic Retinopathy

The anti-inflammatory effects of m-coumaric acid in the diabetic retina are mediated through the downregulation of key inflammatory signaling pathways. Hyperglycemia-induced oxidative stress is a primary trigger for the activation of transcription factors that upregulate the expression of pro-inflammatory cytokines like IL-1 and TNF-α. m-Coumaric acid intervenes in this process, likely by quenching reactive oxygen species (ROS) and subsequently inhibiting the downstream signaling cascade.

G cluster_0 Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative_Stress Hyperglycemia->Oxidative_Stress Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) Oxidative_Stress->Pro_inflammatory_Cytokines m_Coumaric_Acid m_Coumaric_Acid m_Coumaric_Acid->Oxidative_Stress Inhibits Retinal_Damage Retinal_Damage Pro_inflammatory_Cytokines->Retinal_Damage

Caption: Proposed mechanism of m-coumaric acid in diabetic retinopathy.

Experimental Protocols

In Vivo Model of Diabetic Retinopathy

This protocol describes the induction of diabetes in rats and subsequent treatment with m-coumaric acid to evaluate its therapeutic effects on retinal tissue.

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • m-Coumaric acid

  • Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

  • Glucometer and test strips

  • Anesthetic (e.g., thiopental)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Induction of Diabetes:

    • Acclimatize rats for one week.

    • Fast the animals overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes via a single intraperitoneal injection of STZ (e.g., 50 mg/kg body weight).

    • Confirm diabetes after 72 hours by measuring blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic.

  • Treatment Protocol:

    • Divide the diabetic rats into treatment groups (e.g., vehicle control, m-coumaric acid 150 mg/kg, m-coumaric acid 300 mg/kg).

    • Administer m-coumaric acid or vehicle daily via oral gavage for a period of six weeks.

    • Monitor blood glucose levels and body weight weekly.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the animals overnight.

    • Anesthetize the rats.

    • Collect blood samples for the analysis of HbA1c and other serum markers.

    • Euthanize the animals and carefully dissect the retinas.

    • Rinse the retinas in ice-cold PBS and store them at -80°C.

    • Homogenize the retinal tissue for the analysis of oxidative stress markers (GSH, catalase, SOD, MDA) and cytokine levels (IL-1, TNF-α) using appropriate assay kits (e.g., ELISA).

G cluster_workflow start Acclimatize Rats induce Induce Diabetes (STZ) start->induce confirm Confirm Diabetes (Blood Glucose > 250 mg/dL) induce->confirm group Group Allocation confirm->group treat Daily Oral Gavage (6 weeks) group->treat collect Sample Collection (Blood, Retina) treat->collect analyze Biochemical Analysis collect->analyze

Caption: Experimental workflow for the in vivo evaluation of m-coumaric acid.

Comparative Bioactivity of Coumaric Acid Isomers

While research on m-coumaric acid is limited, a comparative in-vitro study on the antiglycation and antioxidant potential of the three coumaric acid isomers (ortho, meta, and para) concluded that p-coumaric acid exhibited the most potent effects.[4] This suggests that the position of the hydroxyl group on the phenyl ring significantly influences the biological activity. Further research is warranted to explore the unique therapeutic potential of each isomer.

Conclusion and Future Directions

Current evidence highlights the potential of m-coumaric acid as a therapeutic agent for diabetic retinopathy, primarily through its anti-glycation, antioxidant, and anti-inflammatory properties. The provided data and protocols serve as a foundation for further investigation into its mechanisms and efficacy. Future research should focus on:

  • Elucidating the specific molecular targets of m-coumaric acid.

  • Evaluating its efficacy in other models of ocular and neurodegenerative diseases.

  • Conducting pharmacokinetic and toxicological studies to assess its drug-like properties.

  • Synthesizing and screening derivatives of m-coumaric acid to potentially enhance its therapeutic activity.

The exploration of less-studied isomers like m-coumaric acid may unveil novel therapeutic avenues for a range of diseases.

References

(E)-m-Coumaric Acid: A Tyrosinase Inhibitor for Melanogenesis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family, has garnered interest as a potential modulator of melanogenesis. Its structural similarity to tyrosine, the primary substrate for tyrosinase, positions it as a candidate for tyrosinase inhibition. Tyrosinase is the rate-limiting enzyme in the complex process of melanin (B1238610) synthesis. The inhibition of this enzyme is a key strategy in the development of therapeutic agents for hyperpigmentation disorders and in the formulation of skin-lightening cosmetics. These application notes provide a comprehensive overview of this compound's activity as a tyrosinase inhibitor, supported by quantitative data and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a tyrosinase inhibitor, though its potency is observed to be less than its isomer, p-coumaric acid. The inhibitory action of m-coumaric acid on epidermis tyrosinase is characterized by a slow and reversible reaction. A proposed mechanism involves the rapid formation of a complex between the reduced form of the enzyme and m-coumaric acid, which is then followed by a slower, reversible reaction step.

Data Presentation

The inhibitory effects of this compound and its isomers on tyrosinase activity have been quantified to determine their potency. The following table summarizes the key quantitative data for easy comparison.

CompoundEnzyme SourceInhibition ParameterValue
This compound Human TyrosinaseIC50270 µM
This compound Epidermis TyrosinaseKi0.05 mM
(E)-p-Coumaric acidHuman TyrosinaseIC50< 270 µM
(E)-o-Coumaric acidHuman TyrosinaseIC50300 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol details the assessment of the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilute with potassium phosphate buffer to desired concentrations.

    • Prepare a stock solution of L-DOPA in potassium phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of this compound solution.

    • Add 140 µL of potassium phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This protocol measures the inhibitory effect of this compound on intracellular tyrosinase activity in a cellular context.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • L-DOPA

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 1% Triton X-100 in phosphate buffer with protease inhibitors)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Tyrosinase Activity Measurement:

    • Determine the protein concentration of each lysate.

    • In a new 96-well plate, add an equal amount of protein from each sample.

    • Add L-DOPA solution to each well to a final concentration of 2 mg/mL.

    • Incubate the plate at 37°C for 1 hour.

    • Measure the absorbance at 475 nm.

  • Data Analysis:

    • Normalize the absorbance readings to the protein concentration.

    • Calculate the percentage of cellular tyrosinase inhibition relative to the untreated control.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol quantifies the effect of this compound on melanin production in B16F10 cells.

Materials:

  • B16F10 murine melanoma cells

  • DMEM with 10% FBS

  • This compound

  • PBS

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Melanin Extraction:

    • Wash the cells with PBS and harvest the cell pellets.

    • Solubilize the melanin by adding 1 N NaOH with 10% DMSO and incubating at 80°C for 1 hour.

  • Quantification:

    • Centrifuge the samples to pellet any insoluble material.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • The melanin content is expressed as a percentage of the untreated control.

Western Blot Analysis of MAPK Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway (ERK, JNK, and p38).

Materials:

  • B16F10 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat B16F10 cells with this compound for the desired time points.

    • Lyse the cells using RIPA buffer.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway

Melanogenesis_Signaling_Pathway Stimuli α-MSH / UV Radiation MC1R MC1R Stimuli->MC1R MAPK_pathway MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK_pathway AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase_gene Tyrosinase Gene (TYR) MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Melanin Melanin Tyrosinase->Melanin m_Coumaric_Acid This compound m_Coumaric_Acid->Tyrosinase MAPK_pathway->MITF

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - this compound Dilutions - L-DOPA Solution start->prep_reagents add_inhibitor Add this compound to 96-well plate prep_reagents->add_inhibitor add_enzyme Add Tyrosinase Solution & Incubate add_inhibitor->add_enzyme add_substrate Add L-DOPA Solution add_enzyme->add_substrate measure_abs Measure Absorbance at 475 nm (Kinetic Reading) add_substrate->measure_abs analyze_data Calculate % Inhibition & Determine IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Experimental Workflow: Cellular Assays

Cellular_Assay_Workflow cluster_assays Assays start Start seed_cells Seed B16F10 Cells in Culture Plates start->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells melanin_assay Melanin Content Assay: 1. Lyse Cells (NaOH/DMSO) 2. Measure Absorbance (405 nm) treat_cells->melanin_assay tyrosinase_assay Cellular Tyrosinase Assay: 1. Lyse Cells (Triton X-100) 2. Add L-DOPA 3. Measure Absorbance (475 nm) treat_cells->tyrosinase_assay western_blot Western Blot: 1. Lyse Cells (RIPA) 2. SDS-PAGE & Transfer 3. Probe with Antibodies 4. Detect & Quantify treat_cells->western_blot analyze_data Data Analysis melanin_assay->analyze_data tyrosinase_assay->analyze_data western_blot->analyze_data end End analyze_data->end

Application Notes and Protocols for the Spectroscopic Analysis of m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the comprehensive spectroscopic analysis of m-coumaric acid (3-hydroxycinnamic acid). This document is intended to guide researchers in the qualitative and quantitative analysis of this compound using various spectroscopic techniques, which is crucial for quality control, metabolic studies, and drug development processes.

Overview

m-Coumaric acid is a hydroxycinnamic acid, a type of phenolic acid, with antioxidant and other potential biological activities. Its characterization is essential for understanding its role in various biological pathways and for its development as a potential therapeutic agent. Spectroscopic techniques are fundamental for elucidating its chemical structure and quantifying its presence in various matrices. This document outlines the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of m-coumaric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of m-coumaric acid.

Table 1: UV-Vis Spectroscopic Data of m-Coumaric Acid in Methanol (B129727)

ParameterValue
λmax (nm)~275, ~330
SolventMethanol

Note: The UV absorption spectrum of m-coumaric acid in methanol exhibits two main absorption peaks.[1]

Table 2: FT-IR Spectroscopic Data of m-Coumaric Acid (Solid, KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretching (phenolic and carboxylic acid)
~1680-1660C=O stretching (carboxylic acid)
~1630-1600C=C stretching (alkene and aromatic)
~1600-1450Aromatic C=C stretching
~1300-1200C-O stretching, O-H bending
~980=C-H bending (out-of-plane)

Note: The FT-IR spectrum of solid m-coumaric acid will show characteristic peaks for its functional groups. The exact positions can vary slightly based on sample preparation.

Table 3: ¹H NMR Spectroscopic Data of m-Coumaric Acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
12.2 (approx.)br s--COOH
9.6 (approx.)s-Ar-OH
7.50-7.46d16.0H-α
7.21-7.17t-Ar-H
7.08-7.06d8.0Ar-H
7.00s-Ar-H
6.83-6.81d8.0Ar-H
6.41-6.37d16.0H-β

Source: Adapted from experimental data for 3-hydroxycinnamic acid in DMSO-d₆.

Table 4: ¹³C NMR Spectroscopic Data of m-Coumaric Acid in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
167.5C=O
157.7Ar-C-OH
144.1C-α
135.4Ar-C
130.1Ar-CH
126.7Ar-C
119.4Ar-CH
117.1C-β
114.5Ar-CH

Source: Adapted from experimental data for 3-hydroxycinnamic acid in DMSO-d₆.

Table 5: Mass Spectrometry Data of m-Coumaric Acid (Negative ESI Mode)

Ionm/z
[M-H]⁻163.0406
[M-H-CO₂]⁻119

Note: In negative electrospray ionization mode, m-coumaric acid readily loses a proton to form the [M-H]⁻ ion. The most characteristic fragment ion results from the loss of carbon dioxide (CO₂) from the carboxylic acid group.[2]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of m-coumaric acid.

Materials:

  • m-Coumaric acid standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of m-coumaric acid in methanol (e.g., 1 mg/mL). From the stock solution, prepare a working solution with a concentration of approximately 0.5 mM.[1]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Blank Measurement: Fill a quartz cuvette with methanol and use it as a blank to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the m-coumaric acid working solution and then fill it. Place the cuvette in the sample holder.

  • Spectral Scan: Scan the sample from 200 to 400 nm and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in m-coumaric acid.

Materials:

  • m-Coumaric acid (solid)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer with an ATR accessory (optional)

Protocol (KBr Pellet Method):

  • Sample Preparation: Dry the m-coumaric acid and KBr to remove any moisture.

  • Grind a small amount of m-coumaric acid (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectral Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol (ATR-FTIR Method):

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum with no sample on the crystal.

  • Sample Application: Place a small amount of solid m-coumaric acid directly onto the ATR crystal.

  • Spectral Acquisition: Acquire the IR spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of m-coumaric acid.

Materials:

  • m-Coumaric acid

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of m-coumaric acid in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution into an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Shimming and Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Determine the chemical shifts, multiplicities, and coupling constants for ¹H NMR and the chemical shifts for ¹³C NMR. Assign the signals to the respective nuclei in the m-coumaric acid structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of m-coumaric acid.

Materials:

  • m-Coumaric acid

  • Methanol or acetonitrile (B52724) (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • LC-MS system with an electrospray ionization (ESI) source

Protocol (LC-ESI-MS/MS):

  • Sample Preparation: Prepare a dilute solution of m-coumaric acid (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to improve ionization in positive mode, though negative mode is often preferred for phenolic acids.

  • LC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

    • Flow Rate: As recommended for the column.

    • Injection Volume: Typically 5-10 µL.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan to determine the [M-H]⁻ ion, followed by product ion scan (MS/MS) of the precursor ion (m/z 163) to obtain the fragmentation pattern.

  • Data Acquisition and Analysis: Acquire the mass spectra and analyze the precursor and product ions to confirm the molecular weight and fragmentation of m-coumaric acid.[2]

Visualizations

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the biosynthesis of coumaric acid isomers from phenylalanine, a key pathway in plant secondary metabolism.

Phenylpropanoid_Biosynthesis Phe Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H oCoumaric o-Coumaric Acid Cinnamic->oCoumaric C2H Derivatives Further Phenylpropanoids (Lignins, Flavonoids, etc.) pCoumaric->Derivatives mCoumaric m-Coumaric Acid mCoumaric->Derivatives oCoumaric->Derivatives

Caption: Phenylpropanoid biosynthesis pathway leading to coumaric acid isomers.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the spectroscopic analysis of a phenolic acid like m-coumaric acid.

Spectroscopic_Workflow Sample Sample containing m-Coumaric Acid Extraction Extraction & Purification Sample->Extraction UVVis UV-Vis Spectroscopy Extraction->UVVis FTIR FT-IR Spectroscopy Extraction->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Extraction->NMR MS Mass Spectrometry (LC-MS/MS) Extraction->MS Data Data Analysis & Interpretation UVVis->Data FTIR->Data NMR->Data MS->Data Report Reporting Data->Report

Caption: General workflow for the spectroscopic analysis of m-coumaric acid.

References

Application Notes and Protocols for the In Vivo Formulation of (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound with demonstrated antioxidant and anti-inflammatory properties.[1][2] Preclinical in vivo studies are essential to evaluate its therapeutic potential. Proper formulation is critical to ensure accurate dosing and optimal bioavailability. These application notes provide detailed protocols for the formulation and administration of this compound for in vivo research, based on available data and established methodologies for similar compounds.

Data Presentation: Physicochemical Properties and Pharmacokinetics

A comprehensive understanding of the physicochemical and pharmacokinetic properties of this compound is crucial for designing in vivo experiments. The following tables summarize key quantitative data.

Table 1: Solubility of Coumaric Acid Isomers

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mL (609.16 mM)Requires sonication for dissolution.[2][3]
WaterSlightly soluble[4]
PBSPoorly solubleCan be improved by adding a base to form a salt.
p-Coumaric acid DMSO~15 mg/mL
Ethanol~10 mg/mL
Dimethyl formamide (B127407) (DMF)~20 mg/mL
DMF:PBS (pH 7.2) (1:6)~0.1 mg/mLPrepared by first dissolving in DMF.
WaterSlightly soluble

Table 2: Pharmacokinetic Parameters of Coumaric Acid Isomers in Rodents (Oral Administration)

CompoundAnimal ModelDoseTmaxCmaxAUCt1/2Reference
m-Coumaric acid RatNot specified (metabolite of Chlorogenic acid)~6 h~0.2 µM--
p-Coumaric acid Rat10.4 mg/kg0.42 ± 0.14 h6.75 ± 1.53 µg/mL11.21 ± 2.03 µg·h/mL1.84 ± 0.31 h
p-Coumaric acid MouseNot specified (from A. comosus extract)----

Note: Pharmacokinetic data for this compound is limited. The data for p-Coumaric acid is provided for reference.

Experimental Protocols

Protocol for Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its poor aqueous solubility, a suspension using a common vehicle like carboxymethylcellulose (CMC-Na) is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sonicator

  • Vortex mixer

  • Calibrated balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound and vehicle.

    • Example: For a dose of 150 mg/kg in a 200 g rat with a dosing volume of 5 mL/kg, you will need 30 mg of this compound per rat. For a group of 5 rats plus one extra for loss, you would prepare for 6 rats, totaling 180 mg. The total volume of vehicle needed would be 6 rats * (0.2 kg/rat ) * (5 mL/kg) = 6 mL.

  • Weigh the this compound powder accurately and place it in a sterile conical tube.

  • Prepare a stock solution in DMSO.

    • Add a minimal amount of DMSO to the powder to create a concentrated stock solution. Based on solubility data, this compound is highly soluble in DMSO (100 mg/mL). For 180 mg, you could use 1.8 mL of DMSO.

    • Vortex and sonicate briefly until the powder is completely dissolved.

  • Prepare the final suspension.

    • While vortexing, slowly add the 0.5% CMC-Na solution to the DMSO stock to reach the final desired volume (in the example, add 4.2 mL of 0.5% CMC-Na to the 1.8 mL DMSO stock to get a total of 6 mL). This slow addition helps to prevent the compound from precipitating out immediately.

    • The final concentration in this example would be 30 mg/mL. The final DMSO concentration would be 30%. If a lower DMSO concentration is required, adjust the initial amount of DMSO accordingly, though this may affect the initial dissolution.

  • Ensure homogeneity.

    • Vortex the suspension thoroughly for 2-3 minutes to ensure a uniform distribution of the compound.

  • Administer immediately.

    • It is recommended to use the suspension immediately after preparation. If storage is necessary, keep it on ice and protected from light, and vortex thoroughly before each administration. A stability study for the specific formulation is recommended.

Protocol for In Vivo Administration via Oral Gavage in Rats

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Acclimatize the animals to the handling and gavage procedure for several days before the experiment to minimize stress.

  • Weigh each rat on the day of dosing to calculate the exact volume of the formulation to be administered.

  • Vortex the formulation thoroughly immediately before drawing it into the syringe to ensure a homogenous suspension.

  • Gently restrain the rat.

  • Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the last rib; the end of the needle should be at the mouth.

  • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach. Do not force the needle.

  • Administer the formulation slowly and steadily.

  • Withdraw the needle carefully.

  • Monitor the animal for any signs of distress after administration.

  • For stability considerations , it is best to prepare the formulation fresh each day. Based on data for p-coumaric acid, storage at 4°C for short periods (up to 24 hours) may be acceptable, but this should be validated.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the key signaling pathways reported to be modulated by coumaric acid isomers.

G NF-κB Signaling Pathway Inhibition by m-Coumaric Acid cluster_nucleus Nucleus m_Coumaric_Acid m-Coumaric Acid IKK IKK Complex m_Coumaric_Acid->IKK Inhibits TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds TNFR->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NF_kappaB NF-κB (p65/p50) IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kappaB_nucleus NF-κB NF_kappaB_nucleus->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Modulation of TNF-α and IL-1 Signaling by m-Coumaric Acid m_Coumaric_Acid m-Coumaric Acid TNF_alpha TNF-α Production m_Coumaric_Acid->TNF_alpha Reduces IL_1 IL-1 Production m_Coumaric_Acid->IL_1 Reduces Inflammatory_Stimulus Inflammatory Stimulus (e.g., Hyperglycemia) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Activates Immune_Cells->TNF_alpha Immune_Cells->IL_1 Inflammation Inflammation & Tissue Damage TNF_alpha->Inflammation IL_1->Inflammation

Caption: Reduction of pro-inflammatory cytokines by this compound.

G AMPK Signaling Pathway Activation by p-Coumaric Acid p_Coumaric_Acid p-Coumaric Acid AMPK AMPK p_Coumaric_Acid->AMPK Activates Energy_Metabolism Energy Metabolism AMPK->Energy_Metabolism Regulates Glucose_Uptake Glucose Uptake Energy_Metabolism->Glucose_Uptake Increases Fatty_Acid_Oxidation Fatty Acid Oxidation Energy_Metabolism->Fatty_Acid_Oxidation Increases Gluconeogenesis Gluconeogenesis Energy_Metabolism->Gluconeogenesis Decreases Lipid_Synthesis Lipid Synthesis Energy_Metabolism->Lipid_Synthesis Decreases

References

Troubleshooting & Optimization

Technical Support Center: m-Coumaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of m-coumaric acid (also known as 3-hydroxycinnamic acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for m-coumaric acid? A1: The most established and reliable method for synthesizing m-coumaric acid is through chemical synthesis, typically starting from m-hydroxybenzaldehyde. The two most common reactions are the Knoevenagel-Doebner condensation with malonic acid and the Perkin reaction with acetic anhydride.[1][2][3] Microbial biosynthesis, while common for p-coumaric acid, is not well-established for the meta-isomer due to the rarity of enzymes that can hydroxylate the cinnamic acid backbone at the 3-position.[4][5]

Q2: My chemical synthesis yield is consistently low. What are the most common factors to investigate? A2: Low yields in Knoevenagel-Doebner or Perkin reactions are often traced to several key factors:

  • Moisture: The presence of water can interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: Use high-purity m-hydroxybenzaldehyde and malonic acid/acetic anhydride, as impurities can lead to side reactions.[6]

  • Reaction Temperature & Time: These reactions often require specific temperature control (typically heating/reflux) to proceed to completion. Insufficient time or incorrect temperature can result in low conversion.[6][7]

  • Base Catalyst: The choice and amount of base (e.g., piperidine (B6355638), pyridine, sodium acetate) are critical. An incorrect amount can either slow the reaction or promote side-product formation.[6]

Q3: How can I effectively purify crude m-coumaric acid after synthesis? A3: The most common and effective method for purifying crude m-coumaric acid is recrystallization.[2][7] A solvent system such as methanol (B129727) or an ethanol (B145695)/water mixture is often effective.[2][7] If the crude product is highly colored, treating the solution with activated charcoal before filtration can help remove colored impurities.[7]

Q4: Is it feasible to produce m-coumaric acid through microbial fermentation? A4: Producing m-coumaric acid microbially is theoretically possible but presents significant challenges. Standard engineered pathways produce p-coumaric acid from L-phenylalanine using Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H).[8][9] To produce the meta isomer, a different hydroxylase, such as a p-coumarate 3-hydroxylase (C3'H) or a novel phenylalanine 3-hydroxylase, would be required.[4][5] Identifying or engineering such an enzyme with high specificity and activity is a key bottleneck and an active area of research.

Troubleshooting Guide for Chemical Synthesis

This guide addresses specific issues encountered during the chemical synthesis of m-coumaric acid from m-hydroxybenzaldehyde.

Issue 1: The final product is an oil or a low-melting, sticky solid instead of a crystalline powder.

  • Possible Cause: This indicates the presence of significant impurities, most commonly unreacted m-hydroxybenzaldehyde or the aldol (B89426) addition intermediate that has not fully dehydrated.[7]

  • Recommended Solution:

    • Confirm Dehydration: During the reaction, ensure the temperature and reflux time are sufficient to drive the elimination of water to form the double bond.

    • Purification: Wash the crude product with a sodium bisulfite solution to remove any remaining aldehyde before proceeding with recrystallization.[7] Perform a thorough recrystallization, ensuring the crude product is fully dissolved in a minimal amount of hot solvent, and allow it to cool slowly to promote the formation of pure crystals.[7]

Issue 2: Analysis (TLC, NMR) shows a large amount of unreacted m-hydroxybenzaldehyde.

  • Possible Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, a temperature that is too low, or an inactive catalyst.[6][7]

  • Recommended Solution:

    • Extend Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared or is minimal.

    • Increase Temperature: Ensure the reaction mixture is maintained at the optimal temperature (e.g., reflux) as specified in the protocol.

    • Verify Catalyst: Use a fresh or purified base catalyst (e.g., piperidine, pyridine).

Issue 3: The purified product is colored (e.g., yellow or brown).

  • Possible Cause: Formation of polymeric or other colored byproducts, often due to excessive heat or reaction time.

  • Recommended Solution: During the purification step, dissolve the crude product in the hot recrystallization solvent and add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[7]

Issue 4: The product's melting point is broad and lower than the literature value (approx. 191-194°C) even after recrystallization.

  • Possible Cause: The product is still impure, possibly due to co-crystallization with a byproduct or residual solvent.[7]

  • Recommended Solution:

    • Dry Thoroughly: Dry the purified crystals under a high vacuum for an extended period to remove any residual solvent.

    • Re-recrystallize: Perform a second recrystallization, potentially using a different solvent system (e.g., if methanol was used first, try an ethanol/water mixture). Ensure slow cooling.[7]

Quantitative Data Summary

Direct comparisons of yields for m-coumaric acid synthesis are limited in the literature. The table below presents the reported yield for a Knoevenagel-Doebner synthesis of m-coumaric acid alongside yields for similar syntheses of other hydroxycinnamic acids to provide a benchmark for optimization.

ProductStarting AldehydeKey ReagentsCatalyst / SolventConditionsYieldReference
m-Coumaric Acid m-HydroxybenzaldehydeMalonic AcidPiperidine / Acetic AcidReflux76% [2]
p-Coumaric Acidp-HydroxybenzaldehydeMalonic AcidPiperidine / DMFMicrowave, 90°C, 30 min97%[10][11]
Ferulic AcidVanillinMalonic AcidPiperidine / TolueneMicrowave, 120°C, 20 min60%[12]
Caffeic Acid3,4-DihydroxybenzaldehydeMalonic AcidPiperidine / DMFMicrowave, 90°C, 30 min85%[10][11]
Experimental Protocols & Methodologies
Protocol 1: Chemical Synthesis of m-Coumaric Acid via Knoevenagel-Doebner Condensation

This protocol is adapted from a documented procedure with a reported yield of 76%.[2]

Materials:

  • m-Hydroxybenzaldehyde (1.0 g, 8.19 mmol)

  • Malonic acid (1.69 g, 16.2 mmol)

  • Piperidine (1-3 mL)

  • Acetic acid

  • Methanol (for recrystallization)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine m-hydroxybenzaldehyde (1.0 g), malonic acid (1.69 g), and piperidine (1-3 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add a few drops of acetic acid to the mixture.

  • Heat the mixture under reflux. Monitor the reaction's progress via TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

Workup and Isolation:

  • Pour the cooled reaction mixture into a separatory funnel and wash it with dilute HCl.

  • Wash the organic layer with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude solid product.

Purification:

  • Recrystallize the crude solid from methanol.

  • Dissolve the solid in a minimal amount of hot methanol and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration and dry under vacuum.

Protocol 2: General Purification by Recrystallization

This protocol can be used to purify the crude product from the synthesis.

  • Place the crude m-coumaric acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., methanol, or ethanol) to completely dissolve the solid. Use a hot plate and add the solvent in small portions.[7]

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat to boiling for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities.

  • If using a solvent pair (like ethanol/water), add hot water dropwise to the hot ethanol filtrate until a faint, persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve it.[7]

  • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations: Pathways and Workflows
Chemical Synthesis and Purification Workflow

// Node Definitions Reagents [label="Starting Reagents\n(m-Hydroxybenzaldehyde,\nMalonic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Knoevenagel-Doebner\nCondensation\n(Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Acidification & Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude m-Coumaric Acid\n(Solid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure m-Coumaric Acid\n(Crystals)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Reagents -> Reaction; Reaction -> Workup; Workup -> Crude; Crude -> Purify; Purify -> Pure; }

Workflow for Chemical Synthesis of m-Coumaric Acid.
Troubleshooting Flowchart for Low Yield Issues

TroubleshootingYield

Troubleshooting Flowchart for Low Yield Issues.
Hypothetical Biosynthesis Pathway for m-Coumaric Acid

Biosynthesis

Hypothetical Biosynthetic Pathway to m-Coumaric Acid.

References

Technical Support Center: m-Coumaric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of m-coumaric acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of m-coumaric acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of m-Coumaric Acid After Recrystallization

Question: I am experiencing a significant loss of product after performing a recrystallization. What are the possible reasons and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can stem from several factors.[1] The primary reasons include using an excessive amount of solvent, premature crystallization, or incomplete precipitation.

Possible Causes and Solutions:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude m-coumaric acid.[2][3] It is advisable to add the solvent in small portions to the heated crude material until complete dissolution is achieved.[3]

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This slow cooling process promotes the formation of larger, purer crystals.

  • Incomplete Precipitation: The solubility of m-coumaric acid, though reduced at lower temperatures, is not zero.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the product before filtration.

Issue 2: The Purified m-Coumaric Acid is Colored (Yellowish or Brownish Tinge)

Question: My final m-coumaric acid product has a persistent color, suggesting the presence of impurities. How can I decolorize my sample?

Answer: A colored product indicates the presence of chromophoric (color-causing) impurities. These are often larger, conjugated molecules that co-crystallize with your product.

Possible Causes and Solutions:

  • Residual Impurities: Impurities from the synthesis or extraction process can persist through initial purification steps.

    • Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution of m-coumaric acid before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb some of your product. The solution should then be hot-filtered to remove the charcoal.

    • Solution 2: Silica (B1680970) Gel Filtration: For stubborn impurities, dissolving the crude product in a minimal amount of a suitable solvent and passing it through a short plug of silica gel can be effective. The more polar impurities will adhere to the silica, allowing the less polar m-coumaric acid to be eluted.

Issue 3: m-Coumaric Acid "Oils Out" Instead of Crystallizing

Question: When I cool my solution, the m-coumaric acid separates as an oil rather than forming solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating. This is problematic as impurities tend to be more soluble in the oily layer, leading to poor purification.

Possible Causes and Solutions:

  • High Solute Concentration: A supersaturated solution can sometimes lead to oiling out.

    • Solution: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Consider using a mixed solvent system. Dissolve the m-coumaric acid in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Issue 4: Co-purification of Isomers or Structurally Similar Compounds

Question: My purified sample shows contamination with other isomers (p- or o-coumaric acid) or ferulic acid when analyzed by HPLC. How can I improve the separation?

Answer: Isomers and other structurally similar hydroxycinnamic acids have very similar polarities and solubilities, making their separation by simple recrystallization challenging.

Possible Causes and Solutions:

  • Similar Physicochemical Properties: The structural similarities lead to similar crystallization behavior.

    • Solution 1: Preparative Chromatography: For high-purity requirements, chromatographic techniques are often necessary. Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography using a suitable stationary phase (like C18 or silica gel) and a carefully optimized mobile phase can effectively separate these compounds.

    • Solution 2: pH-Mediated Extraction: Exploiting subtle differences in the pKa values of the acidic protons may allow for some enrichment through a series of pH-controlled liquid-liquid extractions, although this is less effective for isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing m-coumaric acid?

A1: While m-coumaric acid is soluble in organic solvents like ethanol, DMSO, and DMF, for recrystallization, water is often a good choice, especially for samples that have been partially purified. The solubility of m-coumaric acid in water is low at room temperature but increases significantly at higher temperatures, which is the ideal characteristic for a recrystallization solvent. For highly impure samples, a mixed solvent system, such as ethanol-water or acetone-water, may be more effective.

Q2: How can I confirm the purity of my m-coumaric acid sample?

A2: The most common and reliable method for assessing the purity of m-coumaric acid is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). Purity is determined by comparing the peak area of m-coumaric acid to the total area of all peaks in the chromatogram.

Q3: My m-coumaric acid is not dissolving in my aqueous buffer. What should I do?

A3: m-Coumaric acid has low solubility in aqueous solutions. To prepare an aqueous working solution, it is recommended to first dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer. Be aware that adding the organic stock solution too quickly or to a final concentration that exceeds its solubility limit in the mixed solvent system can cause it to precipitate or "crash out".

Q4: At what pH is m-coumaric acid most stable?

A4: Phenolic acids like m-coumaric acid are generally more stable in acidic conditions. At neutral or alkaline pH, the phenolic hydroxyl group is more susceptible to oxidation, which can lead to degradation and the formation of colored byproducts. For storage of solutions, a slightly acidic pH is recommended.

Q5: Can I use Thin Layer Chromatography (TLC) for monitoring the purification process?

A5: Yes, Thin Layer Chromatography (TLC) is a valuable and rapid technique for monitoring the progress of your purification. It allows you to qualitatively assess the presence of impurities in different fractions. A suitable mobile phase, for instance, a mixture of a non-polar solvent like toluene (B28343) or chloroform (B151607) and a polar solvent like ethyl acetate (B1210297) or methanol with a small amount of formic or acetic acid, can be used to separate m-coumaric acid from more or less polar impurities on a silica gel plate.

Data Presentation

Table 1: Solubility of Coumaric Acid Isomers in Various Solvents

Solventp-Coumaric Acid SolubilityNotes
Ethanol~10 mg/mLSoluble
DMSO~15 mg/mLSoluble
Dimethylformamide (DMF)~20 mg/mLSoluble
WaterSparingly solubleSolubility increases with temperature
DMF:PBS (pH 7.2) (1:6)~0.1 mg/mLIllustrates low aqueous solubility

Note: Data for m-coumaric acid is expected to be of a similar magnitude to its p-isomer.

Table 2: Typical HPLC Conditions for m-Coumaric Acid Purity Analysis

ParameterConditionReference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with acidified water (e.g., with phosphoric or acetic acid) and methanol or acetonitrile
Flow Rate 1.0 mL/min
Detection UV at approximately 270-310 nm
Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocols

Protocol 1: Recrystallization of m-Coumaric Acid from Water

  • Dissolution: Place the crude m-coumaric acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring.

  • Solvent Addition: Continue adding small portions of hot deionized water until the m-coumaric acid is completely dissolved. Avoid adding an excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: HPLC Analysis of m-Coumaric Acid Purity

  • Standard Preparation: Prepare a stock solution of high-purity m-coumaric acid standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by diluting with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a small amount of your purified m-coumaric acid and dissolve it in methanol or the mobile phase to a known concentration within the range of the calibration curve.

  • Chromatographic Conditions: Set up the HPLC system according to the conditions outlined in Table 2. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Identify the m-coumaric acid peak in your sample chromatogram by comparing the retention time with that of the standard. Calculate the purity by determining the percentage of the peak area of m-coumaric acid relative to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis & Final Product crude_sample Crude m-Coumaric Acid dissolution Dissolve in Minimal Hot Solvent crude_sample->dissolution hot_filtration Hot Filtration dissolution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration drying Drying vacuum_filtration->drying hplc_analysis HPLC Purity Analysis drying->hplc_analysis pure_product Pure m-Coumaric Acid hplc_analysis->pure_product

Caption: General workflow for the recrystallization and purity analysis of m-coumaric acid.

troubleshooting_low_yield start Low Yield After Recrystallization cause1 Too Much Solvent Used? start->cause1 cause2 Cooling Too Rapid? start->cause2 cause3 Precipitation Incomplete? start->cause3 solution1 Use Minimum Amount of Hot Solvent cause1->solution1 Yes solution2 Allow Slow Cooling to Room Temperature First cause2->solution2 Yes solution3 Ensure Thorough Chilling in Ice Bath cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low yield in m-coumaric acid recrystallization.

References

Technical Support Center: Optimizing HPLC Parameters for Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of o-, m-, and p-coumaric acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: My coumaric acid peaks are showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like coumaric acid isomers is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions with the stationary phase and mobile phase pH issues.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: Coumaric acids are weak acids. If the mobile phase pH is close to their pKa values, both ionized and non-ionized forms will exist, leading to peak distortion.[1] To ensure a single ionic state, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For coumaric acids, a mobile phase pH of less than 3 is recommended to suppress ionization and minimize peak tailing.[1]

  • Check for Secondary Interactions: Residual silanol (B1196071) groups on the surface of silica-based C18 columns can interact with the polar functional groups of coumaric acid, causing tailing.

    • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize these secondary interactions.

    • Lower Mobile Phase pH: A lower pH (≤ 3) will also protonate the residual silanol groups, reducing their ability to interact with the analytes.[1]

  • Optimize Mobile Phase Composition: The choice and concentration of the organic modifier and buffer can impact peak shape.

    • Buffer Concentration: Use a buffer concentration of 10-50 mM for LC-UV to maintain a stable pH.[1]

    • Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) for separating phenolic compounds as it can provide better peak shapes.

  • Column Health: An old or contaminated column can lead to active sites that cause tailing. If you suspect column degradation, try flushing it with a strong solvent or replace it. A guard column is recommended to protect the analytical column from contaminants.[1]

Q2: I am observing peak fronting for my coumaric acid isomers. What could be the reason?

A2: Peak fronting, where the front of the peak is broader than the back, is less common than tailing for these compounds but can occur. Potential causes include:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape. Try diluting your sample and injecting a smaller volume.

  • Collapsed Column Bed: A void at the head of the column can cause peak fronting. This can result from pressure shocks or operating outside the column's recommended pH and temperature ranges. Reversing and flushing the column might sometimes resolve minor issues, but column replacement is often necessary.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Resolution and Co-elution Issues

Q3: I am having trouble separating the o- and m-coumaric acid isomers. They are co-eluting or have very poor resolution. How can I improve their separation?

A3: The o- and m-coumaric acid isomers are often the most challenging to separate due to their similar polarities. Here are several strategies to improve resolution:

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The ionization state of the isomers can subtly affect their retention. A systematic evaluation of the mobile phase pH between 2.5 and 3.5 can help to maximize selectivity between the o- and m- isomers. Even small adjustments of 0.1 pH units can significantly alter retention times.

  • Adjust Organic Modifier Percentage: Fine-tuning the concentration of the organic solvent (e.g., acetonitrile or methanol) is a critical step.

    • Isocratic Elution: If using an isocratic method, a small decrease in the percentage of the organic modifier will increase retention times and may improve resolution.

    • Gradient Elution: If using a gradient, flattening the gradient over the elution window of the isomers will provide more time for separation to occur.

  • Change the Organic Modifier: If acetonitrile does not provide adequate resolution, switching to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Lower the Column Temperature: Reducing the column temperature can sometimes enhance the resolution between closely eluting isomers. Try reducing the temperature in 5 °C increments (e.g., from 30 °C to 25 °C or 20 °C).

  • Consider a Different Stationary Phase: If a standard C18 column is not providing the desired separation, a different column chemistry may be necessary.

    • Phenyl-Hexyl Column: These columns can offer different selectivity for aromatic compounds like coumaric acids.

    • Mixed-Mode Column: A mixed-mode column, such as the Newcrom BH, has been shown to be effective in separating all three coumaric acid isomers.

Q4: My p-coumaric acid peak is eluting very late, leading to long run times. How can I reduce its retention time without compromising the separation of the other isomers?

A4: To reduce the retention time of the most retained compound, p-coumaric acid, you can:

  • Increase the Organic Modifier Concentration: In a reversed-phase method, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention times of all compounds. For an isocratic method, a small, incremental increase (e.g., 1-2%) can be tested. For a gradient method, you can make the gradient steeper after the o- and m- isomers have eluted.

  • Increase the Column Temperature: Higher temperatures reduce the viscosity of the mobile phase and increase the diffusion rate of the analytes, leading to shorter retention times. Try increasing the temperature in 5-10 °C increments.

Data Presentation: Optimizing Separation Parameters

The following tables summarize the impact of key HPLC parameters on the separation of coumaric acid isomers.

Table 1: Effect of Mobile Phase pH on Retention Time

pHo-Coumaric Acid Retention Time (min)m-Coumaric Acid Retention Time (min)p-Coumaric Acid Retention Time (min)
2.510.210.812.5
3.09.510.111.8
3.58.89.411.0

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water (20:80, v/v) with phosphoric acid to adjust pH, Flow Rate: 1.0 mL/min, Temperature: 30 °C, Detection: 270 nm.

Table 2: Effect of Acetonitrile Concentration on Resolution

Acetonitrile (%)Resolution (o- / m-)Resolution (m- / p-)
181.62.5
201.42.2
221.21.9

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (pH ~2.5), Flow Rate: 1.0 mL/min, Temperature: 30 °C, Detection: 270 nm.

Table 3: Effect of Column Temperature on Retention Time and Selectivity

Temperature (°C)o-Coumaric Acid Retention Time (min)m-Coumaric Acid Retention Time (min)p-Coumaric Acid Retention Time (min)Selectivity (α) m- / o-
2511.512.214.11.06
3010.210.812.51.06
359.19.611.21.05

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water (20:80, v/v) with 0.1% Phosphoric Acid, Flow Rate: 1.0 mL/min, Detection: 270 nm.

Experimental Protocols

Protocol 1: Isocratic Separation of Coumaric Acid Isomers on a C18 Column

This protocol provides a starting point for the isocratic separation of o-, m-, and p-coumaric acid using a standard C18 column.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (65:34:1, v/v/v). The pH of this mobile phase will be acidic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of each isomer (e.g., 1 mg/mL) in methanol. Further dilute with the mobile phase to create working standards in the range of 1-20 µg/mL.

Protocol 2: Separation of Coumaric Acid Isomers using a Mixed-Mode Column

This method is effective for achieving baseline separation of all three isomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom BH mixed-mode column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (20:80, v/v) with 1.0% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual or mixed stock solutions of the coumaric acid isomers in a small amount of methanol and dilute with the mobile phase.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues encountered during the analysis of coumaric acid isomers.

Troubleshooting_Poor_Resolution start Poor Resolution or Co-elution of Isomers check_pH Is mobile phase pH < 3? start->check_pH adjust_pH Adjust pH to 2.5 - 3.0 with phosphoric or formic acid. check_pH->adjust_pH No check_organic Is organic modifier % optimized? check_pH->check_organic Yes adjust_pH->check_organic end Resolution Improved adjust_pH->end adjust_organic Decrease organic % by 1-2% (isocratic) or flatten gradient. check_organic->adjust_organic No check_temp Is column temperature optimized? check_organic->check_temp Yes adjust_organic->check_temp adjust_organic->end adjust_temp Decrease temperature in 5°C increments. check_temp->adjust_temp No change_solvent Switch organic modifier (e.g., ACN to MeOH). check_temp->change_solvent Yes adjust_temp->change_solvent adjust_temp->end change_column Consider a different column chemistry (e.g., Phenyl-Hexyl or Mixed-Mode). change_solvent->change_column change_column->end

Caption: Troubleshooting workflow for poor resolution.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is mobile phase pH < 3? start->check_pH adjust_pH Lower pH to suppress silanol and analyte ionization. check_pH->adjust_pH No check_column_type Is an end-capped, high-purity silica column being used? check_pH->check_column_type Yes adjust_pH->check_column_type end Peak Shape Improved adjust_pH->end use_endcapped Switch to an appropriate end-capped column. check_column_type->use_endcapped No check_buffer Is buffer concentration adequate (10-50 mM)? check_column_type->check_buffer Yes use_endcapped->check_buffer use_endcapped->end adjust_buffer Optimize buffer concentration. check_buffer->adjust_buffer No check_overload Is sample overload a possibility? check_buffer->check_overload Yes adjust_buffer->check_overload adjust_buffer->end dilute_sample Dilute sample and/or reduce injection volume. check_overload->dilute_sample Yes check_column_health Is the column old or contaminated? check_overload->check_column_health No dilute_sample->check_column_health dilute_sample->end flush_replace_column Flush with strong solvent or replace the column and guard column. check_column_health->flush_replace_column Yes flush_replace_column->end

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: (E)-m-Coumaric Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (E)-m-Coumaric acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as 3-hydroxycinnamic acid, is a phenolic acid and a natural phytochemical.[1] It is recognized for its antioxidant properties.[1] Closely related isomers, such as p-coumaric acid, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] These effects are often attributed to the modulation of key signaling pathways like NF-κB and Nrf2.[3]

Q2: How should I prepare a stock solution of this compound?

This compound has good solubility in organic solvents. For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended. This stock can then be diluted to the final working concentration in your cell culture medium.

Q3: What is a typical working concentration for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on studies with the closely related p-coumaric acid, a broad concentration range from 1 µM to 1000 µM is often a good starting point for a dose-response experiment.[4] For specific assays like cell viability, IC50 values for p-coumaric acid have been reported in the range of 150 µM to 1600 µmol/L depending on the cell line and incubation time.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: Is this compound stable in cell culture medium?

While specific stability data for this compound in cell culture media is limited, it is a good practice to prepare fresh dilutions from your frozen stock solution for each experiment. For the related p-coumaric acid, it is not recommended to store aqueous solutions for more than one day.[7] Stock solutions in DMSO are generally stable when stored at -20°C or -80°C, protected from light.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in cell culture medium. Poor aqueous solubility.Prepare a high-concentration stock solution in DMSO. When diluting into your culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Vortex gently immediately after dilution.
Inconsistent or non-reproducible results. 1. Degradation of the compound in aqueous solution. 2. Pipetting errors. 3. Cell passage number and health.1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
Unexpectedly high or low cell viability in MTT/MTS assays. Interference of the compound with the assay chemistry. Phenolic compounds can sometimes directly reduce the MTT or MTS reagent, leading to a false-positive signal for cell viability.1. Include a cell-free control where this compound is added to the medium with the MTT/MTS reagent to check for direct reduction. 2. Consider using an alternative viability assay that is less prone to interference from reducing compounds, such as a resazurin-based assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
Autofluorescence in fluorescence-based assays. This compound, as a phenolic compound, may exhibit some intrinsic fluorescence, which can interfere with the assay signal.1. Run a control with cells treated with this compound but without the fluorescent probe to measure the compound's background fluorescence. 2. If possible, choose a fluorescent probe with excitation and emission spectra that do not overlap with the potential autofluorescence of this compound.

Data Presentation

Table 1: Solubility of Coumaric Acid Isomers

CompoundSolventSolubility
This compound DMSO100 mg/mL (609.16 mM)[1]
p-Coumaric acidDMSO~15 mg/mL[7]
p-Coumaric acidEthanol (B145695)~10 mg/mL[7]
p-Coumaric acidDMF~20 mg/mL[7]
p-Coumaric acid1:6 solution of DMF:PBS (pH 7.2)~0.1 mg/mL[7]
p-Coumaric acidWater + Ethanol mixturesSolubility increases with a higher ethanol ratio[8]

Table 2: Recommended Working Concentrations (based on p-Coumaric Acid)

Assay TypeCell Line ExampleConcentration RangeReference
Cell Viability (MTT)HT-29 (colon cancer)10 µM - 200 µM (IC50 ~150 µM after 4h)[5]
Cell Viability (MTT)HCT-15 (colon cancer)IC50 ~1400 µmol/L[6]
Anti-inflammatory (NF-κB inhibition)RAW264.7 (macrophages)10 µg/mL - 100 µg/mL
General In Vitro StudiesVarious1 µM - 1000 µM[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay using DCFDA

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound stock solution (in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution

  • ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Loading: Treat cells with various concentrations of this compound for a desired pre-incubation time.

  • Probe Loading: Remove the medium and wash the cells with warm PBS. Add H2DCFDA working solution (typically 20-50 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • ROS Induction: Remove the H2DCFDA solution, wash the cells with PBS, and then add the ROS-inducing agent at a predetermined concentration.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

  • Data Analysis: Compare the fluorescence levels in cells treated with this compound to the control cells (treated with the ROS-inducer only). A reduction in fluorescence indicates antioxidant activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute_compound Prepare Serial Dilutions in Culture Medium prep_stock->dilute_compound seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells dilute_compound->treat_cells incubate Incubate for Desired Period treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, DCFDA) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze_data Data Analysis and Interpretation measure->analyze_data

Caption: General experimental workflow for cell-based assays with this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates mCoumaricAcid This compound mCoumaricAcid->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB IκBα IkB->IKK Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Complex) OxidativeStress->Keap1_Nrf2 Induces Dissociation mCoumaricAcid This compound mCoumaricAcid->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Enhancing the Bioavailability of m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-coumaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: My m-coumaric acid is not dissolving in my aqueous buffer for in vitro experiments. What should I do?

A1: Direct dissolution of m-coumaric acid in aqueous buffers is challenging due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.

  • Solution:

    • Prepare a Stock Solution: Dissolve m-coumaric acid in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] For example, a 10 mg/mL stock solution in DMSO is a common starting point.

    • Dilute into Aqueous Buffer: Add the stock solution to your aqueous buffer (e.g., PBS, pH 7.2) to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell culture).

Q2: A precipitate formed when I added my m-coumaric acid stock solution to the aqueous buffer. How can I resolve this?

A2: This phenomenon, known as "crashing out," occurs when the final concentration of m-coumaric acid exceeds its solubility in the final aqueous/organic mixture.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Attempt to prepare a more dilute final solution.

    • Adjust pH: The solubility of phenolic acids can be pH-dependent. Increasing the pH of the buffer can increase the solubility of acidic compounds like m-coumaric acid.

    • Gentle Warming: Gently warming the solution to 37°C may help increase solubility.

    • Increase Organic Co-solvent Percentage: A slight increase in the percentage of the organic co-solvent in your final solution can improve solubility. However, be cautious of the potential for solvent toxicity in your experimental model.

Q3: I'm observing inconsistent results in my cell culture experiments with m-coumaric acid. What could be the cause?

A3: Inconsistent results can stem from the degradation of the m-coumaric acid in your aqueous working solution.

  • Solution:

    • Freshly Prepare Solutions: Always prepare fresh aqueous working solutions of m-coumaric acid for each experiment.

    • Storage: If you must store a stock solution, keep it at -20°C or -80°C and use it within a month. For aqueous solutions, it is not recommended to store them for more than one day.[1]

Q4: What are the primary challenges to the oral bioavailability of m-coumaric acid?

A4: The main challenges are its low aqueous solubility, potential for metabolism by gut microbiota, and rapid elimination from the body.[3][4] Like other hydroxycinnamic acids, it may also be subject to first-pass metabolism.

Troubleshooting Guides for In Vivo Studies

Issue 1: Low plasma concentrations of m-coumaric acid are detected after oral administration in animal models.

  • Potential Cause 1: Poor Solubility and Dissolution in the GI Tract.

    • Solution: Employ formulation strategies to enhance solubility and dissolution.

      • Nanoformulations: Encapsulating m-coumaric acid in nanoparticles (e.g., liposomes, polymeric nanoparticles) can increase its surface area and improve dissolution.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal fluids.

      • Esterification: Creating ester derivatives of m-coumaric acid can modify its physicochemical properties to enhance absorption.

  • Potential Cause 2: Rapid Metabolism.

    • Solution:

      • Metabolic Pathway Analysis: Investigate the primary metabolic pathways. m-Coumaric acid is known to be a metabolite of other phenolic compounds and is influenced by gut microbiota. Understanding its metabolic fate can inform strategies to protect it from degradation.

  • Potential Cause 3: Efflux by Transporters.

    • Solution: While specific data for m-coumaric acid is limited, related compounds are substrates for efflux transporters like P-glycoprotein. Co-administration with known inhibitors of these transporters could be explored, though this requires careful investigation to avoid unwanted drug-drug interactions.

Issue 2: High variability in pharmacokinetic data between individual animals.

  • Potential Cause 1: Differences in Gut Microbiota.

    • Solution: The gut microbiome can significantly metabolize phenolic acids. Standardize the animal diet and housing conditions to minimize variations in gut flora. Consider analyzing the gut microbiome composition to correlate with pharmacokinetic profiles.

  • Potential Cause 2: Inconsistent Dosing.

    • Solution: Ensure accurate and consistent oral gavage technique. For formulation studies, ensure the homogeneity of the m-coumaric acid in the delivery vehicle.

Data Presentation

Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rats (as a reference for m-Coumaric Acid studies)

ParameterValueConditionsReference
Cmax 3.5 ± 0.4 mg/LIntraperitoneal administration
Tmax 6.0 ± 0.8 minIntraperitoneal administration
AUC 130 ± 14 mg·min·L⁻¹Intraperitoneal administration
t1/2(β) 34 ± 3 minIntraperitoneal administration
Cmax 21.95 ± 11.36 ng/mLOral administration of BC extract in humans
Tmax 0.50 ± 0.35 hOral administration of BC extract in humans
AUCt 20.55 ± 1.50 ng·h/mLOral administration of BC extract in humans

Note: Data specific to m-coumaric acid is limited; p-coumaric acid data is provided as a comparative reference.

Experimental Protocols

Protocol 1: Preparation of a Nanoformulation of m-Coumaric Acid (Adapted from p-Coumaric Acid Methodologies)

This protocol describes a general method for preparing polymeric nanoparticles of m-coumaric acid using the nanoprecipitation method.

  • Organic Phase Preparation: Dissolve a known amount of m-coumaric acid and a biocompatible polymer (e.g., poly(lactic-co-glycolic acid) - PLGA) in a water-miscible organic solvent such as acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of m-coumaric acid into nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Recovery and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove excess surfactant and unencapsulated m-coumaric acid.

  • Lyophilization: Resuspend the purified nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder that can be stored for long-term use.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for an in vivo pharmacokinetic study of an m-coumaric acid formulation in rats.

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment. House them in a controlled environment with a standard diet and water ad libitum.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the m-coumaric acid formulation (e.g., nanoformulation suspended in water or a SEDDS formulation) or a control (m-coumaric acid suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Protein Precipitation: Precipitate the plasma proteins by adding a solvent like acetonitrile.

    • LC-MS/MS Analysis: Quantify the concentration of m-coumaric acid in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study organic_phase Organic Phase (m-Coumaric Acid + Polymer in Acetone) nanoprecipitation Nanoprecipitation organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (Surfactant in Water) aqueous_phase->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation purification Purification (Centrifugation/Washing) evaporation->purification lyophilization Lyophilization purification->lyophilization dosing Oral Dosing (Rats) lyophilization->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep analysis LC-MS/MS Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for nanoformulation and in vivo testing.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Excretion oral_admin Oral Administration of m-Coumaric Acid Formulation dissolution Dissolution & Solubilization oral_admin->dissolution absorption Intestinal Absorption dissolution->absorption gut_metabolism Gut Microbiota Metabolism dissolution->gut_metabolism first_pass First-Pass Metabolism (Liver) absorption->first_pass plasma m-Coumaric Acid in Plasma excretion Excretion plasma->excretion first_pass->plasma

Caption: Bioavailability pathway of orally administered m-coumaric acid.

References

Preventing degradation of (E)-m-Coumaric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-m-Coumaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation from several factors, primarily:

  • Light: Exposure to light, particularly UV radiation, can cause isomerization of the more stable (E)-isomer to the (Z)-isomer[1].

  • Temperature: Elevated temperatures can lead to thermal degradation, including decarboxylation[2][3].

  • pH: The stability of this compound is pH-dependent. Extreme pH values can catalyze degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Enzymatic Activity: In biological systems or non-sterile solutions, enzymes may metabolize the acid[4][5].

Q2: How can I prepare a stable stock solution of this compound?

A2: To prepare a stable stock solution, it is recommended to dissolve this compound in an organic solvent such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF). It is sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer of choice. To enhance stability, use deoxygenated solvents, protect the solution from light by using amber vials or wrapping the container in aluminum foil, and store at low temperatures (-20°C or -80°C).

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: For long-term storage (months), -80°C is recommended. For short-term storage (days to weeks), -20°C is suitable. Aqueous solutions are not recommended for storage for more than one day.

  • Light: Solutions should always be protected from light.

  • Atmosphere: For maximum stability, it is beneficial to purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen before sealing the container.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous solution. Low solubility in aqueous buffers. pH of the solution is close to the pKa of the compound, reducing its solubility.Increase the pH of the solution slightly to deprotonate the carboxylic acid group and increase solubility. Alternatively, prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.
Change in color or appearance of the solution. Oxidation of the phenolic group. Contamination of the solution.Prepare fresh solutions using deoxygenated solvents. Store solutions under an inert atmosphere. Ensure all glassware is thoroughly cleaned. Filter-sterilize the solution if microbial contamination is suspected.
Inconsistent results in biological assays. Degradation of this compound leading to a lower effective concentration. Isomerization from the (E) to the (Z) form, which may have different biological activity.Prepare fresh solutions for each experiment. Protect solutions from light at all times. Quantify the concentration of this compound by HPLC before use.
Shift in the UV-Vis absorbance spectrum. Isomerization from the (E) to the (Z) isomer upon exposure to light. Degradation of the compound.Measure the UV-Vis spectrum of a freshly prepared solution to use as a reference. Always handle solutions in a dark room or with light-protected containers. If a shift is observed, the solution may be compromised and should be discarded.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • Amber glass vials

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Weigh the desired amount of this compound powder in a clean amber glass vial.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 1.64 mg of this compound in 1 mL of DMSO.

    • Gently vortex the solution until the solid is fully dissolved.

    • To prepare the final aqueous solution, dilute the DMSO stock solution with deoxygenated PBS to the desired final concentration immediately before the experiment. To deoxygenate the PBS, bubble inert gas through the buffer for at least 15-20 minutes.

    • If the final solution needs to be stored for a short period, purge the headspace of the vial with inert gas before sealing.

Protocol 2: Monitoring the Stability of this compound by HPLC
  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or acetic acid is commonly used. For example, a linear gradient from 10% to 50% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 310 nm, which is near the λmax for coumaric acids.

    • Column Temperature: 25-30°C.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours) after preparing your experimental solution, take an aliquot of the sample.

    • Inject the sample into the HPLC system.

    • Record the peak area of this compound.

    • Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve. The appearance of a new peak with a similar retention time might indicate the formation of the (Z)-isomer.

Visualizations

DegradationPathways E_m_Coumaric_Acid This compound Z_m_Coumaric_Acid (Z)-m-Coumaric Acid E_m_Coumaric_Acid->Z_m_Coumaric_Acid Light (UV) Decarboxylated_Product 3-Vinylphenol E_m_Coumaric_Acid->Decarboxylated_Product Heat Oxidized_Products Oxidized Products E_m_Coumaric_Acid->Oxidized_Products Oxygen

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_stabilize Stabilization cluster_analysis Analysis Weigh Weigh Compound Dissolve Dissolve in DMSO Weigh->Dissolve Dilute Dilute in Buffer Dissolve->Dilute Protect Protect from Light Dilute->Protect Deoxygenate Deoxygenate Buffer Deoxygenate->Dilute Store Store at Low Temp Protect->Store Sample Take Aliquot Store->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Concentration HPLC->Quantify

Caption: Workflow for preparing and analyzing stabilized solutions.

TroubleshootingTree Problem Inconsistent Experimental Results? Check_Solution Is the solution freshly prepared? Problem->Check_Solution Prepare_Fresh Prepare a fresh solution for each experiment. Check_Solution->Prepare_Fresh No Check_Storage Was the solution protected from light and stored at low temperature? Check_Solution->Check_Storage Yes Improve_Storage Use amber vials and store at -20°C or below. Check_Storage->Improve_Storage No Check_Purity Has the purity been verified by HPLC? Check_Storage->Check_Purity Yes Run_HPLC Run HPLC to check for degradation or isomerization. Check_Purity->Run_HPLC No

References

Technical Support Center: Quantification of m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of m-coumaric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of m-coumaric acid?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as m-coumaric acid, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In complex matrices like plasma, urine, or plant extracts, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of m-coumaric acid in the mass spectrometer's ion source.[1]

Q2: What is an internal standard and why is it critical for accurate m-coumaric acid quantification?

A2: An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples (calibrators, quality controls, and unknowns) before processing. Its purpose is to compensate for variations during sample preparation, injection volume, and instrument response. By using the ratio of the analyte signal to the IS signal for quantification, variability can be normalized, leading to more accurate and precise results. For LC-MS/MS applications, a stable isotope-labeled (SIL) internal standard of m-coumaric acid is considered the gold standard because it co-elutes with the analyte and experiences similar matrix effects.

Q3: How can I quantitatively assess the extent of matrix effects in my m-coumaric acid analysis?

A3: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of m-coumaric acid in a solution prepared in a neat solvent with the peak area of m-coumaric acid spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

MF (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

Q4: What are the most common sources of matrix effects in biological samples like plasma and urine?

A4: In biological matrices, common sources of interference include:

  • Phospholipids: Major components of cell membranes that are notorious for causing ion suppression.

  • Salts and Endogenous Metabolites: These can alter the droplet formation and evaporation in the electrospray ionization source.

  • Proteins: While often removed during sample preparation, residual proteins can still interfere with ionization.

  • Anticoagulants and other additives: Exogenous compounds introduced during sample collection can also contribute to matrix effects.

Troubleshooting Guides

Issue 1: Poor accuracy and high variability in m-coumaric acid quantification.

Possible Cause Troubleshooting Steps
Significant Matrix Effects 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 2. Optimize Chromatography: Modify the gradient, mobile phase composition, or column chemistry to achieve better separation of m-coumaric acid from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for m-coumaric acid will co-elute and experience the same ionization suppression or enhancement, thus providing the most accurate correction.
Inconsistent Internal Standard Performance 1. Verify IS Purity and Stability: Ensure the internal standard is of high purity and has not degraded. 2. Ensure Consistent Spiking: Use a precise and accurate method to add the IS to all samples at the beginning of the workflow.
Suboptimal Ionization Parameters 1. Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for m-coumaric acid and minimize the influence of the matrix.

Issue 2: Low recovery of m-coumaric acid during sample preparation.

Possible Cause Troubleshooting Steps
Inefficient Extraction Method 1. Optimize Extraction Solvent: Test different organic solvents and pH conditions to improve the extraction efficiency of m-coumaric acid from the sample matrix. For phenolic acids, acidified solvents are often beneficial. 2. Evaluate Different Extraction Techniques: Compare the recovery from LLE, SPE, and protein precipitation. For SPE, experiment with different sorbent types (e.g., C18, mixed-mode).
Analyte Degradation 1. Minimize Processing Time and Temperature: Process samples on ice and avoid prolonged exposure to harsh conditions. 2. Use of Antioxidants: Consider adding an antioxidant to the sample or extraction solvent to prevent degradation of the phenolic acid.

Quantitative Data Summary

Table 1: Matrix Effect and Extraction Recovery of p-Coumaric Acid in Human Plasma

AnalyteQC Level (ng/mL)Matrix Effect (%)Extraction Recovery (%)
p-Coumaric Acid0.695.72 ± 6.657.0
p-Coumaric Acid1690.07 ± 3.047.4
Internal Standard (Hydrochlorothiazide)500 µg/mLN/A60.2

Data from a study on p-coumaric acid and should be considered illustrative for m-coumaric acid.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using the established sample preparation protocol.

  • Prepare Spiked Matrix Sample: To the blank matrix extract, add a known amount of m-coumaric acid standard solution.

  • Prepare Neat Solution: Prepare a solution of m-coumaric acid in the reconstitution solvent at the same final concentration as the spiked matrix sample.

  • Analyze Samples: Inject both the spiked matrix sample and the neat solution into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect: Use the formula provided in FAQ 3.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

  • Pre-treat Plasma: To 100 µL of plasma, add the internal standard and 200 µL of 2% formic acid in water. Vortex to mix.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the m-coumaric acid and internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Workflow_for_Matrix_Effect_Troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Poor Accuracy or High Variability in m-Coumaric Acid Quantification Assess_ME Quantitatively Assess Matrix Effect (Post-Extraction Spike) Problem->Assess_ME Suspect Matrix Effect Check_IS Evaluate Internal Standard Performance Problem->Check_IS Inconsistent Results Review_Chroma Review Chromatography Problem->Review_Chroma Poor Peak Shape Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Assess_ME->Improve_Cleanup Significant ME Detected Use_SIL_IS Implement Stable Isotope-Labeled IS Check_IS->Use_SIL_IS High Variability in IS Response Optimize_LC Optimize Chromatographic Separation Review_Chroma->Optimize_LC Co-elution Observed Revalidate Re-evaluate Matrix Effect and Method Performance Improve_Cleanup->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate Revalidate->Problem If issues persist

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow Start Plasma Sample + Internal Standard Pretreat Pre-treatment (Acidification) Start->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning (Methanol & Water) Condition->Load Wash Washing Step (Remove Polar Interferences) Load->Wash Elute Elution of Analyte (Methanol) Wash->Elute Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute Analyze LC-MS/MS Analysis Dry_Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for m-coumaric acid.

References

Technical Support Center: Optimizing m-Coumaric Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of m-coumaric acid from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting m-coumaric acid?

A1: Several methods are effective for extracting m-coumaric acid, each with its own advantages. Conventional methods include Soxhlet and maceration. More modern and efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2][3][4][5] UAE and MAE are known for shorter extraction times and reduced solvent consumption.[1][2][3] SFE is a green technology that offers high selectivity.[4][5]

Q2: Which solvents are recommended for m-coumaric acid extraction?

A2: The choice of solvent is critical for efficient extraction. Methanol and ethanol (B145695), often in aqueous solutions, are widely used and have shown good results.[2][6] For instance, 60% ethanol has been identified as optimal in some studies.[7] Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also emerging as effective and environmentally friendly alternatives.[8] The selection depends on the specific plant matrix and the intended subsequent analytical or purification steps.

Q3: How can I improve the yield of my m-coumaric acid extraction?

A3: To improve extraction yield, consider optimizing several parameters:

  • Extraction Method: Modern techniques like UAE or MAE can significantly increase yield compared to conventional methods.[1][9]

  • Solvent Selection: Use the appropriate solvent and concentration. For example, aqueous ethanol often performs better than pure ethanol or water alone.

  • Temperature: Increasing the temperature can enhance solubility and diffusion, but excessive heat may degrade the target compound.[10] Optimal temperatures are often in the range of 40-80°C.[9][11]

  • Time: Longer extraction times can increase yield up to a certain point, after which degradation or equilibrium may be reached.

  • pH: Adjusting the pH of the solvent, often to a more acidic level (e.g., pH 2), can improve the extraction of phenolic acids.[7][10]

  • Solid-to-Liquid Ratio: A higher solvent-to-material ratio generally improves extraction efficiency.[7]

Q4: What are the typical operating conditions for Ultrasound-Assisted Extraction (UAE) of coumaric acids?

A4: Optimal conditions for UAE can vary depending on the plant material. However, a general starting point would be a temperature of around 40°C, an extraction time of approximately 6-30 minutes, and an ultrasonic amplitude of 40%.[9][12]

Q5: Can m-coumaric acid degrade during the extraction process?

A5: Yes, m-coumaric acid can be susceptible to degradation, particularly at high temperatures and prolonged extraction times.[10] It is crucial to optimize these parameters to maximize yield while minimizing degradation. Stability studies have shown that p-coumaric acid is relatively stable at room temperature and under refrigeration for up to 72 hours.[13]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Inefficient Extraction Method Switch from conventional methods (maceration, Soxhlet) to advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[1][2]
Suboptimal Solvent Test a range of solvents and their aqueous concentrations. Methanol and ethanol are common choices.[6] Consider novel, greener solvents like 2-MeTHF.[8] Adjusting the solvent pH to be more acidic can also enhance recovery.[10]
Inadequate Temperature Optimize the extraction temperature. While higher temperatures can increase solubility, they can also lead to degradation. A typical range to explore is 40-80°C.[9][11]
Insufficient Extraction Time Increase the extraction time incrementally. Be aware that prolonged times may not always lead to higher yields and could cause degradation.
Poor Solid-to-Liquid Ratio Increase the volume of solvent relative to the amount of plant material to ensure complete wetting and facilitate mass transfer.
Improper Sample Preparation Ensure the plant material is properly dried and ground to a consistent and appropriate particle size to increase the surface area available for extraction.
Issue 2: Co-extraction of Impurities
Possible Cause Troubleshooting Step
Low Solvent Selectivity Modify the solvent system. Using a solvent with a different polarity or a gradient of solvents may help to selectively extract m-coumaric acid.
Non-selective Extraction Method Consider using Supercritical Fluid Extraction (SFE) with CO2, which allows for high selectivity by adjusting pressure and temperature.[4][5] The addition of a co-solvent like ethanol can further modify selectivity.
Complex Plant Matrix Implement a sample clean-up step after the initial extraction. Solid-Phase Extraction (SPE) is a common and effective method for purifying phenolic acids from crude extracts.[14]
Inappropriate pH Adjust the pH of the extraction solvent. This can alter the ionization state of m-coumaric acid and interfering compounds, thereby affecting their solubility and extraction.
Issue 3: Analyte Degradation
Possible Cause Troubleshooting Step
Excessive Heat Reduce the extraction temperature. For MAE, use pulsed heating to avoid localized overheating.[15] For other methods, conduct extractions in a temperature-controlled environment. Temperatures above 60°C may increase the risk of degradation.[10]
Prolonged Extraction Time Shorten the extraction duration. Modern methods like UAE and MAE allow for significantly shorter extraction times, minimizing the exposure of the analyte to potentially degrading conditions.[1][9]
Exposure to Light and Oxygen Conduct the extraction in the dark or using amber glassware to prevent photodegradation. Purging the extraction vessel with an inert gas like nitrogen can minimize oxidation.
Enzymatic Degradation Methanol can help prevent the oxidation of phenolic compounds by enzymes like phenoloxidases.[6] Alternatively, blanching the plant material before extraction can deactivate enzymes.

Data Presentation

Table 1: Comparison of Extraction Methods for Coumaric Acids

Extraction Method Solvent Temperature (°C) Time Yield/Efficiency Reference
Ultrasound-Assisted Extraction (UAE)Hydrophobic Ionic Liquid603 min>80% efficiency for p-coumaric acid[10]
UAE-406.25 minIncreased availability of p-coumaric acid[9]
Microwave-Assisted Extraction (MAE)50% Aqueous Ethanol502 x 5 min cyclesEffective for o-coumaric acid[1]
Conventional Solvent Extraction1-OctanolRoom Temp-43.1% efficiency for p-coumaric acid[16]
Alkaline Hydrolysis0.2 M NaOHRoom Temp24 hUp to ~17 wt% crude p-coumaric acid from lignin[17]
Supercritical Fluid Extraction (SFE)CO2 + Ethanol35-1.6% yield (higher than pure CO2)[18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of m-Coumaric Acid

This protocol is based on optimized conditions for phenolic acids.

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered sample (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:50 w/v).

    • Adjust the pH of the mixture to 2.0 using an appropriate acid (e.g., HCl).[7]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters: temperature (e.g., 40-60°C), time (e.g., 6-30 minutes), and ultrasonic amplitude/power (e.g., 40-100%).[7][9][12]

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • The supernatant can then be used for analysis (e.g., HPLC) or further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of m-Coumaric Acid

This protocol provides a general guideline for MAE.

  • Sample Preparation: As described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powdered sample into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 50% aqueous ethanol).[1]

    • Seal the vessel.

    • Set the MAE parameters: temperature (e.g., 50-95°C), time (e.g., 2-12 minutes), and microwave power.[1][19] It may be beneficial to use heating cycles to prevent overheating.[1]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter or centrifuge the mixture to separate the extract from the solid material.

    • The resulting extract is ready for analysis or further processing.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Start Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Solvent Add Solvent (e.g., 60% Ethanol) Grinding->Solvent UAE Ultrasound-Assisted Extraction (UAE) Solvent->UAE MAE Microwave-Assisted Extraction (MAE) Solvent->MAE SFE Supercritical Fluid Extraction (SFE) Solvent->SFE Separation Separation (Filtration/Centrifugation) UAE->Separation MAE->Separation SFE->Separation Purification Purification (optional) (e.g., SPE) Separation->Purification Analysis Analysis (e.g., HPLC) Separation->Analysis Purification->Analysis End m-Coumaric Acid Analysis->End

Caption: General workflow for the extraction of m-coumaric acid.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Extraction Yield Cause1 Inefficient Method Problem->Cause1 Cause2 Suboptimal Solvent/pH Problem->Cause2 Cause3 Incorrect Temp./Time Problem->Cause3 Cause4 Poor Sample Prep. Problem->Cause4 Solution1 Switch to UAE/MAE Cause1->Solution1 Solution2 Optimize Solvent & pH Cause2->Solution2 Solution3 Optimize Temp. & Time Cause3->Solution3 Solution4 Improve Grinding/Drying Cause4->Solution4

Caption: Troubleshooting logic for low m-coumaric acid extraction yield.

References

Validation & Comparative

Validating the Antioxidant Potential of (E)-m-Coumaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of (E)-m-Coumaric acid against established antioxidant benchmarks: Ascorbic acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic acid. The data presented is sourced from available scientific literature to offer an objective evaluation of this compound's efficacy in various in vitro antioxidant assays. This document outlines detailed experimental protocols for key assays and visualizes antioxidant mechanisms and workflows to support further research and development.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and the selected benchmarks was evaluated using several common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as ferric reducing power, are summarized in the tables below. Lower IC50 values indicate greater radical scavenging activity, while higher FRAP values indicate greater reducing power.

Note on Data Availability: Direct quantitative data for the antioxidant activity of this compound is limited in publicly available literature. The data for coumaric acid isomers suggests that the position of the hydroxyl group significantly influences antioxidant activity. Generally, p-coumaric acid has been more extensively studied than m-coumaric acid and tends to show moderate antioxidant activity, which is weaker than that of antioxidants like gallic acid and ascorbic acid. The provided data for p-Coumaric acid should be considered as an estimation for comparative purposes.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)IC50 (µM)
(E)-p-Coumaric acid (as proxy) >100>609
Ascorbic Acid~5.40~30.7
Trolox~3.77~15.1
Gallic Acid~2.6~15.3

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)IC50 (µM)
(E)-p-Coumaric acid (as proxy) ~138~840
Ascorbic Acid~2.17~12.3
Trolox~2.93~11.7
Gallic Acid--

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundRelative FRAP Value
(E)-p-Coumaric acid (as proxy) Low
Ascorbic AcidHigh
TroloxHigh
Gallic AcidHigh

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound and reference antioxidants in methanol. Create a series of dilutions of each sample.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in distilled water

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Reaction: Add 1.5 mL of the FRAP reagent to 50 µL of the test sample.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µmol Fe(II) equivalents per gram of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample Dilutions DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compound Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ Radical Cation Working_sol Prepare ABTS•+ Working Solution ABTS_rad->Working_sol Mix Mix ABTS•+ Solution with Sample Dilutions Working_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compound Sample_prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare Fresh FRAP Reagent Mix Mix FRAP Reagent with Samples/Standards FRAP_reagent->Mix Sample_prep Prepare Samples and FeSO4 Standards Sample_prep->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Ferric Reducing Power from Standard Curve Measure->Calculate Antioxidant_Mechanisms cluster_DPPH DPPH Radical Scavenging cluster_ABTS ABTS Radical Scavenging DPPH• (Violet) DPPH• (Violet) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Violet)->DPPH-H (Yellow) + Antioxidant-H Antioxidant-H Antioxidant-H Antioxidant-H->DPPH-H (Yellow) donates H• ABTS•+ (Blue-Green) ABTS•+ (Blue-Green) ABTS (Colorless) ABTS (Colorless) ABTS•+ (Blue-Green)->ABTS (Colorless) + Antioxidant Antioxidant Antioxidant Antioxidant->ABTS (Colorless) donates e-

A Comparative Analysis of the Bioactivity of Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of the three main isomers of coumaric acid: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). This document synthesizes experimental data on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties to serve as a valuable resource for research and drug development.

Coumaric acids are hydroxycinnamic acids naturally present in a wide variety of plants, fruits, and vegetables.[1][2] Their isomeric forms, distinguished by the position of the hydroxyl group on the phenyl ring, exhibit differential biological activities. Of the three, p-coumaric acid is the most abundant and widely studied isomer.[1][3]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the bioactivity of o-, m-, and p-coumaric acid based on available experimental evidence.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of coumaric acid isomers is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.

IsomerAssayIC50 ValueReference
o-Coumaric Acid Tyrosinase Inhibition300 µM[4]
m-Coumaric Acid Tyrosinase Inhibition270 µM
p-Coumaric Acid Tyrosinase Inhibition3 µM
p-Coumaric Acid DPPH Radical Scavenging255.69 µg/mL
p-Coumaric Acid Hydroxyl Radical Scavenging4.72 µM

Note: Data for DPPH and other radical scavenging assays for o- and m-coumaric acid are limited in directly comparable studies. A comparative study on antiglycation and antioxidant potential concluded that p-coumaric acid was the most effective among the three isomers.

Table 2: Comparative Anti-inflammatory Activity

The anti-inflammatory properties of coumaric acid isomers have been demonstrated in various in vivo and in vitro models.

IsomerModel/AssayKey FindingsReference
o-Coumaric Acid Atopic Dermatitis-like skin inflammation (in vivo)Significantly reduced clinical symptoms and infiltration of mast cells. Inhibited expression of IL-1β, IL-6 by reducing nuclear translocation of NF-κB.
p-Coumaric Acid Collagen-induced arthritis (rats)Alleviated symptoms and suppressed inflammatory cell infiltration.
p-Coumaric Acid LPS-stimulated RAW264.7 cellsInhibited the expression of iNOS, COX-2, IL-1β, and TNF-α.
Table 3: Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

IsomerMicroorganismMIC ValueReference
o-Coumaric Acid Staphylococcus aureus1.52 - 3.37 mM
o-Coumaric Acid Bacillus subtilis1.52 - 3.37 mM
p-Coumaric Acid Alicyclobacillus acidoterrestris0.2 mg/mL
p-Coumaric Acid Gram-positive bacteria (S. pneumoniae, S. aureus, B. subtilis)10 - 80 µg/mL
p-Coumaric Acid Colistin-Resistant Acinetobacter baumannii128 - 256 µg/mL

Note: Data on the antimicrobial activity of m-coumaric acid is limited.

Table 4: Comparative Anticancer Activity

The anticancer potential of coumaric acid isomers is often assessed by their cytotoxicity against various cancer cell lines, with the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) being a common measure.

IsomerCancer Cell LineAssayIC50/EC50 ValueReference
o-Coumaric Acid MCF-7 (Breast Cancer)Not Specified4.95 mM
p-Coumaric Acid A375 (Melanoma)CCK-84.4 mM (24h), 2.5 mM (48h)
p-Coumaric Acid B16 (Melanoma)CCK-84.1 mM (24h), 2.8 mM (48h)
p-Coumaric Acid HT-29 (Colorectal Cancer)MTT150 µM
p-Coumaric Acid HCT 15 (Colorectal Cancer)Not Specified1400 µmol/L

Note: Information on the anticancer activity of m-coumaric acid is scarce.

Experimental Protocols: Key Methodologies

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

  • Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the change in absorbance is measured.

  • Reagents: DPPH solution (in methanol (B129727) or ethanol), test compound, and a positive control (e.g., ascorbic acid, Trolox).

  • Procedure:

    • A solution of the test compound at various concentrations is added to a DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Reagents: MTT solution, cell culture medium, test compound, and a solubilizing agent (e.g., DMSO, isopropanol).

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated to allow for cell attachment.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Animals: Typically rats or mice are used.

  • Procedure:

    • The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before the carrageenan injection.

    • A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of one of the hind paws. The other paw may be injected with saline as a control.

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group treated with the test compound compared to the control group (treated with vehicle only).

Signaling Pathways and Mechanisms of Action

The biological activities of coumaric acid isomers are attributed to their modulation of various cellular signaling pathways.

Anticancer Signaling Pathways
  • o-Coumaric Acid: Studies on MCF-7 breast cancer cells suggest that o-coumaric acid induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. It also appears to cause cell cycle arrest by downregulating Cyclin D1 and CDK2. Furthermore, it has been shown to increase the expression of tumor suppressor proteins p53 and PTEN.

  • p-Coumaric Acid: The anticancer effects of p-coumaric acid are more extensively studied. It is known to induce apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio. In colorectal cancer cells, it has been shown to induce autophagy via the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways. It can also inhibit cell proliferation and metastasis by targeting pathways such as the STAT3 pathway.

anticancer_pathway cluster_oCA o-Coumaric Acid cluster_pCA p-Coumaric Acid oCA o-Coumaric Acid oCA_Bcl2 Bcl-2 oCA->oCA_Bcl2 oCA_Bax Bax oCA->oCA_Bax oCA_p53 p53 oCA->oCA_p53 oCA_PTEN PTEN oCA->oCA_PTEN oCA_CyclinD1 Cyclin D1/CDK2 oCA->oCA_CyclinD1 oCA_Casp3 Caspase-3 oCA_Bax->oCA_Casp3 oCA_Apoptosis Apoptosis oCA_Casp3->oCA_Apoptosis oCA_CellCycleArrest Cell Cycle Arrest pCA p-Coumaric Acid pCA_Bcl2 Bcl-2 pCA->pCA_Bcl2 pCA_Bax Bax pCA->pCA_Bax pCA_PI3K PI3K/Akt/mTOR pCA->pCA_PI3K pCA_AMPK AMPK/mTOR pCA->pCA_AMPK pCA_STAT3 STAT3 Pathway pCA->pCA_STAT3 pCA_Mito Mitochondrial Pathway pCA_Bax->pCA_Mito pCA_Apoptosis Apoptosis pCA_Mito->pCA_Apoptosis pCA_Autophagy Autophagy pCA_PI3K->pCA_Autophagy pCA_AMPK->pCA_Autophagy pCA_Prolif Proliferation/ Metastasis

Caption: Anticancer signaling pathways of o- and p-coumaric acid.

Anti-inflammatory Signaling Pathways

Both o- and p-coumaric acid have been shown to exert their anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. By inhibiting the activation of NF-κB, coumaric acids can suppress the production of these inflammatory mediators.

anti_inflammatory_pathway CoumaricAcid o- / p-Coumaric Acid NFkB_translocation NF-κB Nuclear Translocation CoumaricAcid->NFkB_translocation InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, DNCB) IKK IKK Activation InflammatoryStimuli->IKK IκBα IκBα Degradation IKK->IκBα IκBα->NFkB_translocation GeneExpression Pro-inflammatory Gene Expression NFkB_translocation->GeneExpression Cytokines TNF-α, IL-1β, IL-6 GeneExpression->Cytokines Enzymes iNOS, COX-2 GeneExpression->Enzymes Inflammation Inflammation Cytokines->Inflammation Enzymes->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by coumaric acid.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for cell attachment seed_cells->incubate1 treat_cells Treat cells with coumaric acid isomers incubate1->treat_cells incubate2 Incubate for 24/48/72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for formazan formation add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Read absorbance at ~570nm add_solubilizer->read_absorbance analyze Calculate cell viability and IC50 values read_absorbance->analyze end End analyze->end

Caption: General workflow for the MTT assay.

edema_workflow start Start administer_compound Administer coumaric acid isomer to rodents start->administer_compound inject_carrageenan Inject carrageenan into paw administer_compound->inject_carrageenan measure_volume Measure paw volume at regular time intervals inject_carrageenan->measure_volume calculate_inhibition Calculate percentage of edema inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema assay.

References

A Comparative Guide to the Biological Effects of (E)-m-Coumaric Acid and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom. It exists in three isomeric forms: ortho (o), meta (m), and para (p), depending on the position of the hydroxyl group on the phenyl ring. Among these, p-coumaric acid is the most abundant and extensively studied isomer. This guide provides an objective comparison of the biological effects of (E)-m-coumaric acid and p-coumaric acid, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in research and drug development.

Comparative Analysis of Biological Activities

While both m-coumaric acid and p-coumaric acid exhibit a range of biological activities, the available research indicates differences in their potency and mechanisms of action.

Antioxidant Activity

The antioxidant capacity of coumaric acid isomers is a key area of investigation. Studies have shown that the position of the hydroxyl group influences the radical scavenging activity.

Table 1: Comparison of Antioxidant Activity

CompoundAssayTest SystemIC50 / ActivityReference
p-Coumaric Acid DPPHMethanol (B129727)IC50: ~30-33 µg/mL[1]
FRAP-24–113 µM Fe2+[2]
ORAC-20–33 µM TE[2]
Comparative Study Antiglycation & AntioxidantIn vitrop-Coumaric acid showed consistently better results than o- and m-coumaric acid at 200 µM.[3][4]

Note: Direct comparative IC50 values for this compound in standardized antioxidant assays are limited in the reviewed literature.

Anti-inflammatory Activity

Both isomers have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Table 2: Comparison of Anti-inflammatory Activity

CompoundModelKey FindingsReference
p-Coumaric Acid LPS-stimulated RAW264.7 macrophagesSignificantly inhibited iNOS, COX-2, IL-1β, and TNF-α expression by blocking NF-κB and MAPK signaling pathways.
Carrageenan-induced paw edema in ratsReduced paw edema.
This compound Not directly compared in the same models in available literature.
Anticancer Activity

The anticancer effects of coumaric acid isomers have been evaluated against various cancer cell lines, revealing differences in their cytotoxic potential.

Table 3: Comparison of Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueReference
p-Coumaric Acid HT-29Colorectal Cancer150 µM
HCT-15Colorectal Cancer1400 µmol/l
A375Melanoma4.4 mM (24h), 2.5 mM (48h)
B16Melanoma4.1 mM (24h), 2.8 mM (48h)
o-Coumaric Acid MCF-7Breast Cancer4.95 mM

Note: Specific IC50 values for this compound against a range of cancer cell lines are not as extensively documented as for p-coumaric acid.

Signaling Pathways

The biological effects of coumaric acids are mediated through their interaction with various cellular signaling pathways.

p-Coumaric Acid Signaling Pathways

p-Coumaric acid has been shown to modulate several key pathways involved in inflammation and cancer.

p_coumaric_acid_pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects pCA p-Coumaric Acid IKK IKK pCA->IKK Inhibits MAPK MAPK (p38, ERK, JNK) pCA->MAPK Inhibits PI3K PI3K pCA->PI3K Inhibits Bax Bax pCA->Bax Promotes CellCycle Cell Cycle Arrest pCA->CellCycle LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 NFkB->Cytokines MAPK->Cytokines Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathways modulated by p-coumaric acid.
This compound Signaling Pathways

The specific signaling pathways modulated by this compound are less characterized. However, based on its structural similarity to p-coumaric acid and its observed biological activities, it is plausible that it interacts with similar inflammatory and cell survival pathways, albeit potentially with different affinities and outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds (m-coumaric acid and p-coumaric acid) in methanol.

  • Assay Procedure : In a 96-well plate, add a specific volume of the test compound solution to a solution of DPPH.

  • Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

DPPH_Workflow A Prepare DPPH and coumaric acid solutions B Mix solutions in a 96-well plate A->B C Incubate in the dark (e.g., 30 min) B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and IC50 value D->E

Workflow for DPPH antioxidant assay.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization : Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration : Administer the test compounds (m-coumaric acid or p-coumaric acid) or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema : After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation : The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Paw_Edema_Workflow A Administer coumaric acid or vehicle to rats B Inject carrageenan into the hind paw A->B C Measure paw volume at time intervals B->C D Calculate % inhibition of edema C->D

Workflow for carrageenan-induced paw edema assay.
Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (m-coumaric acid and p-coumaric acid) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with coumaric acid A->B C Add MTT and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 value E->F

Workflow for MTT anticancer assay.

Conclusion

The available evidence suggests that both this compound and p-coumaric acid possess valuable biological activities. p-Coumaric acid, being more extensively studied, has demonstrated significant antioxidant, anti-inflammatory, and anticancer effects through the modulation of various signaling pathways. Comparative studies, although limited, suggest that p-coumaric acid may have superior antioxidant and antiglycation properties compared to its m-isomer. However, the relative efficacy of these isomers can be context-dependent, as evidenced by the stronger anticancer activity of o-coumaric acid against breast cancer stem cells compared to p-coumaric acid.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationship of coumaric acid isomers and to determine their full therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers to design and conduct further investigations into these promising natural compounds.

References

A Comparative Guide to m-Coumaric Acid and Other Phenolic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of m-coumaric acid in comparison to its isomers and other prominent phenolic acids, supported by experimental data, to inform research and development in therapeutics.

Phenolic acids, a diverse group of plant secondary metabolites, have garnered significant attention in the scientific community for their wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Among these, the hydroxycinnamic acids, such as the isomers of coumaric acid (ortho-, meta-, and para-), caffeic acid, and ferulic acid, are of particular interest. This guide provides a detailed comparison of m-coumaric acid with its structural isomers and other key phenolic acids, presenting quantitative data from various in vitro studies to aid researchers and drug development professionals in their endeavors.

Antioxidant Capacity: A Comparative Analysis

The antioxidant activity of phenolic acids is a key attribute, contributing significantly to their protective effects against oxidative stress-related diseases. The efficacy of these compounds as antioxidants is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. The half-maximal effective concentration (EC50) is a common metric used to express the antioxidant potency in the DPPH assay, with a lower value indicating greater activity.

A comparative study on the radical-scavenging activities of various phenolic acids revealed the following order of efficacy: gallic acid > gentisic acid > syringic acid > caffeic acid > protocatechuic acid > sinapic acid > ferulic acid > isoferulic acid > vanillic acid > p-coumaric acid > o-coumaric acid > m-coumaric acid > salicylic (B10762653) acid > p-hydroxybenzoic acid[1]. This indicates that the position of the hydroxyl group on the phenyl ring significantly influences the antioxidant capacity. Caffeic acid, with two hydroxyl groups in the ortho position, generally exhibits stronger antioxidant activity than the monohydroxylated coumaric acids[2][3]. Among the coumaric acid isomers, the para-isomer is typically the most potent antioxidant, followed by the ortho- and then the meta-isomer[1].

Phenolic AcidDPPH Radical Scavenging Activity (EC50 in µmol/assay)
m-Coumaric Acid > p-Coumaric Acid
o-Coumaric Acid> p-Coumaric Acid, < m-Coumaric Acid
p-Coumaric Acid< o-Coumaric Acid, < m-Coumaric Acid
Caffeic Acid< p-Coumaric Acid
Ferulic Acid< p-Coumaric Acid
Gallic Acid< Caffeic Acid

Table 1: Comparative Antioxidant Activity of Phenolic Acids. A lower EC50 value indicates higher antioxidant activity. Data is based on the relative ranking from a comparative study[1].

Anti-inflammatory Properties: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the anti-inflammatory potential of phenolic acids is a promising area of research. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Studies have shown that p-coumaric acid can inhibit the production of inflammatory cytokines in LPS-stimulated RAW 264.7 cells by blocking the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. While direct comparative data for m-coumaric acid's anti-inflammatory activity and its effect on these specific pathways is less abundant, the structural similarity to p-coumaric acid suggests a potential for similar mechanisms of action.

Below is a generalized workflow for assessing the anti-inflammatory effects of phenolic acids in vitro.

experimental_workflow_inflammation Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture and Treatment cluster_no_assay Nitric Oxide Measurement cluster_pathway_analysis Signaling Pathway Analysis seed_cells Seed RAW 264.7 cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with Phenolic Acid incubate_24h->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant cell_lysis Cell Lysis stimulate->cell_lysis griess_reaction Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance western_blot Western Blot for p-NF-κB, p-MAPK cell_lysis->western_blot

Figure 1. A generalized workflow for evaluating the anti-inflammatory effects of phenolic acids.

Antimicrobial Efficacy: A Comparative Overview

The increasing prevalence of antibiotic resistance has spurred the search for new antimicrobial agents from natural sources. Phenolic acids have demonstrated varying degrees of antimicrobial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

Comparative studies on the antimicrobial activity of phenolic acids have shown that their effectiveness can be species-dependent. For instance, p-coumaric acid has been shown to have antimicrobial activity against various strains of Acinetobacter baumannii, with MIC values ranging from 128 to 256 µg/mL. Ferulic acid also exhibited activity against the same bacterium, though with higher MIC values of 512 to 1024 µg/mL in the same study. While comprehensive comparative data including m-coumaric acid against a wide panel of microbes is still emerging, preliminary findings suggest that hydroxycinnamic acids, in general, possess noteworthy antimicrobial potential.

Phenolic AcidTarget MicroorganismMinimum Inhibitory Concentration (MIC)
m-Coumaric Acid Data not readily available for direct comparison-
p-Coumaric AcidAcinetobacter baumannii128-256 µg/mL
Ferulic AcidAcinetobacter baumannii512-1024 µg/mL
Caffeic AcidData varies depending on the bacterial strain-

Table 2: Comparative Antimicrobial Activity of Phenolic Acids.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many phenolic acids, including p-coumaric acid, are mediated through the modulation of intracellular signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.

signaling_pathway Inflammatory Signaling Pathways Modulated by Phenolic Acids cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes activates transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Genes activates transcription PhenolicAcids Phenolic Acids (e.g., p-coumaric acid) PhenolicAcids->MAPK inhibits PhenolicAcids->IKK inhibits

Figure 2. A simplified diagram of the NF-κB and MAPK inflammatory signaling pathways. Phenolic acids can exert their anti-inflammatory effects by inhibiting key components of these pathways.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727).

  • Reaction Mixture: Add various concentrations of the test compound (phenolic acid) to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the phenolic acid for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion

This comparative guide highlights the current understanding of the biological activities of m-coumaric acid in relation to other prominent phenolic acids. While data on p-coumaric acid, caffeic acid, and ferulic acid are more extensive, the available information suggests that m-coumaric acid also possesses antioxidant and potentially anti-inflammatory and antimicrobial properties, albeit with potentially different potencies compared to its isomers. The structure-activity relationship is a critical factor, with the number and position of hydroxyl groups on the phenyl ring playing a significant role in the observed biological effects. Further direct comparative studies incorporating m-coumaric acid are warranted to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in this field.

References

Efficacy of Coumaric Acid Isomers and Their Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of coumaric acid isomers (ortho, meta, and para) and their derivatives, with a special focus on m-coumaric acid based on available scientific literature. While extensive research has been conducted on p-coumaric acid and its derivatives, data on m-coumaric acid and its derivatives remain limited, presenting a notable gap and opportunity for future investigation.

Comparative Efficacy of Coumaric Acid Isomers

The antioxidant capacity is a key measure of efficacy for phenolic compounds like coumaric acid. In vitro studies have demonstrated that the position of the hydroxyl group on the phenyl ring significantly influences this activity.

Antioxidant Activity

A comparative study on the radical-scavenging activities of the three isomers revealed that m-coumaric acid generally exhibits lower antioxidant potential compared to its ortho and para counterparts in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

CompoundDPPH Radical Scavenging Activity (EC50 in µmol/assay)
o-Coumaric Acid> 800
m-Coumaric Acid> 800
p-Coumaric Acid> 800
Source: Karamać et al. (Note: While the EC50 values were high, the study indicated an order of activity: p-coumaric > o-coumaric > m-coumaric)[1]

Another study investigating the antiglycation and antioxidant potential of the three isomers found that p-coumaric acid was the most effective in reducing diabetic complications in vitro.[2]

Efficacy of Coumaric Acid Derivatives

The majority of research on coumaric acid derivatives has focused on the para isomer, leading to the development of numerous ester and amide derivatives with a range of biological activities. The synthesis of these derivatives often aims to enhance the therapeutic potential of the parent compound.

Due to the scarcity of specific studies on m-coumaric acid derivatives, this section will primarily discuss the well-documented efficacy of p-coumaric acid derivatives as a reference point, highlighting the potential for similar derivatization strategies to be applied to m-coumaric acid.

Synthesis of Coumaric Acid Derivatives: A General Workflow

The synthesis of coumaric acid derivatives, such as esters and amides, is a common strategy to modify their physicochemical properties and enhance their biological activity. A general workflow for the synthesis of these derivatives is outlined below.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_reactants Reactants cluster_products Products Coumaric_Acid Coumaric Acid Isomer (o-, m-, or p-) Activation Activation of Carboxylic Acid Coumaric_Acid->Activation Coupling Coupling Reaction Activation->Coupling Ester Coumaric Acid Ester Coupling->Ester Amide Coumaric Acid Amide Coupling->Amide Alcohol Alcohol Alcohol->Coupling Amine Amine Amine->Coupling

Caption: General workflow for the synthesis of coumaric acid esters and amides.

Anticancer Activity of p-Coumaric Acid Derivatives

Numerous studies have explored the anticancer effects of p-coumaric acid and its derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Derivative TypeCancer Cell LineEfficacy (IC50)Reference
p-Coumaric AcidHT 29 (Colon)1600 µmol/l[3]
p-Coumaric AcidHCT 15 (Colon)1400 µmol/l[3]
Ethyl p-coumarateB16-F10 (Melanoma)< 1 mM
Butyl p-coumarateB16-F10 (Melanoma)< 1 mM

One of the key mechanisms underlying the anticancer effects of p-coumaric acid is the induction of apoptosis through the mitochondrial-mediated signaling pathway.

G cluster_cell Cancer Cell pCA p-Coumaric Acid Bcl2 Bcl-2 (Anti-apoptotic) pCA->Bcl2 down-regulates Bax Bax (Pro-apoptotic) pCA->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptotic pathway induced by p-coumaric acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the efficacy studies of coumaric acids.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: The test compounds (o-, m-, and p-coumaric acid) are dissolved in methanol at various concentrations.

  • Reaction: The methanolic solution of the test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • EC50 Determination: The EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the coumaric acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a plate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Conclusion and Future Directions

The available scientific literature demonstrates that coumaric acids and their derivatives possess a wide range of promising biological activities. However, a significant research bias exists towards the para-isomer. The limited data on m-coumaric acid and its derivatives suggest that this area is underexplored. Future research should focus on the synthesis and comprehensive biological evaluation of a variety of m-coumaric acid derivatives, including esters and amides. Such studies would provide a more complete understanding of the structure-activity relationships within the coumaric acid family and could lead to the discovery of novel therapeutic agents. Comparative studies that evaluate the efficacy of derivatives of all three isomers in parallel are particularly needed to elucidate the optimal substitution pattern for various therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of m-coumaric acid. While direct cross-validation studies for m-coumaric acid are not extensively documented in publicly available literature, this document synthesizes information from validated methods for coumaric acid isomers to offer a comprehensive comparison. The primary focus is on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), with additional discussion on Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific research needs, considering factors such as sensitivity, selectivity, and sample matrix.

Comparative Analysis of Analytical Methods

The selection of an analytical method for m-coumaric acid is contingent on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. HPLC-UV is a robust and widely accessible technique suitable for routine analysis, while LC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

Table 1: Comparison of Performance Characteristics for Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Linearity (R²) >0.999[1][2]>0.99[3]->0.998[4]
Limit of Detection (LOD) 0.0208 µg/mL[5]0.01 µg/mL[6]-0.2 mg/mL[7]
Limit of Quantitation (LOQ) 0.0694 µg/mL[5]0.01 µg/mL[6]--
Accuracy (Recovery) 97.1-103.2%[6]90.52–116.96%[3]-94 ± 5%[7]
Precision (RSD) <2%[4]<10%[6]-4.1%[7]
Selectivity ModerateHighHighHigh
Sample Throughput HighHighModerateHigh
Instrumentation Cost Low to ModerateHighHighLow to Moderate

Note: Some data presented is for p-coumaric acid due to the limited availability of specific data for m-coumaric acid.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the analysis of phenolic acids due to its high resolution and sensitivity.[1][8]

Sample Preparation:

  • For plant extracts, dried and powdered material is typically extracted with methanol.[9] The solvent is then evaporated, and the residue is reconstituted in the mobile phase.

  • Liquid samples, such as fruit juice, may be used directly after filtration through a 0.45-µm syringe filter.[5]

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1][10]

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acidified water (e.g., with phosphoric or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[2][5]

  • Flow Rate: Typically around 1.0 mL/min.[2]

  • Detection: UV detection is usually performed at a wavelength between 280 nm and 310 nm.[5][10]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample extraction Extraction (e.g., with Methanol) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System (C18 Column) filtration->hplc Inject detection UV Detector (280-310 nm) hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification end Result quantification->end

Caption: Experimental workflow for the HPLC-UV analysis of m-coumaric acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of m-coumaric acid in complex matrices.[1]

Sample Preparation:

  • Plasma samples typically require protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration.[11]

  • The dried extract is then reconstituted in a suitable solvent mixture before injection.[11]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: An LC system coupled to a tandem mass spectrometer (MS/MS).[3][11]

  • Column: A C18 column is commonly used for separation.[6][11]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acidified water and acetonitrile is typical.[3][11]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for phenolic acids.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.[11]

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) start->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (C18 Column) reconstitution->lc Inject ms Tandem MS (ESI, MRM) lc->ms mass_spec Mass Spectrum ms->mass_spec quantification Quantification mass_spec->quantification end Result quantification->end GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extraction Extraction & Drying start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc GC Separation (Capillary Column) derivatization->gc Inject ms Mass Spectrometer (EI) gc->ms mass_spec Mass Spectrum ms->mass_spec identification Identification mass_spec->identification end Result identification->end CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Sample dissolution Dissolution in BGE start->dissolution filtration Filtration dissolution->filtration ce CE Separation (Fused-Silica Capillary) filtration->ce Inject detection UV Detector ce->detection electropherogram Electropherogram detection->electropherogram quantification Quantification electropherogram->quantification end Result quantification->end

References

A Comparative Analysis of m-Coumaric Acid and Ferulic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, antioxidant, and anti-inflammatory activities of m-coumaric acid and ferulic acid, providing critical data for researchers in drug discovery and development.

This guide offers a comparative study of two prominent hydroxycinnamic acids, m-coumaric acid and ferulic acid. Both compounds are recognized for their bioactive properties, but subtle structural differences lead to distinct physicochemical and biological activities. This document provides a detailed comparison of their antioxidant and anti-inflammatory effects, supported by experimental data and detailed protocols to aid in research and development applications.

Physicochemical Properties: A Foundation for Bioavailability

The physicochemical characteristics of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties of m-coumaric acid and ferulic acid.

Propertym-Coumaric AcidFerulic Acid
Molecular Formula C₉H₈O₃C₁₀H₁₀O₄
Molecular Weight 164.16 g/mol 194.18 g/mol [1]
Melting Point ~191 °C168-172 °C[1][2]
Water Solubility Slightly solubleSparingly soluble in cold water, soluble in hot water[3][4]
pKa ~4.54.58
LogP 1.741.51

Antioxidant Activity: Quenching Free Radicals

The antioxidant capacity of these phenolic acids is a key aspect of their therapeutic potential. The following tables summarize their efficacy in scavenging free radicals in two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Lower IC50 values indicate greater antioxidant activity.

DPPH Radical Scavenging Activity

CompoundIC50 (µM)Reference
m-Coumaric Acid Data not consistently available in direct comparison
Ferulic Acid ~66
Ferulic Acid 9.9 µg/mL

ABTS Radical Scavenging Activity

CompoundIC50 (µM)Reference
m-Coumaric Acid Data not consistently available in direct comparison
Ferulic Acid ~183.08
Ferulic Acid 16.7 µg/mL

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Effects: Modulation of Nitric Oxide Production

Chronic inflammation is a hallmark of many diseases. One of the key inflammatory mediators is nitric oxide (NO). The ability of m-coumaric acid and ferulic acid to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a measure of their anti-inflammatory potential.

CompoundInhibition of NO ProductionReference
m-Coumaric Acid Showed anti-inflammatory properties
Ferulic Acid IC50 > 100 µM in RAW264.7 cells
Ferulic Acid 74% inhibition at 100 µg/mL in RAW 264.7 cells

Visualizing the Molecules and Mechanisms

To better understand the subjects of this guide and the processes used to evaluate them, the following diagrams are provided.

cluster_m_coumaric_acid m-Coumaric Acid cluster_ferulic_acid Ferulic Acid m_coumaric_acid m_coumaric_acid ferulic_acid ferulic_acid

Figure 1: Chemical structures of m-coumaric acid and ferulic acid.

experimental_workflow reagent Prepare Reagent (DPPH or ABTS solution) mixing Mix Sample and Reagent reagent->mixing sample Prepare Sample Solutions (m-Coumaric Acid & Ferulic Acid) sample->mixing incubation Incubate in the Dark mixing->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition & IC50 measurement->calculation

Figure 2: Generalized workflow for DPPH and ABTS antioxidant assays.

no_pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Activation tlr4->nf_kb inos iNOS Expression nf_kb->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation coumaric_ferulic m-Coumaric Acid / Ferulic Acid coumaric_ferulic->inos Inhibition

Figure 3: Simplified signaling pathway of LPS-induced nitric oxide production.

Detailed Experimental Protocols

For reproducibility and standardization, detailed protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of m-coumaric acid and ferulic acid.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a series of concentrations of m-coumaric acid and ferulic acid in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to a well. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

Objective: To evaluate the antioxidant capacity of m-coumaric acid and ferulic acid.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance is proportional to the antioxidant concentration.

Procedure:

  • Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of m-coumaric acid and ferulic acid in ethanol.

  • Reaction: Add 20 µL of each sample concentration to a cuvette or well, followed by 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage versus concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory potential of m-coumaric acid and ferulic acid by measuring their ability to inhibit NO production.

Principle: Macrophages (e.g., RAW 264.7 cell line) produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of m-coumaric acid or ferulic acid for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant. c. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

References

A Comparative Guide to the Structure-Activity Relationship of Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the three main isomers of coumaric acid: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). The position of the hydroxyl group on the phenyl ring significantly influences their biological efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Antioxidant Activity

The antioxidant capacity of coumaric acid isomers is primarily attributed to the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals.[1] The position of this hydroxyl group dictates the radical scavenging ability. Generally, p-coumaric acid is reported to be a more potent antioxidant than its ortho and meta counterparts.[2][3] This is often attributed to the resonance stabilization of the phenoxyl radical formed after hydrogen donation, which is more effective when the hydroxyl group is in the para position.

Comparative Antioxidant Activity Data
IsomerAssayIC50 / ActivityReference
p-Coumaric AcidDPPH Radical ScavengingPotent activity reported[4]
p-Coumaric AcidABTS Radical ScavengingPotent activity reported[4]
p-Coumaric AcidLipid Peroxidation Inhibition71.2% inhibition at 45 µg/mL
o, m, p-Coumaric AcidAntiglycation & Antioxidantp-CA showed consistently better results at 200 µM than o-CA and m-CA in reducing ROS production.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a widely used method to evaluate the free radical scavenging capacity of antioxidant compounds.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The final working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the coumaric acid isomers in methanol to create a range of concentrations.

  • Reaction Mixture : Add 0.5 mL of the sample (or standard antioxidant) solution to 3.0 mL of the methanolic DPPH working solution. A blank sample containing only methanol is also prepared.

  • Incubation : Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. The disappearance of the purple color indicates the radical scavenging activity.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the inhibition percentage against the sample concentrations.

Anti-inflammatory Activity

Coumaric acid isomers, particularly p-coumaric acid, have demonstrated significant anti-inflammatory properties. The primary mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6. This is often achieved through the suppression of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Comparative Anti-inflammatory Activity Data
IsomerModelKey FindingsReference
p-Coumaric AcidLPS-stimulated RAW 264.7 cellsSignificantly inhibited iNOS, COX-2, IL-1β, and TNF-α expression.
p-Coumaric AcidLPS-induced septic ratsAt 100 mg/kg, reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased levels of anti-inflammatory cytokines (IL-4, IL-10).
trans-o-Coumaric AcidCarrageenan-induced paw edema (mice)At 20 mg/kg, significantly reduced edema, comparable to diclofenac.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding : Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the coumaric acid isomers for 1-2 hours.

  • Stimulation : Induce inflammation by adding 1 µg/mL of LPS to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Reaction :

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement : Measure the absorbance at 540 nm using a microplate reader. The intensity of the pink/magenta color is proportional to the nitrite (B80452) concentration.

  • Quantification : Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. A reduction in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Signaling Pathways in Inflammation

Coumaric acids exert their anti-inflammatory effects by modulating critical signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation, and their inhibition leads to a downstream reduction in inflammatory gene expression.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription pCA p-Coumaric Acid pCA->IKK

Caption: Simplified NF-κB signaling pathway and the inhibitory action of p-coumaric acid.

Enzyme Inhibition

Coumaric acid and its derivatives are known to inhibit various enzymes, which contributes to their therapeutic potential. Key targets include tyrosinase, involved in melanin (B1238610) synthesis, and α-glucosidase, which is relevant to diabetes management.

Tyrosinase Inhibition

p-Coumaric acid has a structural similarity to tyrosine, the natural substrate of tyrosinase, allowing it to act as a competitive inhibitor of this enzyme, thereby reducing melanin production. This makes it a compound of interest for applications in dermatology and cosmetics. Derivatives of p-coumaric acid, particularly esters, have shown even higher tyrosinase inhibitory activity due to increased lipophilicity, which may enhance penetration.

α-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine, can help manage postprandial hyperglycemia in diabetic patients. Several studies have investigated coumarins and their derivatives as α-glucosidase inhibitors.

Comparative Enzyme Inhibition Data
Isomer / DerivativeEnzymeIC50 / ActivityReference
p-Coumaric AcidTyrosinaseKnown inhibitor, competes with tyrosine.
p-Coumaric Acid EstersTyrosinasepIC50 values ranging from 3.7 to 4.2 (more potent than parent acid).
p-Coumaric Acid Ethyl EsterTyrosinaseIC50 = 4.89 µg/mL (noncompetitive inhibition).
m-Coumaric AcidTyrosinaseKnown for slow inhibition kinetics.
Coumarin Derivativesα-GlucosidaseVarious derivatives show potent inhibition, some with IC50 values in the low µg/mL range.
Phenolic Acidsα-GlucosidaseCaffeoylquinic acids (isomers of chlorogenic acid) act as mixed-type inhibitors.

Anticancer Activity

The anticancer effects of coumaric acid isomers are primarily linked to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. p-Coumaric acid, in particular, has been shown to modulate several signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cell proliferation.

Comparative Anticancer Activity Data
Isomer / CompoundCell LineAssayIC50 ValueReference
p-Coumaric AcidHT-29 (Colorectal Cancer)MTT150 µM (for 24h)
p-Coumaric AcidMCF-7 (Breast Cancer)MTT~40 mM (for 24h)
p-Coumaric AcidA375 (Melanoma)CCK-84.4 mM (for 24h)
CoumarinHT-29 (Colorectal Cancer)MTT25 µM (for 24h)
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess cell viability and proliferation and is a standard method for determining the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding : Seed cancer cells (e.g., HT-29) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of coumaric acid isomers for specific time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • MTT Addition : After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the control group. The IC50 value, representing the concentration that inhibits 50% of cell growth, can be determined from a dose-response curve.

Visualizing Experimental and Signaling Workflows

The following diagrams illustrate a typical workflow for in vitro anti-inflammatory screening and the interconnected PI3K/Akt and MAPK signaling pathways often targeted by coumaric acids in cancer therapy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis N1 Culture RAW 264.7 Cells N2 Seed Cells in 96-well Plate N1->N2 N3 Pre-treat with Coumaric Acid Isomers N2->N3 N4 Stimulate with LPS (1 µg/mL) N3->N4 N5 Collect Supernatant N4->N5 Incubate 24h N6 Perform Griess Assay for NO Perform ELISA for Cytokines N5->N6 N7 Measure Absorbance N6->N7 N8 Calculate Inhibition & IC50 N7->N8

Caption: Experimental workflow for in vitro anti-inflammatory activity screening.

Cancer_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway pCA p-Coumaric Acid Akt Akt pCA->Akt ERK ERK pCA->ERK PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/Akt and MAPK pathways by p-coumaric acid in cancer cells.

References

(E)-m-Coumaric Acid: A Comparative Benchmark Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the antioxidant capacity of (E)-m-Coumaric acid against well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Quercetin (B1663063). The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental protocols, and an overview of the key signaling pathways involved in the antioxidant response.

Quantitative Antioxidant Activity Comparison

The antioxidant capacity of this compound and the selected reference antioxidants was evaluated using three common spectrophotometric assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The data presented below is a compilation from various scientific studies. It is important to note that direct comparison of absolute values between different studies can be influenced by minor variations in experimental conditions.

DPPH Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The activity is often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)Reference
This compound (p-Coumaric Acid) 33[1]
Vitamin C (Ascorbic Acid)4.97[2]
Vitamin E (α-Tocopherol)Data not directly comparable
Quercetin4.97[2]

Note: Direct IC50 values for α-Tocopherol in aqueous-based DPPH assays are not always directly comparable due to its lipophilic nature. However, studies have shown its potent radical scavenging activity in lipid phases. One study reported that at a concentration of 45µg/mL, p-coumaric acid inhibited lipid peroxidation by 71.2%, while α-tocopherol and ascorbic acid showed 64.5% and 59.7% inhibition, respectively[3].

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

CompoundTEAC (Trolox Equivalents)Reference
This compound (p-Coumaric Acid) Lower than other phenolic acids[4]
Vitamin C (Ascorbic Acid)Comparable to Trolox[5]
Vitamin E (α-Tocopherol)Standard for TEAC assays[5]
QuercetinHigher than Trolox[6]

Note: Specific TEAC values can vary significantly between studies. However, the general trend indicates that the antioxidant activity of p-coumaric acid in the ABTS assay is generally lower than that of quercetin and the standard, Trolox.

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as µmol of Fe²⁺ equivalents per gram of antioxidant.

CompoundFRAP Value (µM Fe²⁺/µg)Reference
This compound (p-Coumaric Acid) ~0.14[7]
Vitamin C (Ascorbic Acid)~1.1[8]
Vitamin E (α-Tocopherol)Data not directly comparable
Quercetin~2.5[9]

Experimental Protocols

The following are generalized protocols for the three antioxidant assays cited in this guide. Specific parameters may vary between laboratories.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM.

  • Sample Preparation: Dissolve the test compound (this compound or reference antioxidants) in the same solvent to create a series of dilutions.

  • Reaction: Add a specific volume of the DPPH solution to an equal volume of each sample dilution in a microplate or cuvette. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for a defined period (typically 30 minutes).

  • Measurement: Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay
  • Reagent Preparation: Generate the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of the test compounds and Trolox (a water-soluble analog of Vitamin E used as a standard) at various concentrations.

  • Reaction: Add a small volume of the test sample or Trolox standard to a larger volume of the diluted ABTS•⁺ solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

  • Calculation: A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated by comparing its radical scavenging activity to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of ferric chloride (FeCl₃·6H₂O) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a ferrous sulfate (B86663) (FeSO₄·7H₂O) standard at various concentrations.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: A standard curve is constructed using the absorbance values of the ferrous sulfate standards. The FRAP value of the sample is then determined from this curve and expressed as µmol of Fe²⁺ equivalents.

Signaling Pathway Visualizations

The antioxidant effects of phenolic compounds like this compound are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Experimental_Workflow cluster_assays Antioxidant Assays cluster_compounds Test Compounds DPPH DPPH Assay Data_Analysis Data Analysis & Comparison DPPH->Data_Analysis IC50 ABTS ABTS Assay ABTS->Data_Analysis TEAC FRAP FRAP Assay FRAP->Data_Analysis FRAP Value MCA This compound MCA->DPPH MCA->ABTS MCA->FRAP VitC Vitamin C VitC->DPPH VitC->ABTS VitC->FRAP VitE Vitamin E VitE->DPPH VitE->ABTS VitE->FRAP Quercetin Quercetin Quercetin->DPPH Quercetin->ABTS Quercetin->FRAP

Caption: Workflow for the comparative antioxidant analysis.

AMPK_Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Phenolic_Compounds This compound & other phenolics AMPK AMPK Phenolic_Compounds->AMPK Activation Phenolic_Compounds->Keap1_Nrf2 Modulation Nrf2_cyto Nrf2 AMPK->Nrf2_cyto Phosphorylation (Activation) Keap1 Keap1 Keap1_Nrf2->Keap1 dissociation Keap1_Nrf2->Nrf2_cyto dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection

References

Safety Operating Guide

Proper Disposal of (E)-m-Coumaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed, step-by-step procedures for the proper disposal of (E)-m-Coumaric acid, tailored for researchers, scientists, and drug development professionals.

This compound, while not classified as acutely toxic, is recognized as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, it must be handled and disposed of as hazardous waste in accordance with local, regional, and national regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area.

PPE & Safety MeasuresSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shieldsTo prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber)To prevent skin contact which can cause irritation.[1][2][4]
Protective Clothing Lab coat or other suitable protective clothingTo minimize skin exposure.[1][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a respirator.To avoid inhalation of dust which may cause respiratory irritation.[1][2][5]
Work Area A well-ventilated laboratory hood is recommended.To minimize inhalation exposure.[1][4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should not be discarded in regular trash or washed down the sink.[1][4][6] It must be collected and treated as chemical waste.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.[4]

2. For Unused or Surplus this compound:

  • If the chemical is in its original, unopened container and is no longer needed, check with your institution's chemical surplus program to see if it can be reallocated.

  • If it cannot be reused, it must be disposed of as hazardous waste.

3. For Spills and Contaminated Materials:

  • In the event of a spill, avoid generating dust.[4][5]

  • Carefully sweep or scoop up the solid material using non-sparking tools.[4]

  • Place the collected material and any contaminated items (e.g., paper towels, absorbent pads) into the designated hazardous waste container.[1]

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.[5]

  • Triple rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[4]

  • After thorough rinsing, the container can be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[4] Always follow institutional guidelines for container disposal.

5. Final Disposal:

  • The collected hazardous waste must be disposed of through a licensed chemical waste disposal company.[4]

  • Commonly accepted disposal methods for this type of chemical waste include:

    • Incineration: Controlled incineration in a licensed facility, often with flue gas scrubbing to manage emissions.[4]
    • Landfill: Burial in a licensed hazardous waste landfill.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start cluster_assessment Assessment cluster_handling Handling & Collection cluster_container Container Disposal cluster_final Final Disposal start This compound for Disposal assess_condition Is the material unused surplus or waste? start->assess_condition decontaminate Triple rinse empty container. Collect rinsate as hazardous waste. start->decontaminate Empty Container collect_waste Collect in a labeled, sealed hazardous waste container. assess_condition->collect_waste Waste handle_spill Clean up spill with appropriate PPE. Avoid generating dust. Collect residue. assess_condition->handle_spill Spill licensed_disposal Arrange for pickup by a licensed hazardous waste contractor. collect_waste->licensed_disposal handle_spill->collect_waste dispose_container Puncture and dispose of rinsed container per institutional guidelines. decontaminate->dispose_container incineration Controlled Incineration licensed_disposal->incineration Method landfill Licensed Landfill licensed_disposal->landfill Method

References

Essential Safety and Operational Guide for Handling (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (E)-m-Coumaric acid. The following procedural steps and data are derived from safety data sheets (SDS) for m-Coumaric acid and its isomers, which share similar hazard profiles.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following safety protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[4][5]
Hands Chemical-resistant, impervious glovesSuitable materials include nitrile rubber or butyl rubber. Gloves must be inspected before use and disposed of properly after handling.[4][6]
Body Laboratory coat, long-sleeved shirt, and long pantsA chemical-resistant apron or suit may be required for larger quantities or when there is a significant risk of splashing.[5][6]
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient, when generating dusts, or for emergency situations. Use a respirator with an appropriate particulate filter (e.g., P100).[7]
Feet Closed-toe shoesChemical-resistant boots are recommended when handling large quantities or in case of spills.[7]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Training: Ensure all personnel handling the substance are trained on its hazards and have read the Safety Data Sheet (SDS).

  • Emergency Equipment: Verify that safety showers, eyewash stations, and fire extinguishers are accessible and in good working order.[8]

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • PPE Donning: Before handling, put on all required PPE as specified in the table above.

Handling the Chemical
  • Grounding: For operations that may generate static electricity, use non-sparking tools and ensure equipment is properly grounded to prevent ignition of dust.[4]

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Avoid creating dust during handling.[3][4]

  • Preparing Solutions:

    • When dissolving the solid, add the acid slowly to the solvent to prevent splashing.

    • If the dissolution process is exothermic, use a cooling bath.

  • General Practices:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[9]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][9]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill Response
  • Minor Spills (Solid):

    • Clean up spills immediately.

    • Use dry clean-up procedures and avoid generating dust.[9]

    • Collect the spilled material in a sealed container for disposal.

  • Major Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and prevent it from entering drains or waterways.[4][9]

    • Collect the material for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][9]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Container Disposal:

    • Empty containers may retain product residue and should be handled as hazardous waste.[9]

    • Puncture empty containers to prevent reuse.[9]

  • Environmental Precautions:

    • Do not empty into drains or release into the environment.[1][4][9]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate disposal_collect Collect Waste handling_experiment->disposal_collect cleanup_ppe Doff & Dispose PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.